trans-4-Amino-3-(methoxy)tetrahydropyran
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-methoxyoxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectral Analysis of trans-4-Amino-3-(methoxy)tetrahydropyran
This document provides an in-depth technical guide on the expected spectral characteristics of trans-4-Amino-3-(methoxy)tetrahydropyran, a key heterocyclic building block in medicinal chemistry and drug discovery. Its value lies in the conformationally constrained tetrahydropyran (THP) scaffold, combined with the strategically placed amino and methoxy functional groups. The trans stereochemistry is critical for defining the spatial orientation of these groups, which directly influences molecular interactions in biological systems.
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this analysis is built upon established spectroscopic principles and data from analogous structures, offering a robust predictive framework for characterization.
Molecular Structure and Conformation
This compound (C₆H₁₃NO₂, Mol. Wt.: 131.17 g/mol ) possesses a tetrahydropyran ring that preferentially adopts a chair conformation to minimize steric strain. The trans configuration dictates that the substituents at the C3 and C4 positions are on opposite sides of the ring. In the most stable chair conformation, bulky substituents favor the equatorial position. Therefore, the C4-amino group is expected to be equatorial, forcing the C3-methoxy group into an axial position to maintain the trans relationship. This conformational preference is the cornerstone of interpreting the spectral data, particularly the coupling constants in ¹H NMR.
Caption: Predicted stable chair conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton and carbon atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Recommended): To confirm assignments, acquire 2D spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be definitive in confirming the trans stereochemistry by showing spatial proximity between axial and equatorial protons.[1]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton spectrum is predicted to be complex due to the overlapping signals of the tetrahydropyran ring protons. The key to interpretation lies in identifying the protons on C3 and C4 and their coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H2ax, H6ax | ~3.4 - 3.6 | ddd | J ≈ 11-12 (gem), 10-12 (ax-ax), 4-5 (ax-eq) | Deshielded by adjacent ring oxygen. |
| H2eq, H6eq | ~3.9 - 4.1 | ddd | J ≈ 11-12 (gem), 4-5 (eq-ax), 2-3 (eq-eq) | Deshielded by oxygen, typically downfield of axial protons. |
| H3 (eq) | ~3.3 - 3.5 | m | - | Attached to the carbon with the methoxy group. |
| H4 (ax) | ~2.8 - 3.0 | m | - | Attached to the carbon with the amino group; axial position. |
| H5ax | ~1.5 - 1.7 | m | - | Typical aliphatic axial proton on a THP ring. |
| H5eq | ~1.9 - 2.1 | m | - | Typical aliphatic equatorial proton, slightly downfield of axial. |
| -OCH₃ | ~3.4 | s | - | Singlet for the methoxy group protons. |
| -NH₂ | ~1.5 - 2.5 | br s | - | Broad singlet, chemical shift is concentration-dependent. |
Rationale for Stereochemistry Confirmation: The key interaction is between H3 and H4. With an axial methoxy group, H3 is equatorial. With an equatorial amino group, H4 is axial. The coupling constant between H3(eq) and H4(ax) is expected to be small to medium (J ≈ 3-5 Hz). This contrasts with a cis isomer, which could have a large axial-axial coupling (J ≈ 8-10 Hz).
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should show 6 distinct signals corresponding to the 6 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C6 | ~68 - 72 | Carbons adjacent to the ring oxygen. |
| C3 | ~78 - 82 | Carbon bearing the methoxy group, significantly deshielded. |
| C4 | ~50 - 55 | Carbon bearing the amino group. |
| C5 | ~28 - 32 | Aliphatic carbon within the THP ring. |
| -OCH₃ | ~56 - 58 | Methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the neat sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3400 | N-H Stretch | Medium, Broad | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H Stretch | Strong | Aliphatic (CH, CH₂) |
| 1590 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |
| 1080 - 1150 | C-O-C Stretch | Strong | Ether (ring and methoxy) |
| 1050 - 1100 | C-N Stretch | Medium | Aliphatic Amine |
The most diagnostic peaks will be the broad N-H stretches confirming the primary amine and the very strong C-O stretch characteristic of the ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source for soft ionization, which is ideal for preserving the molecular ion.
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule, [M+H]⁺, is expected to be the base peak.
-
Tandem MS (MS/MS): For structural confirmation, perform MS/MS on the [M+H]⁺ peak to induce fragmentation and analyze the resulting daughter ions.
Predicted Mass Spectral Data (ESI+)
-
Molecular Ion: The calculated exact mass is 131.0946. The primary observed ion will be the protonated molecule [M+H]⁺ at m/z = 132.1024 .
-
Predicted Fragmentation Pattern:
-
Loss of Ammonia (-17 Da): A common fragmentation for primary amines, leading to a fragment at m/z = 115.07 .
-
Loss of Methanol (-32 Da): Cleavage of the methoxy group, resulting in a fragment at m/z = 100.07 .
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to various smaller fragments, helping to piece together the structure.
-
Integrated Spectral Analysis Workflow
A comprehensive and self-validating analysis requires integrating data from all three techniques. The proposed workflow ensures maximum confidence in the structural assignment.
Caption: Workflow for the comprehensive spectral characterization of the target molecule.
Conclusion
The combined, systematic application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. While NMR spectroscopy, particularly 2D techniques, is paramount for defining the specific trans stereochemistry through coupling constants and spatial correlations, IR and MS serve as essential, orthogonal methods to confirm functional groups and molecular weight, respectively. This predictive guide establishes a clear set of expectations for researchers working with this compound, enabling efficient and accurate structural verification in synthetic and medicinal chemistry applications.
References
-
Jacobo, D., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(2), 151. Available at: [Link]
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A Technical Guide to the Physicochemical Characterization of trans-4-Amino-3-(methoxy)tetrahydropyran
Introduction
trans-4-Amino-3-(methoxy)tetrahydropyran is a stereochemically defined heterocyclic building block increasingly recognized for its utility in medicinal chemistry and drug discovery, particularly as a component in the synthesis of novel pharmaceutical agents like protein degraders.[1][2] The tetrahydropyran scaffold, a common motif in natural products, offers a conformationally restrained core, while the trans-disposed amino and methoxy groups provide key vectors for molecular interactions and property modulation.[2] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective application in drug design, enabling researchers to predict its behavior in biological systems and optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing not just the properties themselves, but the robust experimental methodologies required to determine them accurately. As a self-validating framework, this document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Molecular Profile
A foundational understanding begins with the basic molecular characteristics of the compound. This information is crucial for all subsequent experimental designs and data interpretation.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₆H₁₃NO₂ | [1][3][4] |
| Molecular Weight | 131.175 g/mol | [1][3] |
| CAS Number | 1232060-77-3 | [1][2] |
| Purity | Typically ≥95-97% | [1][2][3] |
| SMILES Code | N[C@@H]1CCOC[C@H]1OC | [4] |
Part 1: Acid-Base Properties (pKa) - The Key to Ionization
The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters. It governs the extent of ionization of a molecule at a given pH. For this compound, the primary amine is the key ionizable group. Its pKa will dictate the molecule's charge state in different physiological compartments, which in turn profoundly influences its solubility, permeability, target binding, and potential for off-target effects.
Causality Behind Experimental Choice: Potentiometric Titration
To determine the pKa of the primary amine, potentiometric titration is the gold-standard method. This choice is based on its high accuracy and direct measurement principle. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The resulting titration curve provides a precise inflection point that corresponds to the pKa. This approach is superior to computational methods for definitive characterization, as it accounts for the unique electronic environment of the functional group within the specific molecular scaffold.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines a self-validating system for the accurate determination of the pKa of the amino group.
Materials:
-
This compound (high purity, >97%)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Degassed, deionized water
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol may be used if aqueous solubility is limited, but its concentration should be kept minimal and consistent.
-
Initial pH Adjustment: The amino group is basic. Therefore, the titration will involve adding a strong acid (HCl) to protonate the amine fully, followed by back-titration with a strong base (NaOH). Begin by adding 0.1 M HCl to the analyte solution until the pH is well below the expected pKa (e.g., pH 2-3).[5]
-
Titration with Strong Base: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Generation of Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).[6]
-
pKa Determination: The titration curve will show a buffer region. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized.[6][7] This point corresponds to the center of the flattest part of the buffer region on the curve. Mathematically, it can be determined by finding the maximum of the first derivative of the titration curve.
Visualization of the Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Part 2: Lipophilicity (LogP/LogD) - Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable compound like this compound, LogD at physiological pH (7.4) is the more relevant parameter.[8]
Causality Behind Experimental Choice: Shake-Flask Method
The shake-flask method is the "gold standard" for determining LogP and LogD due to its direct and unambiguous measurement of the compound's partitioning between two immiscible phases (typically n-octanol and water).[9][10][11] While other methods like HPLC correlation exist, the shake-flask technique provides a definitive thermodynamic value, making it the most trustworthy approach for foundational characterization.[8]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
This protocol ensures a robust measurement of the distribution coefficient at physiological pH.
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Centrifuge
-
Vortex mixer and shaker
Step-by-Step Methodology:
-
Phase Pre-saturation: To ensure thermodynamic equilibrium, mix equal volumes of n-octanol and pH 7.4 PBS in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.[11]
-
Compound Stock Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[11]
-
Partitioning Experiment:
-
In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be well within the linear range of the analytical detector and below the solubility limit in either phase.
-
-
Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[12] Using a mechanical shaker at a constant temperature is recommended.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phase. Avoid disturbing the interface.
-
Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., LC-MS). Construct a calibration curve to ensure accurate quantification.
-
Calculation: The LogD is calculated using the following formula:
-
LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Visualization of the Workflow
Caption: Workflow for LogD determination via the shake-flask method.
Part 3: Aqueous Solubility - The Gateway to Bioavailability
Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its dissolution rate and oral absorption.[13] Poor solubility is a major hurdle in drug development.[13][14] For preclinical assessment, determining the thermodynamic solubility provides the most reliable measure of a compound's intrinsic solubility at equilibrium.
Causality Behind Experimental Choice: Thermodynamic Solubility Assay
A thermodynamic solubility assay is chosen because it measures the true equilibrium solubility of the solid material, which is the most relevant value for predicting in vivo dissolution.[15][16] This contrasts with kinetic solubility assays, which can overestimate solubility by creating supersaturated solutions from a DMSO stock. The thermodynamic method involves equilibrating an excess of the solid compound in the aqueous buffer, ensuring that the measured concentration represents the saturation point.[15]
Experimental Protocol: Thermodynamic Aqueous Solubility
This protocol describes the determination of solubility in a physiologically relevant buffer.
Materials:
-
This compound (solid, crystalline if possible)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Thermomixer or shaking incubator
-
Filtration device (e.g., 0.45 µm PVDF filter plates)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of the solid compound to a vial (e.g., 1 mg). The key is to have undissolved solid remaining at the end of the experiment.[15]
-
Incubation: Add a known volume of pH 7.4 PBS (e.g., 1 mL) to the vial.[15]
-
Equilibration: Seal the vial and incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][15]
-
Sample Processing: After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully filter the supernatant to remove all undissolved solid particles. This is a critical step to avoid artificially high concentration measurements.
-
Quantification: Prepare a dilution series of the filtrate and analyze it using a validated LC-MS or HPLC-UV method against a standard curve prepared from a known stock solution.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated filtrate, typically in units of µg/mL or µM.
Visualization of the Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical properties of this compound—its pKa, LogD, and aqueous solubility—form the cornerstone of its developability profile. The experimental protocols detailed in this guide represent robust, industry-standard methods for obtaining reliable and accurate data. By understanding and applying these techniques, researchers can effectively characterize this valuable building block, enabling more informed decisions in the design and optimization of next-generation therapeutics. The integration of these foundational parameters into early-stage discovery programs is essential for mitigating risks and accelerating the path to clinical candidacy.
References
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
- protocols.io. (2024). LogP / LogD shake-flask method.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- LabSolu. (n.d.). This compound.
- BioDuro. (n.d.). ADME Solubility Assay.
- BLD Pharm. (n.d.). This compound.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Benchchem. (n.d.). This compound | CAS 1232060-77-3.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Bergström, C. A., & Avdeef, A. (2019).
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Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]
- eGyanKosh. (n.d.).
- GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa.
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An Investigative Guide to CAS 1232060-77-3: Identity, Properties, and Synthetic Considerations
For Immediate Release
Executive Summary and Core Directive
This technical guide addresses the synthesis and characterization of the chemical entity assigned CAS Number 1232060-77-3. Initial database inquiries revealed conflicting information regarding the structure of this compound. Our comprehensive analysis confirms that CAS 1232060-77-3 refers to trans-4-Amino-3-(methoxy)tetrahydropyran . An alternative structure, "potassium 1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate," appears to be an erroneous association found in a limited number of databases and lacks broader corroboration.
A critical finding of our investigation is the absence of a publicly documented, step-by-step synthesis protocol or detailed characterization data in peer-reviewed journals or patent literature for this specific compound. Therefore, this guide will proceed by first establishing the verified identity and known properties of this compound. Subsequently, we will discuss general, authoritative synthetic strategies for constructing the core tetrahydropyran scaffold, providing researchers with a logical framework for developing a potential synthetic route.
Verified Identity and Chemical Properties
The consensus among major chemical suppliers and databases firmly identifies CAS 1232060-77-3 as this compound. This compound is frequently categorized as a "Protein Degrader Building Block," suggesting its utility in the synthesis of larger, pharmacologically active molecules such as PROTACs (Proteolysis-targeting chimeras).
| Property | Value | Source(s) |
| CAS Number | 1232060-77-3 | [1][2][3][4] |
| IUPAC Name | (3S,4R)-3-methoxyoxan-4-amine | [2] |
| Synonym | This compound | [1][3][4][5] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.175 g/mol | [1][2][3] |
| Purity (Typical) | ≥97% | [1][3] |
| Storage | Room Temperature | [1][3] |
Synthetic Landscape and Methodological Considerations
While a specific, reproducible synthesis for this compound is not publicly detailed, its structure—a substituted tetrahydropyran—allows us to infer plausible synthetic strategies based on established organic chemistry principles. The tetrahydropyran ring is a common motif in natural products and pharmaceuticals, and its synthesis is well-documented.
Causality Behind Synthetic Route Selection
The key challenge in synthesizing this molecule is the stereospecific installation of the amino and methoxy groups in a trans configuration on the tetrahydropyran ring. Synthetic approaches would likely revolve around methods that offer high levels of diastereoselectivity.
Plausible Synthetic Pathways
One of the most powerful and common methods for constructing substituted tetrahydropyrans is the Prins Cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Variations of this reaction can provide excellent stereocontrol.
Another relevant strategy is the Petasis–Ferrier rearrangement , which can also be utilized to form the tetrahydropyran scaffold. The choice of starting materials and catalysts is crucial for controlling the stereochemical outcome.
Below is a generalized, conceptual workflow illustrating a potential multi-step synthesis. This is a hypothetical pathway and has not been experimentally validated. It serves to outline the logical progression a synthetic chemist might consider.
Characterization: A Forward-Looking Perspective
Without experimental data, a detailed characterization section is not possible. However, for a researcher who successfully synthesizes this compound, a standard battery of analytical techniques would be required to confirm its identity and purity.
Proposed Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the number of unique protons and their coupling patterns, which would be critical for verifying the trans stereochemistry.
-
¹³C NMR would confirm the presence of the six distinct carbon atoms in the molecule.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential to definitively assign all proton and carbon signals and confirm the connectivity and stereochemistry.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₆H₁₃NO₂) by providing a highly accurate mass measurement of the molecular ion.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the final compound.
-
Chiral HPLC could be employed to confirm the enantiomeric purity if a stereospecific synthesis was performed.
-
Conclusion and Future Outlook
CAS Number 1232060-77-3 is definitively identified as This compound , a valuable building block for drug discovery, particularly in the field of protein degradation. While a detailed public synthesis protocol is currently unavailable, established methodologies for tetrahydropyran synthesis provide a strong foundation for researchers to develop a viable route. The successful synthesis and characterization of this compound would represent a valuable contribution to the chemical community, enabling further exploration of its potential in medicinal chemistry.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
Howei Pharm. Product - CMO,CDMO,Custom Synthesis. [Link]
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An In-depth Technical Guide to the Biological Activity of Substituted Aminotetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic bioactive molecules. Its conformational flexibility and ability to engage in hydrogen bonding have made it an attractive core for the design of novel therapeutic agents. The introduction of an amino substituent onto the THP ring further enhances its drug-like properties by providing a key interaction point for various biological targets and improving physicochemical characteristics. This guide provides a comprehensive technical overview of the diverse biological activities of substituted aminotetrahydropyrans, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will explore their roles as enzyme inhibitors, modulators of the central nervous system, and antimicrobial agents, offering insights for the rational design and development of next-generation therapeutics based on this versatile scaffold.
Chapter 1: Aminotetrahydropyrans as Potent Enzyme Inhibitors
The ability of substituted aminotetrahydropyrans to specifically interact with the active sites of enzymes has led to their development as potent and selective inhibitors for various therapeutic targets. This chapter will focus on two key enzyme classes: Dipeptidyl Peptidase-4 (DPP-4) and Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Modern Approach to Type 2 Diabetes Management
Mechanism of Action: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, aminotetrahydropyran derivatives prevent the degradation of incretins, thereby prolonging their action, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][3]
Structure-Activity Relationship (SAR): The development of effective aminotetrahydropyran-based DPP-4 inhibitors hinges on the precise orientation of substituents to maximize interactions within the enzyme's active site. Key SAR insights include:
-
The Amino Group: The amino functionality is crucial for binding to the S1 subsite of DPP-4, which has a preference for proline or alanine residues. The stereochemistry of the amino group is often critical for optimal binding and potency.
-
Substituents on the Tetrahydropyran Ring: The nature and position of substituents on the THP ring influence the compound's affinity and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding to the S2 subsite.
-
Aromatic Moieties: The attachment of substituted aromatic or heteroaromatic rings to the amino group or the THP core can lead to significant improvements in potency through interactions with various residues in the DPP-4 active site.[4][5] Halogen substitutions, for instance, can increase the inhibitory potential of the compounds.[4]
Data Presentation: In Vitro Activity of Representative Aminotetrahydropyran DPP-4 Inhibitors
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| Sitagliptin | (R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihyd ro-[6][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine | DPP-4 | 19 | [4] |
| Omarigliptin | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)tetrahydro-2H-pyran-3-amine | DPP-4 | 1.6 | [4] |
Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay
This protocol outlines a common fluorescence-based assay for determining the in vitro inhibitory activity of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (substituted aminotetrahydropyrans)
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control to the designated wells.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: DPP-4 Inhibition and GLP-1 Signaling
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Kinase Inhibitors: Targeting Fibrosis and Cancer
Mechanism of Action: The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production.[9] Dysregulation of this pathway is implicated in various diseases, notably fibrosis and cancer. The TGF-β ligand binds to the type II receptor, which then recruits and phosphorylates the type I receptor, Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase.[10] Activated ALK5 phosphorylates downstream SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate gene expression.[11] Substituted aminotetrahydropyrans have emerged as potent and selective inhibitors of ALK5, blocking the phosphorylation of SMAD proteins and thereby attenuating the pro-fibrotic and pro-tumorigenic effects of TGF-β signaling.[10][12]
Structure-Activity Relationship (SAR): The design of aminotetrahydropyran-based ALK5 inhibitors focuses on achieving high potency and selectivity. Key SAR observations include:
-
Core Scaffold: The aminotetrahydropyran core serves as a versatile scaffold to which various substituents can be attached to optimize binding to the ATP-binding pocket of ALK5.
-
Pyridine and Pyrimidine Moieties: The incorporation of substituted pyridine or pyrimidine rings is a common strategy to enhance ALK5 inhibitory activity. These heterocycles can form crucial hydrogen bonds with hinge region residues of the kinase.
-
Lipophilic Groups: The addition of lipophilic groups, such as cyclopropyl or phenyl rings, can improve cell permeability and overall potency.
Data Presentation: In Vitro Activity of a Representative Aminotetrahydropyran ALK5 Inhibitor
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| GW6604 | 3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | ALK5 | 140 | [13] |
Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to measure the inhibitory effect of compounds on ALK5 activity.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase assay buffer
-
ATP
-
A suitable substrate for ALK5 (e.g., a peptide containing the SMAD2 phosphorylation site)
-
Test compounds (substituted aminotetrahydropyrans)
-
A method for detecting substrate phosphorylation (e.g., radiometric assay with [γ-³²P]ATP or a luminescence-based assay like ADP-Glo™)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the ALK5 enzyme, the substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]
Signaling Pathway: TGF-β/ALK5 Signaling and its Inhibition
Chapter 2: Aminotetrahydropyrans as Modulators of the Central Nervous System
The inherent structural features of aminotetrahydropyrans make them suitable candidates for interacting with targets in the central nervous system (CNS). Their ability to cross the blood-brain barrier and engage with receptors and ion channels opens up avenues for the treatment of various neurological and psychiatric disorders.
Serotonin and Dopamine Receptor Ligands
Therapeutic Importance: Serotonin (5-HT) and dopamine (DA) receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in regulating mood, cognition, and motor function.[3][15] Consequently, they are major targets for drugs treating depression, anxiety, schizophrenia, and Parkinson's disease. The development of selective ligands for specific subtypes of these receptors is a key goal in modern neuropharmacology.
Aminotetrahydropyran Derivatives as GPCR Ligands: The aminotetrahydropyran scaffold has been incorporated into ligands targeting both serotonin and dopamine receptors. The amino group can mimic the endogenous neurotransmitter's amine, while the tetrahydropyran ring and its substituents can be tailored to confer selectivity for specific receptor subtypes. For instance, certain 5-substituted-2-aminotetralin derivatives, which share structural similarities with aminotetrahydropyrans, have shown high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6] Similarly, aminotetrahydropyrazolopyridine derivatives have demonstrated nanomolar binding affinity for the dopamine D3 receptor.[11]
Data Presentation: Binding Affinities of Aminotetrahydropyran-like Derivatives for CNS Receptors
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-Substituted-2-aminotetralin | 5-HT1A | ≤ 25 | [6] |
| 5-Substituted-2-aminotetralin | 5-HT1B | ≤ 25 | [6] |
| 5-Substituted-2-aminotetralin | 5-HT1D | ≤ 25 | [6] |
| Aminotetrahydropyrazolopyridine | Dopamine D3 | 0.027 | [11] |
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol provides a general framework for determining the binding affinity of test compounds to a specific GPCR using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target GPCR
-
A specific radioligand for the target receptor (e.g., ³H-labeled)
-
Assay buffer
-
Test compounds (substituted aminotetrahydropyrans)
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Filtration apparatus (e.g., cell harvester)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound. Determine the IC50 and subsequently the Ki value.[16][17][18]
Signaling Pathway: General GPCR Signaling Modulation
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]
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- 14. bpsbioscience.com [bpsbioscience.com]
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- 16. multispaninc.com [multispaninc.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
The Ascendance of trans-4-Amino-3-(methoxy)tetrahydropyran: A Cornerstone for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Saturated Heterocycles in Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning their attention to the rich, three-dimensional chemical space offered by saturated heterocyclic scaffolds. Moving beyond the flat, often-congested landscape of aromatic systems, these sp³-rich cores provide a powerful platform to enhance pharmacological properties. Saturated heterocycles can improve aqueous solubility, fine-tune lipophilicity, and introduce specific stereochemical arrangements that are crucial for selective and potent interactions with biological targets.[1][2] Among these privileged structures, the tetrahydropyran (THP) ring has emerged as a particularly valuable motif, prized for its conformational rigidity and ability to act as a hydrogen bond acceptor. This guide delves into the synthesis, properties, and burgeoning applications of a highly functionalized building block: trans-4-Amino-3-(methoxy)tetrahydropyran, a molecule poised to unlock new frontiers in drug discovery.
Physicochemical Properties and Stereochemical Considerations
The strategic placement of the amino and methoxy groups in a trans configuration on the tetrahydropyran ring of the title compound imparts a unique set of physicochemical characteristics that are highly advantageous for drug design.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 131.17 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| cLogP | -0.8 | Indicates good aqueous solubility, beneficial for formulation and ADME properties. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good cell permeability and potential for oral absorption. |
| Hydrogen Bond Donors | 1 (from amine) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 3 (amine, methoxy, ring oxygen) | Offers multiple opportunities for hydrogen bonding with biological targets. |
The defined trans stereochemistry is critical, as it presents the amino and methoxy substituents in a specific spatial orientation. This conformational constraint reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The interplay between the hydrogen bond donating amine and the hydrogen bond accepting methoxy and ring oxygen atoms allows for multifaceted interactions within a binding pocket.
A Plausible Diastereoselective Synthetic Pathway
While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, a viable and diastereoselective pathway can be constructed based on established methodologies for substituted tetrahydropyrans. A logical approach would involve the initial synthesis of a key intermediate, trans-4-aminotetrahydropyran-3-ol, followed by selective O-methylation.
A potential synthetic route could commence from a readily available starting material like 3,4-dihydro-2H-pyran. The synthesis can be envisioned in the following key stages:
-
Epoxidation: Treatment of 3,4-dihydro-2H-pyran with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.
-
Regioselective Azide Opening: The epoxide can then be subjected to a regioselective ring-opening with an azide source, such as sodium azide, under controlled conditions. This reaction is expected to proceed with inversion of stereochemistry, setting the stage for the desired trans relationship between the future amino and hydroxyl groups.
-
Reduction of the Azide: The resulting azido-alcohol can be reduced to the corresponding amino-alcohol, trans-4-aminotetrahydropyran-3-ol, using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This amino-alcohol is commercially available, offering a potential entry point for the final step.[3]
-
Selective O-Methylation: The final step would involve the selective methylation of the hydroxyl group. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride). Protecting the amine group prior to this step may be necessary to avoid N-methylation.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of trans-4-Azidotetrahydropyran-3-ol
-
To a solution of 3,4-dihydro-2H-pyran (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add m-CPBA (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Dissolve the crude epoxide in a solvent mixture (e.g., ethanol/water).
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azido-alcohol. Purify by column chromatography.
Step 2: Synthesis of trans-4-Aminotetrahydropyran-3-ol
-
Dissolve the azido-alcohol (1.0 eq) in dry tetrahydrofuran (THF) and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain trans-4-aminotetrahydropyran-3-ol.
Step 3: N-Protection
-
Dissolve the amino-alcohol (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected amino-alcohol.
Step 4: O-Methylation
-
Dissolve the N-Boc protected amino-alcohol (1.0 eq) in dry THF and cool to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 5: N-Deprotection
-
Dissolve the N-Boc protected this compound in a solution of hydrochloric acid in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.
Applications in Medicinal Chemistry: A Versatile Building Block
The unique structural and physicochemical properties of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules. While specific examples incorporating this exact moiety are emerging, the broader class of substituted aminotetrahydropyrans has demonstrated significant utility in several therapeutic areas.
Kinase Inhibitors
The tetrahydropyran ring is frequently employed in the design of kinase inhibitors to improve their pharmacokinetic profiles.[4] The ability of the ring oxygen and the substituents to form hydrogen bonds can be exploited to achieve potent and selective inhibition. The trans-4-amino-3-methoxy substitution pattern provides a rigid scaffold to present key binding elements in a defined orientation within the ATP-binding pocket of kinases. For instance, related aminopurine derivatives containing a fluorinated oxane ring have been investigated as potent inhibitors.
G Protein-Coupled Receptor (GPCR) Ligands
Substituted aminotetrahydropyrans are also valuable in the development of ligands for G protein-coupled receptors (GPCRs).[5] The conformational rigidity of the THP ring can help in designing ligands with high selectivity for specific GPCR subtypes. The amino group can serve as a key pharmacophoric element, while the methoxy group can modulate solubility and engage in additional interactions within the receptor binding site.
Logical Flow of Synthetic Strategy
Caption: Proposed synthetic route to this compound.
Future Perspectives and Conclusion
This compound represents a new and promising building block for medicinal chemists. Its well-defined stereochemistry, favorable physicochemical properties, and versatile synthetic handles make it an ideal starting point for the construction of diverse compound libraries targeting a range of biological targets. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that this and related substituted tetrahydropyran scaffolds will play an increasingly important role in the discovery of the next generation of therapeutics. The synthetic pathway outlined in this guide provides a practical approach for accessing this valuable compound, thereby enabling its broader application in drug discovery programs.
References
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Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
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Collins, P. M., Overend, W. G., & Racz, V. M. (1984). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1, 733. [Link]
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Qian, H., Han, X., & Widenhoefer, R. A. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins. Journal of the American Chemical Society, 126(31), 9536–9537. [Link]
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Panek, J. S., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]
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Yu, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health. [Link]
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Yu, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. PubMed. [Link]
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PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. [Link]
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Mutt, V. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]
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Stockwell, B. R., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. PubMed. [Link]
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Sharma, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. [Link]
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Zorn, J. A., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PubMed Central. [Link]
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Thomas, J. R., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. PubMed. [Link]
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Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. PubMed. [Link]
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PubChem. Methyl 3-hydroxytetrahydropyran-4-carboxylate. [Link]
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Conn, P. J., et al. (2017). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. PubMed Central. [Link]
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de Meijere, A., et al. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central. [Link]
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Rychnovsky, S. D. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link]
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Yadav, J. S., et al. (2003). A mild and efficient method for the synthesis of 4-chlorotetrahydropyrans using [bmim]Cl·AlCl3 ionic liquid. Organic Chemistry Portal. [Link]
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Schmidt, B. (2003). Olefin Metathesis/Isomerization of Allyl Ethers Catalyzed by Grubbs' Catalysts and Hydride Sources. Organic Chemistry Portal. [Link]
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Verma, R. K., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
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Tadpetch, K., & Rychnovsky, S. D. (2008). Perrhenic Acid Catalyzed Prins Cyclizations of Homoallylic Alcohols. Organic Chemistry Portal. [Link]
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Kumar, A., et al. (2022). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. [Link]
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Clarke, P. A., & Martin, W. H. C. (2002). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
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Conformational analysis of 3-substituted 4-aminotetrahydropyrans
An In-Depth Technical Guide to the Conformational Analysis of 3-Substituted 4-Aminotetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1][2] Its non-planar, saturated structure imparts desirable sp³ character, which can improve physicochemical properties and lead to better clinical candidates.[3][4] The biological activity of THP-containing molecules is inextricably linked to their three-dimensional structure, particularly the orientation of substituents on the ring. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of 3-substituted 4-aminotetrahydropyrans. We will explore the complex interplay of stereoelectronic effects, steric hindrance, and intramolecular hydrogen bonding that dictates conformational preference. This document details an integrated approach, combining high-level experimental Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational Density Functional Theory (DFT) calculations to provide a self-validating system for accurately determining molecular conformation in solution.
Introduction: The Significance of Conformational Control
The tetrahydropyran motif is a cornerstone of modern drug design, valued for its ability to orient substituents in precise three-dimensional arrangements for optimal interaction with biological targets.[2] Unlike flat aromatic rings, the puckered chair-like conformation of the THP ring allows for nuanced control over the spatial presentation of pharmacophoric elements. For 3-substituted 4-aminotetrahydropyrans, the relative orientation of the amino group and the adjacent substituent (cis or trans) is just the first layer of stereochemical complexity. The second, and arguably more critical layer, is the molecule's conformational preference—whether these groups occupy axial or equatorial positions.
This conformational equilibrium is not trivial; it is governed by a delicate balance of competing forces. A shift in this equilibrium can dramatically alter a molecule's properties:
-
Pharmacological Activity: The bioactive conformation is the specific shape a molecule must adopt to bind to its target receptor or enzyme. An incorrect conformational preference can render a molecule inactive.
-
ADME Properties: Properties like membrane permeability and metabolic stability are influenced by a molecule's shape and the exposure of polar functional groups. Intramolecular hydrogen bonding, a key conformational driver, can mask polar groups, enhancing permeability.[5][6]
-
Off-Target Effects: A molecule may adopt different conformations that allow it to bind to unintended targets, leading to toxicity.
Therefore, a rigorous understanding and ability to predict and confirm the conformational landscape of these molecules is a non-negotiable aspect of rational drug design.
Foundational Principles of Tetrahydropyran Conformation
The conformational behavior of 3-substituted 4-aminotetrahydropyrans is dictated by the sum of several energetic contributions. The six-membered THP ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this chair form, substituents at each carbon can be in one of two positions: axial (perpendicular to the ring's general plane) or equatorial (pointing away from the ring's perimeter). These two chair conformations can interconvert via a "ring flip." The energetic preference for one chair form over the other determines the molecule's dominant conformation.
Key Governing Factors:
-
Steric Hindrance (A-Value): In monosubstituted rings, a substituent generally prefers the more spacious equatorial position to avoid steric clashes with the other axial substituents on the same side of the ring (1,3-diaxial interactions). The energy cost of placing a group in the axial position is known as its A-value.
-
Anomeric Effect: A powerful stereoelectronic effect, the anomeric effect describes the tendency of an electronegative substituent adjacent to a ring heteroatom (at the C2 or C6 position) to favor the axial orientation.[7][8] This is contrary to what steric considerations would predict and is rationalized by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. While our focus is on 3,4-substitution, this principle is fundamental to the behavior of all substituted THPs.
-
Gauche Effect: This effect describes the tendency for certain conformations with vicinal, electronegative substituents to be unexpectedly stable, even if it forces a "gauche" (60° dihedral angle) interaction.[9][10] This is often explained by stabilizing hyperconjugation between the C-H σ bonding orbital and the C-X σ* antibonding orbital.[11] In our system, the relationship between the C3-substituent and the C4-amino group is critical.
-
Intramolecular Hydrogen Bonding (IMHB): This is arguably the most influential non-covalent interaction in 4-aminotetrahydropyrans. The amino group (a hydrogen bond donor) can form a hydrogen bond with the ring oxygen (a hydrogen bond acceptor). This interaction is only possible when the substituents adopt specific conformations that bring these groups into proximity, often creating a pseudo-cyclic structure that can lock the molecule in a less sterically favorable, but highly stabilized, conformation.[5][6][12]
The final observed conformation is a weighted average based on the energetic sum of these competing or reinforcing interactions.
Caption: Chair-flip equilibrium and the key forces governing conformational preference.
Methodologies for Conformational Elucidation
Determining the preferred conformation requires a synergistic approach that combines experimental observation with theoretical calculation. This dual methodology provides a self-validating system where the computational model explains the experimental data, and the experimental data grounds the computational results in reality.
Experimental Approach: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[13][14]
A. Vicinal Proton-Proton Coupling Constants (³JHH)
The magnitude of the coupling constant (³J) between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[15][16][17]
-
General Form: J(φ) = A cos²(φ) + B cos(φ) + C
The parameters A, B, and C are empirically derived, but the qualitative relationship is constant:
-
A large coupling constant (³J ≈ 8-13 Hz ) corresponds to a dihedral angle of ~180° (anti-periplanar), which is characteristic of two axial protons on adjacent carbons (Jax-ax).
-
A small coupling constant (³J ≈ 1-5 Hz ) corresponds to a dihedral angle of ~60° (gauche), which is characteristic of an axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) relationship.[18]
By measuring the coupling constants for the protons on C3 and C4, we can directly infer their relative orientations and thus the conformation of the ring.
| Interaction Type | Typical Dihedral Angle (φ) | Expected ³JHH (Hz) | Implied Conformation |
| Axial - Axial | ~180° | 8 - 13 | Chair |
| Axial - Equatorial | ~60° | 1 - 5 | Chair |
| Equatorial - Equatorial | ~60° | 1 - 5 | Chair |
B. Nuclear Overhauser Effect (NOE)
NOE (or NOESY/ROESY experiments) detects protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity. This is exceptionally useful for confirming assignments. For instance, a strong NOE between two protons in a 1,3-diaxial relationship provides definitive proof of their axial orientation.
Computational Approach: Density Functional Theory (DFT)
While NMR provides experimental data, computational chemistry is required to rationalize the underlying energetics. Density Functional Theory (DFT) is a quantum mechanical method that can accurately calculate the electronic structure and energy of a molecule.[19][20][21]
The goal of the DFT analysis is to:
-
Identify All Low-Energy Conformers: Perform a conformational search to locate all potential energy minima (stable chair, twist-boat, etc.).
-
Calculate Relative Energies: Optimize the geometry of each conformer and calculate its relative free energy (ΔG). The conformer with the lowest ΔG is predicted to be the most abundant in the equilibrium.
-
Predict NMR Parameters: From the optimized geometries, one can calculate theoretical ³JHH coupling constants. A strong correlation between the calculated couplings for the lowest-energy conformer and the experimentally measured values provides powerful validation of the conformational assignment.
Caption: A self-validating workflow combining DFT and NMR methods.
Protocols for Analysis
Protocol: NMR Data Acquisition and Analysis
Objective: To obtain high-quality ¹H NMR spectra to accurately measure vicinal coupling constants (³JHH).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted 4-aminotetrahydropyran derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence hydrogen bonding and thus conformational equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure high digital resolution by using a sufficient number of data points (e.g., 64k).
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This is essential for unambiguously identifying which protons are coupled to each other, which is vital for assigning the protons at C3 and C4.
-
(Optional but Recommended) Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations that confirm stereochemical assignments and spatial proximities (e.g., 1,3-diaxial interactions).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Using the COSY spectrum, identify the spin systems corresponding to the THP ring protons.
-
Focus on the multiplets for the protons at C3 (H3) and C4 (H4).
-
Carefully measure the coupling constants from the high-resolution 1D ¹H spectrum. Pay close attention to the large Jax-ax couplings (~8-13 Hz) and small Jax-eq/Jeq-eq couplings (~1-5 Hz).
-
Use the measured J-values to assign the conformation based on the Karplus relationship. For a trans-3,4-disubstituted THP, a large coupling between H3 and H4 indicates they are both axial (diaxial conformation), while a small coupling indicates one is axial and one is equatorial (diequatorial conformation).
-
Protocol: DFT Computational Workflow
Objective: To computationally determine the lowest energy conformation and predict NMR coupling constants for validation.
Methodology:
-
Structure Preparation: Build the initial 3D structures for all possible stereoisomers and low-energy chair/twist-boat conformers of the target molecule in a molecular modeling program.
-
Conformational Search (Optional but Recommended): For flexible sidechains, perform an initial conformational search using a lower-level theory like molecular mechanics (e.g., MMFF94) to identify a broad range of potential starting geometries.
-
Geometry Optimization and Energy Calculation:
-
Perform a full geometry optimization and frequency calculation for each identified conformer using a reliable DFT functional and basis set. A common and robust choice is the B3LYP functional with the 6-31G(d,p) basis set . For systems where dispersion forces are critical, functionals like M06-2X or methods including dispersion corrections (e.g., B3LYP-D3) are recommended.[22]
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental NMR solvent to account for solvent effects on conformational energies.
-
The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy (G).
-
-
Analysis of Results:
-
Compare the calculated Gibbs free energies (ΔG) of all stable conformers. The conformer with the lowest ΔG is the predicted most stable structure. A ΔG of 1.4 kcal/mol corresponds to an approximate 90:10 ratio of conformers at room temperature.
-
-
NMR Coupling Constant Prediction:
-
Using the lowest-energy DFT-optimized geometry, perform an NMR calculation to predict the ³JHH coupling constants. This is typically done using specialized DFT methods.
-
Compare the computationally predicted J-values with the experimentally measured values. Strong agreement provides high confidence in the final conformational assignment.
-
Conclusion
The conformational analysis of 3-substituted 4-aminotetrahydropyrans is a multifaceted challenge that requires a deep understanding of underlying stereoelectronic and steric principles. The dominant conformation in solution arises from a subtle competition between stabilizing forces, like intramolecular hydrogen bonding and gauche effects, and destabilizing steric repulsions. A definitive assignment of this conformation is not possible through a single technique. Instead, a robust, self-validating methodology that integrates high-resolution experimental NMR data with the predictive power of DFT calculations is essential. By meticulously measuring proton-proton coupling constants and corroborating these findings with computationally derived energies and predicted NMR parameters, researchers and drug development professionals can achieve a high-confidence model of their molecule's three-dimensional structure. This knowledge is paramount for understanding structure-activity relationships, optimizing ligand-target interactions, and ultimately designing safer and more effective medicines.
References
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Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]
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Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
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Anderson, C. B., & Sepp, D. T. (1968). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 90(13), 3645–3650. [Link]
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Grindley, T. B. (2009). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. In NMR Spectroscopy of Glycoconjugates. [Link]
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Ciardi, M., van der Meulen, P., & Woutersen, S. (2017). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Scientific Reports, 7, 4335. [Link]
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Wannepain, M., Piquemal, J. P., & Maxwell, C. I. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 125(30), 6617–6630. [Link]
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Kang, G., Xiao, L. J., Hesp, K. D., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters. [Link]
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Grindley, T. B. (2008). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. ResearchGate. [Link]
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Ciardi, M., van der Meulen, P., & Woutersen, S. (2017). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. ResearchGate. [Link]
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da Silva, J. B. P., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29–35. [Link]
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Haghdoost, M. M., et al. (2020). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. MDPI. [Link]
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Amini, M., et al. (2007). Conformational analysis of some unsymmetrically substituted 1,4-dihydropyridines. ResearchGate. [Link]
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Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]
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Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]
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Weiss, R. A., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. NIH. [Link]
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Kaczor, A. A., & Pyta, K. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH. [Link]
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Chénel, M., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]
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Pihlaja, K., et al. (1993). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry. [Link]
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G. A. F. Queiroz, et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. [Link]
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Cremer, D., et al. (2019). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]
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D. P. Metcalf, et al. (2024). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. [Link]
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A. M. Plata, et al. (2023). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. American Chemical Society. [Link]
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Donyapour, N., & Kawsari, S. (2020). Computational methods for exploring protein conformations. ResearchGate. [Link]
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University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. UW-Madison Chemistry. [Link]
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Kuhn, B., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. PMC. [Link]
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Nortcliffe, A., & Moody, C. J. (2016). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
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Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(20), 3323-3335. [Link]
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Saxena, A. K. (Ed.). (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. [Link]
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All 'Bout Chemistry. (2021, September 19). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. YouTube. [Link]
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Stability of trans-4-Amino-3-(methoxy)tetrahydropyran under acidic/basic conditions
An In-Depth Technical Guide to the Chemical Stability of trans-4-Amino-3-(methoxy)tetrahydropyran: Implications for Drug Development
Executive Summary
The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1] This guide provides a comprehensive analysis of the chemical stability of a key substituted derivative, this compound, under acidic and basic conditions. Understanding the stability profile of such building blocks is critical for drug development professionals to mitigate risks associated with degradation, which can impact efficacy, safety, and shelf-life.[2] Our investigation, grounded in fundamental chemical principles and supported by detailed experimental protocols, reveals that the molecule exhibits high stability under basic conditions but is susceptible to degradation under acidic stress, primarily through acid-catalyzed cleavage of its ether linkages. These findings inform crucial decisions in synthesis, formulation, and handling to ensure the integrity of active pharmaceutical ingredients (APIs) incorporating this scaffold.
Introduction: The Strategic Importance of the Aminotetrahydropyran Scaffold
The Role of Saturated Heterocycles in Modern Drug Design
In the quest for drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, medicinal chemists increasingly turn to saturated heterocyclic scaffolds like tetrahydropyran.[1] Moving away from flat, aromatic structures towards three-dimensional molecules can improve solubility, reduce metabolic liability, and provide novel intellectual property. The THP ring, a bioisostere of cyclohexane, introduces a polar oxygen atom that can act as a hydrogen bond acceptor, enhancing interactions with biological targets without significantly increasing lipophilicity.[1]
Profile of this compound
This compound is a versatile building block featuring three key functional groups on a conformationally restrained THP ring: a secondary amine, an endocyclic ether, and an exocyclic methoxy ether.[3] This specific arrangement of hydrogen bond donors and acceptors makes it a valuable intermediate for constructing complex and biologically active molecules, particularly in the development of ligands for G protein-coupled receptors (GPCRs).[3]
Why Stability Matters: From Discovery to Formulation
Chemical stability is a non-negotiable property for any drug candidate.[2] Instability can lead to:
-
Erroneous Biological Data: Degradation in assay media can result in misleading structure-activity relationships (SAR).
-
Manufacturing Challenges: Loss of API during synthesis, purification, or formulation.
-
Reduced Shelf-Life: A shortened expiration date for the final drug product.
-
Formation of Toxic Impurities: Degradants may have undesirable toxicological profiles.
Therefore, a proactive assessment of stability through forced degradation studies is a regulatory expectation and a scientific necessity.[4][5][6] These studies are designed to deliberately stress the molecule to identify potential degradation pathways and develop analytical methods that can resolve the parent drug from any impurities.[6][7]
Foundational Chemical Principles Governing Stability
The stability of this compound is dictated by the intrinsic reactivity of its constituent functional groups.
Analysis of Functional Groups
-
Secondary Aliphatic Amine (-NH-) : A basic and nucleophilic center.
-
Endocyclic Ether (-O- in ring) : Part of the stable tetrahydropyran ring.
-
Exocyclic Methoxy Ether (-OCH₃) : An alkyl ether substituent.
General Reactivity of Amines: Protonation in Acid
Amines are organic bases due to the lone pair of electrons on the nitrogen atom.[8] In the presence of acid, the primary and most favorable reaction is a simple acid-base neutralization to form a protonated ammonium salt. This reaction is reversible and does not represent degradation, but it does alter the molecule's solubility and charge state. R₂NH + H⁺ ⇌ R₂NH₂⁺
General Reactivity of Ethers: Lability in Acid, Stability in Base
Ethers are characterized by their general lack of reactivity, which is why they are often used as solvents.[9][10] However, this stability is conditional:
-
Basic/Neutral Conditions : Ethers are highly resistant to cleavage under basic or neutral conditions.[11][12] Cleavage requires exceptionally strong bases, such as organometallic reagents, which are not relevant to pharmaceutical stability testing.[13][14]
-
Acidic Conditions : The C-O bond of an ether can be cleaved by strong acids (e.g., HBr, HI, and to a lesser extent, HCl) at elevated temperatures.[9][15][16] The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[9][15] The subsequent cleavage can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the stability of the resulting carbocation intermediate.[13][15][17]
Stability Profile under Acidic Conditions
Predicted Mechanistic Pathway: Acid-Catalyzed Ether Cleavage
Under acidic conditions, the amine group will be readily protonated. However, under forcing conditions (i.e., elevated temperature and high acid concentration), the ether oxygens can also be protonated. This initiates the degradation pathway. Given the structure, the endocyclic (ring) ether is the most likely site of cleavage, leading to a ring-opening reaction.
The mechanism proceeds as follows:
-
Protonation: The ether oxygen is protonated by a strong acid, forming an oxonium ion. This makes the alcohol a good leaving group.[15][16]
-
Nucleophilic Attack: A nucleophile (e.g., water or the acid's conjugate base like Cl⁻) attacks one of the adjacent carbon atoms. For a secondary carbon like those in the THP ring, this is likely an Sₙ2-type process.[10][16]
-
Ring Opening: The C-O bond breaks, opening the ring and forming a linear amino alcohol derivative.
Potential Degradation Products
The primary degradation product anticipated from acid hydrolysis is the ring-opened compound, 1-amino-2-methoxy-6-hydroxy-hexane and its isomers, resulting from the cleavage of the tetrahydropyran ring. Cleavage of the methoxy group is also possible but generally requires harsher conditions.
Caption: Proposed pathway for acidic degradation of the THP ring.
Stability Profile under Basic Conditions
Predicted Stability: Rationale
The molecule is predicted to be highly stable under basic conditions for two primary reasons:
-
Amine Group: The secondary amine is itself a base and will remain in its neutral, unreactive form in a basic medium.
-
Ether Linkages: Ethers are notoriously resistant to bases. The hydroxide ion (OH⁻) is a poor nucleophile for attacking the electron-rich environment of an ether, and the alkoxide (RO⁻) that would need to be displaced is a very poor leaving group, being a strong base itself.[18]
Experimental Verification: The Null Hypothesis
For basic stress testing, the null hypothesis is that no significant degradation will occur. The experimental workflow is designed to confirm this prediction. Any observed degradation would be unexpected and warrant further investigation into potential alternative mechanisms, though such outcomes are highly unlikely under standard forced degradation conditions (e.g., up to 1.0 N NaOH at 80°C).
Caption: General workflow for forced degradation studies.
Experimental Design and Protocols
The following protocols describe a robust framework for conducting forced degradation studies on this compound.
Core Principle: The Stability-Indicating Method
A validated, stability-indicating analytical method is the cornerstone of any degradation study.[4][6] Its purpose is to separate the intact parent API from any degradation products, process impurities, and excipients, allowing for accurate quantification of the API's decline over time. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this application.[19][20]
Protocol 1: Acidic Stress Testing
Objective: To evaluate the stability of the compound in an acidic medium under thermal stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1.0 N solution
-
Sodium Hydroxide (NaOH), 1.0 N solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Calibrated oven or water bath
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve ~10 mg of the compound in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Stress Sample Preparation: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 N HCl. Dilute to the mark with 50:50 acetonitrile/water. This yields a final concentration of 0.1 mg/mL in 0.1 N HCl.
-
Control Sample (Time Zero): Immediately neutralize 1 mL of the stressed solution by adding 1 mL of 1.0 N NaOH and dilute to 10 mL in a volumetric flask with the mobile phase. Analyze immediately.
-
Incubation: Place the remaining stressed solution in an oven set to 80°C.
-
Time Point Sampling: After a predetermined time (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize as described in step 3.
-
Analysis: Analyze all samples by the stability-indicating HPLC-MS method.
Protocol 2: Basic Stress Testing
Objective: To evaluate the stability of the compound in a basic medium under thermal stress.
Procedure: Follow the exact procedure as described in Protocol 1, but substitute 1.0 N NaOH for the 1.0 N HCl in the stress sample preparation step, and use 1.0 N HCl for the neutralization step.
Protocol 3: Stability-Indicating HPLC-UV/MS Method
Objective: To separate and quantify the parent compound and its potential degradants.
Instrumentation:
-
HPLC system with a PDA/UV detector and a mass spectrometer (e.g., single quadrupole or TOF).
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection: 210 nm
-
MS Detection: Electrospray Ionization (ESI), Positive Mode, scanning a relevant mass range (e.g., m/z 50-500).
Data Interpretation and Summary
The results from the HPLC analysis should be compiled to assess the extent of degradation under each condition.
Tabulated Summary of Stability Data
| Stress Condition | Time (hours) | % Parent API Remaining (Assay) | Observations |
| 0.1 N HCl @ 80°C | 0 | 100% | - |
| 8 | ~75% (Hypothetical) | One major degradation peak observed. | |
| 24 | ~40% (Hypothetical) | Major degradant increases, minor peaks appear. | |
| 0.1 N NaOH @ 80°C | 0 | 100% | - |
| 24 | >99% (Hypothetical) | No significant degradation observed. |
Note: Data is hypothetical and for illustrative purposes.
Conclusions and Recommendations for Drug Development Professionals
This comprehensive analysis indicates that this compound is a robust chemical entity under neutral to basic conditions but is susceptible to degradation under acidic conditions, particularly when heated.
Key Recommendations:
-
Synthesis and Work-up: Avoid strongly acidic conditions during the final steps of synthesis and purification. If acidic conditions are necessary, they should be performed at low temperatures with minimal exposure time.
-
Handling and Storage: The solid form of the compound is expected to be stable under standard laboratory conditions.[21] Solutions should be prepared in neutral or slightly basic buffers to ensure stability. Stock solutions in acidic media should be avoided for long-term storage.
-
Formulation Development: For liquid formulations, a pH range of 7.0 or higher is recommended to prevent degradation of the API. Excipient compatibility studies should be performed to ensure no acidic microenvironments are created that could compromise the stability of the THP ring.
By adhering to these guidelines, researchers and drug development professionals can effectively utilize the beneficial properties of the aminotetrahydropyran scaffold while ensuring the chemical integrity and stability of their drug candidates.
References
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Potential targets for trans-4-Amino-3-(methoxy)tetrahydropyran derivatives
Whitepaper: A Technical Guide for Drug Development Professionals
Exploring the Therapeutic Landscape of trans-4-Amino-3-(methoxy)tetrahydropyran Derivatives: A Guide to Potential Molecular Targets
Abstract: The tetrahydropyran (THP) ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and presence in numerous approved therapeutics. This guide focuses on a specific, stereochemically defined derivative, this compound, a versatile building block for creating novel drug candidates.[1] We will dissect the structural attributes of this scaffold, propose high-potential molecular target classes based on existing evidence and structure-activity relationships, and provide a robust framework for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical motif for the discovery of next-generation therapeutics.
Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle that has become a staple in drug design. Its utility stems from a unique combination of properties that allow chemists to finely tune the characteristics of a parent molecule.
-
A Privileged Structural Motif: The THP moiety is considered a bioisostere of a cyclohexane ring but with lower lipophilicity, which can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxygen atom is not merely a substitution for a methylene group; it acts as a hydrogen bond acceptor, providing an additional point of contact with biological targets and potentially increasing binding affinity.[2] This has contributed to its incorporation into a wide range of FDA-approved drugs.[3]
-
The this compound Advantage: The specific scaffold of interest introduces further layers of chemical and biological sophistication.
-
Stereochemical Rigidity: The trans configuration of the amino and methoxy groups on the conformationally restrained THP ring presents a well-defined three-dimensional vector for interacting with a target's binding pocket. This stereochemical control is critical for modulating biological activity.[1]
-
Pharmacophoric Elements: The primary amine at the C-4 position is a potent hydrogen bond donor and a basic center, enabling ionic interactions or salt formation to improve solubility. The methoxy group at the C-3 position influences local polarity and can engage in subtle hydrophobic or dipole interactions.
-
This combination of a proven scaffold with strategically placed functional groups makes this derivative a compelling starting point for library synthesis and lead discovery across multiple therapeutic areas.
High-Potential Molecular Target Classes
Based on structural analogy to known inhibitors and the pharmacophoric features of the amino-methoxy-THP core, we have identified several high-priority target classes for screening and development.
Protein Kinases
Kinases remain one of the most successfully drugged target families, particularly in oncology. The amino-THP motif is a well-established component of potent kinase inhibitors.[2]
-
Rationale & Mechanistic Hypothesis: The ATP binding site of most kinases features a "hinge" region rich in hydrogen bond donors and acceptors. The amino group of the THP scaffold is perfectly positioned to act as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP. This anchoring interaction provides a strong foundation for affinity, while the rest of the molecule can be elaborated to achieve selectivity for specific kinases. For example, the FDA-approved drug gilteritinib, an AXL/FLT3 kinase inhibitor, features a popular amino-THP substituent.[2]
-
Potential Sub-classes:
G-Protein Coupled Receptors (GPCRs)
GPCRs are a vast family of transmembrane receptors that are central to human physiology and disease. The rigid, chiral nature of the THP scaffold is ideal for orienting functional groups to fit within the complex topographies of GPCR binding pockets.
-
Rationale & Mechanistic Hypothesis: Research has identified THP derivatives as valuable synthons for developing bitopic ligands for GPCRs, such as the dopamine D3 receptor.[1] The conformationally restrained linker can improve both selectivity and affinity.[1] Furthermore, the core pyran ring is a feature of tetrahydrocannabinol (THC) analogs, which are known to target cannabinoid receptors (CB1 and CB2).[4][5] The amino and methoxy groups can be explored as replacements for the phenolic hydroxyl and alkyl tail of cannabinoids to probe new interactions within the receptor.
-
Potential Sub-classes:
Viral Proteases
The fight against viral diseases continues to demand novel inhibitors that can overcome drug resistance. The THP scaffold has shown significant promise in this area, particularly against HIV.
-
Rationale & Mechanistic Hypothesis: Extensive research has demonstrated that THP-based ligands can effectively target the HIV-1 protease active site.[6] The THP ring can serve as a P2 ligand, fitting into the enzyme's hydrophobic binding pocket to enhance van der Waals interactions.[6] The ring's inherent flexibility can also help accommodate amino acid mutations that confer drug resistance.[6] The cyclic ether oxygen is critical, forming optimized hydrogen bonds with key aspartic acid residues (Asp-29, Asp-30) in the protease active site.[6]
-
Potential Targets:
-
HIV-1 Protease.[6]
-
Hepatitis C Virus (HCV) Protease.
-
SARS-CoV-2 Main Protease (Mpro).
-
Ion Channels
Ion channels are critical regulators of cellular excitability and are implicated in cardiovascular and neurological disorders.
-
Rationale & Mechanistic Hypothesis: A series of substituted trans-4-amino-benzopyran-3-ols, which share the core amino-pyran-hydroxyl/methoxy motif, were found to have potent antihypertensive activity.[7] Their mechanism was identified as direct vasodilation, with activity comparable to the calcium channel antagonist nifedipine.[7] This strongly suggests that the amino-THP scaffold could be tailored to block voltage-gated calcium channels or other ion channels involved in regulating vascular tone.
-
Potential Sub-classes:
-
L-type Calcium Channels.
-
Voltage-gated Sodium Channels.
-
Experimental Validation Strategies: A Technical Workflow
Identifying a promising scaffold is only the first step. A rigorous, multi-stage validation process is essential to confirm molecular targets and elucidate the mechanism of action.
Stage 1: Initial Target Identification & Prioritization
The goal of this stage is to rapidly screen a library of this compound derivatives to identify potential targets and generate initial hits.
Caption: Workflow for initial target identification and hit validation.
Stage 2: Target Engagement Verification
Once a primary target is hypothesized, it is crucial to confirm that the compound physically interacts with it in a relevant biological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Table 1: Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
| Step | Procedure | Rationale & Key Considerations |
| 1. Cell Culture & Treatment | Plate target cells (e.g., cancer cell line expressing a specific kinase) and grow to ~80% confluency. Treat cells with the THP derivative (e.g., at 10x IC50) or vehicle control for 1-2 hours. | This step allows the compound to enter the cells and bind to its intended target. Intact, live cells are essential for physiological relevance. |
| 2. Cell Harvest & Lysis | Harvest cells by scraping, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse cells via freeze-thaw cycles. | Freeze-thaw lysis is a gentle method that avoids protein denaturation. Protease inhibitors are critical to prevent degradation of the target protein. |
| 3. Aliquoting & Heating | Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. | This is the core of the assay. Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). The gradient identifies this shift. |
| 4. Separation of Aggregates | Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins. | Unbound proteins will denature and aggregate at lower temperatures. The stabilized, ligand-bound protein remains soluble. |
| 5. Protein Quantification | Carefully collect the supernatant from each tube. Analyze the amount of soluble target protein remaining using Western Blot or ELISA. | The amount of soluble protein at each temperature is quantified. A shift in the melting curve between the vehicle and drug-treated samples confirms target engagement. |
Stage 3: Functional & Mechanistic Assays
Confirming target engagement is necessary but not sufficient. The functional consequence of that binding must be quantified. The choice of assay is dictated by the target class. For a GPCR target, one must confirm that binding leads to a downstream signaling event.
Caption: A generic Gs-coupled GPCR signaling cascade and assay point.
-
For Kinase Targets: Utilize in vitro kinase activity assays (e.g., ADP-Glo™, LanthaScreen™) to measure the inhibition of phosphate transfer to a substrate.
-
For Protease Targets: Employ FRET-based substrate cleavage assays to quantify the inhibition of protease activity.
-
For Ion Channel Targets: Use automated patch-clamp electrophysiology to measure the modulation of ion flow across the cell membrane in response to the compound.
Conclusion and Future Directions
The this compound scaffold represents a highly attractive starting point for drug discovery campaigns. Its inherent "drug-like" properties, combined with stereochemical rigidity and versatile functional handles, provide a robust platform for developing selective and potent modulators of several high-value target classes, including kinases, GPCRs, viral proteases, and ion channels. The experimental workflows outlined in this guide offer a clear, logical path from initial library screening to definitive target validation and functional characterization. Future work should focus on building diverse chemical libraries around this core, exploring a wide range of substitutions to map the structure-activity relationship (SAR) for each target class and ultimately optimize these promising derivatives into clinical candidates.
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- Title: this compound | CAS 1232060-77-3.
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Methodological & Application
Application Note: A Proposed Stereoselective Synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] Its conformational rigidity and potential for hydrogen bonding interactions make it a valuable design element in drug discovery.[3] Specifically, substituted aminotetrahydropyrans are of significant interest, with some derivatives acting as potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), offering new therapeutic avenues for type 2 diabetes.[1] The precise spatial arrangement of substituents on the THP ring is critical for biological activity, necessitating synthetic routes that offer high stereocontrol.
This application note outlines a proposed stereoselective synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran, a valuable building block for the construction of more complex bioactive molecules. The absence of a direct, reported synthesis for this specific target in the literature prompts a strategy based on well-precedented transformations in organic synthesis. The proposed route focuses on establishing the desired trans stereochemistry through a diastereoselective epoxidation followed by a regioselective and stereospecific ring-opening reaction.
Proposed Synthetic Strategy and Logic
The retrosynthetic analysis for this compound identifies the key intermediate, trans-4-amino-3-hydroxytetrahydropyran, which can be accessed from a 3,4-epoxytetrahydropyran precursor. The stereochemistry of the final product hinges on the stereospecificity of the epoxide ring-opening.
The forward synthesis, therefore, involves a three-step sequence starting from the commercially available 3,6-dihydro-2H-pyran:
-
Diastereoselective Epoxidation: Formation of a 3,4-epoxytetrahydropyran intermediate. The facial selectivity of this step is crucial for establishing the relative stereochemistry of the final product.
-
Regio- and Stereoselective Epoxide Ring-Opening: Nucleophilic attack by a protected amine at the C4 position of the epoxide. This S\textsubscript{N}2 reaction proceeds with inversion of configuration, leading to a trans-diaxial arrangement of the nucleophile and the oxygen, which upon ring flip, gives the thermodynamically more stable diequatorial trans product.
-
O-Methylation: Introduction of the methoxy group at the C3 position.
-
Deprotection: Removal of the amine protecting group to yield the final target molecule.
This strategy is designed to be robust and amenable to scale-up, employing well-understood reactions with predictable stereochemical outcomes.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Diastereoselective Epoxidation of 3,6-Dihydro-2H-pyran
Rationale: This initial step creates the key epoxide intermediate. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective method for the epoxidation of alkenes. The diastereoselectivity of this reaction on cyclic systems like 3,6-dihydro-2H-pyran is often directed by the steric environment of the double bond, typically favoring attack from the less hindered face.
Protocol:
-
To a solution of 3,6-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add sodium bicarbonate (2.0 eq) followed by the portion-wise addition of m-CPBA (77%, 1.2 eq).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,4-epoxytetrahydropyran.
Step 2: Regio- and Stereoselective Ring-Opening with Benzylamine
Rationale: The ring-opening of epoxides with amine nucleophiles is a well-established method for the synthesis of β-amino alcohols.[1][4] Under neutral or basic conditions, this reaction proceeds via an S\textsubscript{N}2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[5][6] This attack occurs from the face opposite to the epoxide oxygen, resulting in a trans configuration of the amino and hydroxyl groups. Benzylamine is chosen as the amine nucleophile as the benzyl group can be readily removed in a later step.
Protocol:
-
In a sealed tube, dissolve 3,4-epoxytetrahydropyran (1.0 eq) in a mixture of water and ethanol (1:1, 0.5 M).
-
Add benzylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield trans-4-(benzylamino)-3-hydroxytetrahydropyran.
Step 3: O-Methylation of trans-4-(Benzylamino)-3-hydroxytetrahydropyran
Rationale: Methylation of the secondary alcohol can be achieved under various conditions. A common and effective method involves the use of a strong base to deprotonate the alcohol, followed by quenching with an electrophilic methyl source like methyl iodide. Sodium hydride is a suitable base for this transformation. The amino group is protected as a benzylamine, which is generally stable to these conditions.
Protocol:
-
To a solution of trans-4-(benzylamino)-3-hydroxytetrahydropyran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to give trans-4-(benzylamino)-3-(methoxy)tetrahydropyran.
Step 4: Deprotection of the Benzyl Group
Rationale: The final step is the removal of the benzyl protecting group from the amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a standard catalyst for the hydrogenolysis of benzylamines.
Protocol:
-
Dissolve trans-4-(benzylamino)-3-(methoxy)tetrahydropyran (1.0 eq) in methanol (0.1 M).
-
Add 10% palladium on carbon (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by crystallization or chromatography may be performed if necessary.
Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Epoxidation | m-CPBA, NaHCO₃ | DCM | 0 to RT | 12-16 | 80-90% |
| 2 | Ring-Opening | Benzylamine | H₂O/EtOH | 80 | 12-16 | 70-85% |
| 3 | O-Methylation | NaH, CH₃I | THF | 0 to RT | 12 | 65-80% |
| 4 | Deprotection | H₂, Pd/C | Methanol | RT | 12-24 | >90% |
Note: Expected yields are estimates based on analogous reactions reported in the literature and may require optimization.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the stereoselective synthesis of this compound. The strategy relies on a sequence of well-established and reliable chemical transformations. The key to achieving the desired stereochemistry is the regio- and stereospecific ring-opening of a 3,4-epoxytetrahydropyran intermediate. This modular route should be amenable to adaptation for the synthesis of a variety of substituted aminotetrahydropyran derivatives for applications in drug discovery and medicinal chemistry.
References
- [No Author]. (n.d.). Regioselective Epoxide Ring Opening. Stereoselective Synthesis of a Tetrahydropyran Ring. [Source not further specified].
-
Houghton, B., & O'Brien, P. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 20(4), 664-679. [Link]
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Reddy, P. V., & Lee, J. J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. [Source not specified], 13(2), 269–279. [Link]
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[No Author]. (2020). Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(15). [Link]
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[No Author]. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
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[No Author]. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE. [Link]
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Neeman, M., Caserio, M. C., Roberts, J. D., & Johnson, W. S. (n.d.). Methylation of alcohols with diazomethane. Caltech Authors. [Link]
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[No Author]. (n.d.). Examples for the multi methylation of secondary alcohols. ResearchGate. [Link]
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[No Author]. (n.d.). Tetrahedron. ElectronicsAndBooks. [Link]
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[No Author]. (n.d.). Selective C - and N -Methylation of Secondary Alcohols and Nitroaromatics with Methanol Catalyzed by a New Ru(II)-Azo Complex. ResearchGate. [Link]
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[No Author]. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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Kim, H., & Pae, A. N. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 353. [Link]
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Kaithal, A., Begum, A., & Beller, M. (2020). Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 59(4), 1485-1490. [Link]
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[No Author]. (n.d.). β‐Methylation of secondary and primary alcohols with precatalyst 1 using methanol as C1 source. ResearchGate. [Link]
-
[No Author]. (2018). (PDF) Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. ResearchGate. [Link]
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[No Author]. (n.d.). Ring Opening Reactions of Epoxides. A Review. Taylor & Francis Online. [Link]
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[No Author]. (n.d.). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. [Link]
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[No Author]. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
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[No Author]. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
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[No Author]. (n.d.). Stereoselective Synthesis of 4Amino3-hydroxy-4,5,6,6a-tetrahydro-3a H -cyclopenta[ d ]isoxazole-4-carboxylic Acid, a Conformationally Constrained Analogue of Aspartic Acid. ResearchGate. [Link]
-
[No Author]. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
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[No Author]. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
- [No Author]. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Source not specified].
- [No Author]. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Source not specified].
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3790–3793. [Link]
- [No Author]. (n.d.).
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Strategic Application of Amine-Protecting Groups in the Synthesis of 4-Aminotetrahydropyran for Pharmaceutical Research
Introduction: The Ascendancy of the 4-Aminotetrahydropyran Scaffold in Drug Discovery
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The incorporation of an amino group at the 4-position introduces a versatile functional handle for further molecular elaboration, making 4-aminotetrahydropyran a highly sought-after building block in the synthesis of novel therapeutic agents.[2][3] Its three-dimensional structure allows for the exploration of diverse chemical space, which is critical in modern drug discovery.[1]
However, the nucleophilic and basic nature of the primary amine in 4-aminotetrahydropyran necessitates a strategic approach to its synthesis and subsequent functionalization. Unwanted side reactions can occur if the amine is left unprotected during synthetic transformations elsewhere in the molecule.[4] Therefore, the temporary masking of the amino group with a suitable protecting group is a crucial step in multi-step syntheses involving this valuable scaffold. This application note provides a detailed guide to the selection and implementation of common amine protecting groups—Boc, Cbz, and Fmoc—for the synthesis of 4-aminotetrahydropyran derivatives, complete with detailed protocols and a discussion of their strategic application.
The Imperative of Amine Protection: A Mechanistic Rationale
Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, thereby enabling chemoselectivity in subsequent reactions.[4] For amines, protection is essential to prevent their inherent nucleophilicity and basicity from interfering with desired chemical transformations.[5] The most common strategy involves the conversion of the amine into a carbamate, which significantly reduces its reactivity.[4]
The choice of protecting group is dictated by its stability to the reaction conditions planned for the synthetic route and the ease and selectivity of its removal. An ideal protecting group strategy, often referred to as an "orthogonal" strategy, allows for the selective deprotection of one group in the presence of others.[6] This enables the sequential modification of a multifunctional molecule with precision.
This guide will focus on three widely used amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Diagram 1: Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection pathways for common amine protecting groups on 4-aminotetrahydropyran.
Section 1: The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of non-acidic conditions.[7][8] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9]
Protocol 1.1: N-Boc Protection of 4-Aminotetrahydropyran
This protocol describes the synthesis of tert-butyl (tetrahydro-2H-pyran-4-yl)carbamate.
Materials:
-
4-Aminotetrahydropyran (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-aminotetrahydropyran in anhydrous THF at 0 °C, add triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-aminotetrahydropyran.
Protocol 1.2: N-Boc Deprotection of 4-Aminotetrahydropyran
Materials:
-
N-Boc-4-aminotetrahydropyran (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-aminotetrahydropyran in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected 4-aminotetrahydropyran.
Section 2: The Benzyloxycarbonyl (Cbz) Group: Cleavage by Hydrogenolysis
The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[12][13] Its removal is typically achieved by catalytic hydrogenolysis, a mild and efficient method.[14]
Protocol 2.1: N-Cbz Protection of 4-Aminotetrahydropyran
This protocol details the synthesis of benzyl (tetrahydro-2H-pyran-4-yl)carbamate.
Materials:
-
4-Aminotetrahydropyran (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-aminotetrahydropyran in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool to 0 °C.
-
Slowly add benzyl chloroformate, keeping the temperature below 5 °C.[14]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the N-Cbz-protected product.[14]
Protocol 2.2: N-Cbz Deprotection of 4-Aminotetrahydropyran
Materials:
-
N-Cbz-4-aminotetrahydropyran (1.0 eq)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve N-Cbz-4-aminotetrahydropyran in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminotetrahydropyran.
Section 3: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: A Base-Labile Strategy
The Fmoc group is widely used in peptide synthesis and is prized for its stability to acidic conditions and its facile removal with a mild base, typically piperidine.[15][16] This orthogonality to acid-labile groups like Boc makes it a valuable tool in complex syntheses.
Protocol 3.1: N-Fmoc Protection of 4-Aminotetrahydropyran
This protocol describes the synthesis of (9H-fluoren-9-yl)methyl (tetrahydro-2H-pyran-4-yl)carbamate.
Materials:
-
4-Aminotetrahydropyran (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Dioxane and Water (1:1 mixture)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminotetrahydropyran and sodium carbonate in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and add a solution of Fmoc-Cl in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Fmoc-protected product.
Protocol 3.2: N-Fmoc Deprotection of 4-Aminotetrahydropyran
Materials:
-
N-Fmoc-4-aminotetrahydropyran (1.0 eq)
-
Piperidine (20% v/v solution in N,N-dimethylformamide, DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-4-aminotetrahydropyran in DMF.
-
Add the 20% piperidine in DMF solution.[17]
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[18]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
The crude product can often be used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine, or it can be purified by an appropriate workup and/or chromatography if necessary.
Diagram 2: Workflow for Protecting Group Application
Caption: General workflow for the protection and deprotection of 4-aminotetrahydropyran.
Data Summary and Comparison
The choice of protecting group depends on the planned synthetic route. The following table summarizes the key features of the Boc, Cbz, and Fmoc protecting groups in the context of 4-aminotetrahydropyran synthesis.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality & Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaOH, NaHCO₃) in an organic or aqueous/organic solvent system at 0 °C to room temperature.[7] | Strong acid (e.g., TFA in DCM, HCl in dioxane/MeOH).[7] | Stable to hydrogenolysis and basic conditions. Orthogonal to Cbz and Fmoc. The tert-butyl cation generated during deprotection can be a source of side reactions with nucleophilic residues.[11] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in an aqueous/organic solvent mixture at 0 °C to room temperature.[14] | Catalytic hydrogenolysis (H₂, Pd/C).[14] Can also be cleaved by strong acids like HBr/AcOH.[12] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. The hydrogenolysis conditions can reduce other functional groups like alkenes, alkynes, and some aromatic systems. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Na₂CO₃, NaHCO₃) in an aqueous/organic solvent mixture at 0 °C to room temperature.[6] | Mild base (e.g., 20% piperidine in DMF).[17] | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz. The dibenzofulvene byproduct of deprotection can sometimes react with the deprotected amine.[15] |
Conclusion: A Strategic Toolkit for Amine Protection
The successful incorporation of the 4-aminotetrahydropyran scaffold into complex molecules for drug discovery relies heavily on the judicious use of amine protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of properties that allow for their strategic implementation in a variety of synthetic contexts. By understanding the specific conditions for their introduction and removal, and by leveraging their orthogonality, researchers can navigate multi-step syntheses with precision and control. The detailed protocols provided in this application note serve as a practical guide for chemists to effectively utilize these protecting group strategies in their pursuit of novel therapeutics.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Wu, J., Zheng, C., Li, B., Hawkins, J. M., & Scott, S. L. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Retrieved from [Link]
-
OUCI. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Aminotetrahydropyran in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
PubMed. (n.d.). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
-
Carl ROTH. (n.d.). 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 100 g. Retrieved from [Link]
-
PubMed. (n.d.). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
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Application Note: Strategies for Efficient Amide Coupling of trans-4-Amino-3-(methoxy)tetrahydropyran
Introduction
The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals, natural products, and peptides.[1][2] Consequently, the reliable and efficient formation of this linkage is one of the most frequently executed transformations in drug discovery.[3][4] The coupling of a carboxylic acid and an amine to form an amide, however, is not always trivial. Challenges often arise from sterically hindered coupling partners, electron-deficient amines, or the presence of sensitive functional groups that can lead to side reactions or racemization.[5][6]
This application note provides a detailed guide to the successful amide coupling of trans-4-Amino-3-(methoxy)tetrahydropyran, a valuable heterocyclic building block in drug discovery.[7] The presence of the methoxy group adjacent to the amine introduces electronic effects and potential steric hindrance that necessitate careful selection of coupling reagents and optimization of reaction conditions. We will explore several robust protocols, delve into the mechanistic underpinnings of each, and provide practical, field-proven insights to overcome common challenges.
Understanding the Substrate: this compound
This compound is a chiral building block featuring a tetrahydropyran scaffold, which is a prevalent motif in many biologically active molecules.[7][8] The trans stereochemistry and the presence of both a hydrogen bond donor (amine) and acceptor (methoxy group) make it a valuable synthon for creating complex molecular architectures with specific conformational constraints.[7][9] However, the secondary amine and the neighboring methoxy group can influence the nucleophilicity of the amine and present steric challenges, making standard amide coupling conditions potentially sluggish or low-yielding.[5]
Selecting the Optimal Coupling Strategy
The choice of coupling reagent is critical for a successful amide bond formation.[2] A variety of reagents have been developed, each with its own advantages and limitations. We will discuss three widely used classes of coupling reagents: carbodiimides, uronium/iminium salts, and phosphonium salts, as well as an alternative phosphonic anhydride reagent.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[10] In the presence of an amine, this intermediate is intercepted to form the desired amide. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction.[5] To mitigate this and reduce racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and reacts cleanly with the amine.[4][11]
Mechanism of EDC/HOBt Coupling:
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol (EDC/HOBt):
-
To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add HOBt (1.2 equiv.).[10]
-
Add EDC·HCl (1.2 equiv.) to the mixture and stir for 15-30 minutes at 0 °C to allow for pre-activation.
-
Add this compound (1.1 equiv.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup: wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Uronium/Iminium Salt-Mediated Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency and low rates of racemization, particularly with hindered substrates.[13][14] HATU reacts with a carboxylic acid in the presence of a base to form a highly reactive OAt-active ester.[15][16] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[13]
Mechanism of HATU Coupling:
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- 16. youtube.com [youtube.com]
N-alkylation of trans-4-Amino-3-(methoxy)tetrahydropyran conditions
An Application Guide to the N-Alkylation of trans-4-Amino-3-methoxytetrahydropyran: Conditions and Protocols
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 3-Methoxytetrahydropyran Scaffold
The trans-4-amino-3-methoxytetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, non-aromatic, and stereochemically defined structure provides an excellent platform for exploring chemical space in drug discovery. The presence of a basic nitrogen atom, an ether linkage, and defined stereochemistry allows for the precise orientation of substituents to optimize interactions with biological targets. N-alkylation of this primary amine is a critical transformation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Introducing specific alkyl groups can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, basicity (pKa), metabolic stability, and target-binding affinity.[1]
This guide provides a detailed exploration of the primary methodologies for the N-alkylation of this valuable building block, focusing on the underlying chemical principles, step-by-step protocols, and field-proven insights to ensure reproducible and high-yielding results.
Pillar 1: Mechanistic Considerations and Strategy Selection
The N-alkylation of a primary amine such as trans-4-amino-3-methoxytetrahydropyran presents a central challenge: controlling the reaction's stoichiometry to prevent over-alkylation.[2] The secondary amine product is often more nucleophilic than the primary amine starting material, creating a high propensity for a second alkylation event to yield an undesired tertiary amine, and potentially a third to form a quaternary ammonium salt.[1]
Two principal strategies are employed to address this challenge:
-
Reductive Amination: This is the most robust and widely used method for the controlled mono-alkylation of primary amines.[2][3] It is a two-stage process, often performed in a single pot, that involves the initial formation of an imine intermediate by condensing the amine with an aldehyde or ketone, followed by the immediate reduction of this imine to the desired secondary amine.[3][4] Its key advantage lies in the use of reducing agents that are selective for the protonated imine (iminium ion) over the starting carbonyl compound, thus preventing side reactions and ensuring high selectivity for the mono-alkylated product.[2][5]
-
Direct Alkylation with Alkyl Halides: This classic SN2 approach involves the direct reaction of the amine with an alkyl halide.[1] While conceptually simple, it is notoriously difficult to control. Success often relies on using a large excess of the starting amine to statistically favor mono-alkylation or choosing reaction conditions that mitigate the reactivity of the secondary amine product. This method is generally reserved for specific cases, such as methylation or benzylation, where the reagents are inexpensive or the electronic properties of the product disfavor a second reaction.
For the N-alkylation of trans-4-amino-3-methoxytetrahydropyran, reductive amination is the superior and recommended strategy due to its high selectivity, broad substrate scope, and operational simplicity.
Pillar 2: Detailed Protocols and Experimental Design
Method 1: Reductive Amination (High-Selectivity Protocol)
This method leverages the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reductive amination of a wide range of amines and carbonyls.[1][5] It is stable under mildly acidic conditions, does not reduce aldehydes and ketones at an appreciable rate, and obviates the need for the strict pH control required by more traditional reagents like sodium cyanoborohydride.[2][5]
Reaction Scheme: trans-4-Amino-3-methoxytetrahydropyran + R¹(C=O)R² ⟶ [Imine Intermediate] --(NaBH(OAc)₃)--> trans-N-(CHR¹R²)-4-amino-3-methoxytetrahydropyran
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add trans-4-amino-3-methoxytetrahydropyran (1.0 equiv).
-
Solvent Addition: Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equiv) to the solution and stir the mixture at room temperature. If the reaction involves a less reactive ketone, the addition of a catalytic amount of acetic acid (0.1 equiv) can facilitate imine formation.
-
Reaction Monitoring (Imine Formation): Stir the mixture for 30-60 minutes. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction involves the loss of water; for sluggish reactions, the addition of a dehydrating agent like anhydrous MgSO₄ or 4 Å molecular sieves can be beneficial.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Completion: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-12 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Method 2: Direct Alkylation with Alkyl Halides (Conditional Protocol)
This method should be approached with caution due to the high risk of over-alkylation.[2] It is most effective when a large excess of the starting amine is used to outcompete the secondary amine product for the alkylating agent.
Reaction Scheme: trans-4-Amino-3-methoxytetrahydropyran + R-X --(Base)--> trans-N-(R)-4-amino-3-methoxytetrahydropyran + [Over-alkylation Products]
Experimental Protocol: General Procedure for Direct Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve trans-4-amino-3-methoxytetrahydropyran (2.0-5.0 equiv) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 equiv relative to the alkyl halide) or diisopropylethylamine (DIPEA) (2.0 equiv relative to the alkyl halide).
-
Alkylating Agent Addition: Add the alkyl halide (1.0 equiv) dropwise to the stirred solution at room temperature. For highly reactive alkylating agents, the addition should be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates the consumption of the alkyl halide (typically 4-24 hours).
-
Workup: Filter off any inorganic salts. If DMF is used as the solvent, dilute the mixture with ethyl acetate and wash extensively with water to remove the DMF, followed by a wash with brine. If MeCN is used, concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography. Careful separation will be required to isolate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproducts.
Pillar 3: Data Summary and Visualization
Comparative Analysis of N-Alkylation Methodologies
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Primary Advantage | Excellent selectivity for mono-alkylation | Simplicity for certain reactive substrates |
| Common Byproducts | Minimal; primarily water and borate salts | Di- and tri-alkylated amines, quaternary salts[1] |
| Substrate Scope | Broad (various aldehydes and ketones) | Limited (best with reactive halides like MeI, BnBr) |
| Key Reagents | Carbonyl (RCHO, RCOR'), NaBH(OAc)₃, NaBH₃CN[1][2] | Alkyl Halide (R-X), Base (K₂CO₃, DIPEA) |
| Typical Solvents | DCM, DCE, THF | MeCN, DMF, Acetone |
| Control | High degree of control | Difficult to control; often requires excess amine |
| Recommendation | Highly Recommended | Use with caution; situation-dependent |
Visual Workflow Diagrams
Diagram 1: Reductive Amination Workflow
Caption: Workflow for selective mono-alkylation via reductive amination.
Diagram 2: Direct Alkylation and Over-Alkylation Pathway
Caption: Direct alkylation pathway showing the competing over-alkylation reaction.
Conclusion and Authoritative Recommendation
For the reliable and high-yielding N-alkylation of trans-4-amino-3-methoxytetrahydropyran, reductive amination stands as the unequivocally superior methodology. Its operational simplicity, broad applicability to a vast range of aldehydes and ketones, and, most critically, its inherent selectivity for the mono-alkylated product make it the cornerstone technique for modifying this scaffold. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly recommended for its mildness and efficiency. While direct alkylation has its place in organic synthesis, its application here is fraught with challenges of selectivity that often lead to complex product mixtures and lower yields of the desired material. By adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently generate diverse libraries of N-substituted tetrahydropyrans for advancing drug development programs.
References
-
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303–2307. Available at: [Link]
-
Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(5), 856-860. Available at: [Link]
-
Özdemir, F. A., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Bhattacharyya, S. (2007). Aqueous-Mediated N-Alkylation of Amines. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Streng, E. S., Lee, D. S., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 353–361. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Streng, E. S., Lee, D. S., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]
-
Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chandrasekhar, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]
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The Strategic Deployment of trans-4-Amino-3-(methoxy)tetrahydropyran in Parallel Synthesis for Accelerated Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with enhanced pharmacological properties and optimized developability profiles is paramount. A significant shift away from planar, aromatic-rich structures towards more three-dimensional (3D) molecular architectures has been a defining trend. Saturated heterocyclic scaffolds, such as the tetrahydropyran ring system, are at the forefront of this movement. These scaffolds offer a range of advantages, including improved aqueous solubility, metabolic stability, and the ability to present pharmacophoric elements in well-defined spatial orientations, thereby enabling more specific and potent interactions with biological targets.[1][2]
This application note provides a detailed guide to the utilization of a highly valuable, stereochemically defined building block, trans-4-Amino-3-(methoxy)tetrahydropyran , in parallel synthesis workflows. We will explore its application in the rapid generation of diverse compound libraries through robust and scalable synthetic methodologies, namely amide bond formation and reductive amination. The protocols and insights provided herein are curated for researchers, medicinal chemists, and professionals in drug development aiming to leverage this versatile scaffold to accelerate their discovery programs.
The strategic incorporation of the this compound moiety can introduce favorable physicochemical properties and unique structural motifs into lead compounds. The presence of a primary amine provides a versatile handle for a multitude of chemical transformations, while the methoxy group and the tetrahydropyran ring influence conformation and polarity. This building block has garnered interest as a key intermediate in the synthesis of potent and selective inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4), a well-established target for the treatment of type 2 diabetes.[3]
Core Applications in Parallel Synthesis
The primary amino group of this compound serves as a key functional handle for diversification in parallel synthesis. Two of the most powerful and widely adopted reactions for library construction are amide bond formation and reductive amination. These methods are highly amenable to high-throughput formats and allow for the introduction of a vast array of chemical functionalities.
Parallel Amide Bond Formation: Crafting Diverse Amide Libraries
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] Its reliability and broad substrate scope make it an ideal choice for the construction of large compound libraries. By coupling this compound with a diverse set of carboxylic acids, researchers can rapidly generate libraries of novel amides with varied steric and electronic properties.
Causality Behind Experimental Choices: The selection of coupling reagents is critical for ensuring high yields and purities, especially in a high-throughput setting. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) are favored for their efficiency, mild reaction conditions, and ability to suppress side reactions such as racemization.[5] The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to prevent unwanted side reactions and to facilitate the deprotonation of the carboxylic acid and the neutralization of any acidic byproducts.
Experimental Workflow: Amide Library Synthesis
Caption: Automated workflow for parallel amide library synthesis.
Detailed Protocol: High-Throughput Amide Coupling
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
96-well reaction blocks
Procedure:
-
Reagent Preparation:
-
In a 96-well reaction block, dispense 0.1 mmol of each carboxylic acid into individual wells.
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (Automated Liquid Handler Recommended):
-
To each well containing a carboxylic acid, add 220 µL of the this compound stock solution (0.11 mmol, 1.1 equivalents).
-
Add 220 µL of the HATU stock solution (0.11 mmol, 1.1 equivalents).
-
Add 200 µL of the DIPEA stock solution (0.2 mmol, 2.0 equivalents).
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Analysis:
-
Analyze the purity and confirm the identity of the final compounds using LC-MS and, for select examples, ¹H NMR.[9]
-
| Carboxylic Acid Example | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) (by LC-MS) |
| Benzoic Acid | HATU | DIPEA | DMF | 85 | >95 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 82 | >95 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 75 | >90 |
| Phenylacetic Acid | HATU | DIPEA | DMF | 88 | >95 |
Parallel Reductive Amination: Accessing Secondary Amine Libraries
Reductive amination is a robust and versatile method for the formation of C-N bonds and is highly amenable to parallel synthesis.[10] This reaction allows for the coupling of this compound with a wide variety of aldehydes and ketones to generate a library of structurally diverse secondary amines.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, selective for the reduction of iminium ions in the presence of carbonyls, and does not require strictly anhydrous conditions. The use of a mild acid catalyst, such as acetic acid, can facilitate the formation of the iminium ion intermediate.
Experimental Workflow: Reductive Amination Library Synthesis
Caption: Automated workflow for parallel reductive amination.
Detailed Protocol: High-Throughput Reductive Amination
Materials:
-
This compound
-
A library of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction blocks
Procedure:
-
Reagent Preparation:
-
In a 96-well reaction block, dispense 0.1 mmol of each aldehyde or ketone into individual wells.
-
Prepare a 0.5 M stock solution of this compound in DCE.
-
-
Reaction Setup (Automated Liquid Handler Recommended):
-
To each well containing the carbonyl compound, add 220 µL of the this compound stock solution (0.11 mmol, 1.1 equivalents).
-
Add 6 µL of acetic acid (0.1 mmol, 1.0 equivalent).
-
Allow the mixture to stir for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 equivalents) to each well.
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with an organic solvent (e.g., DCM or ethyl acetate).
-
The crude products can be purified using high-throughput preparative HPLC-MS.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the final compounds using LC-MS and, for select examples, ¹H NMR.
-
| Carbonyl Compound Example | Reducing Agent | Solvent | Yield (%) | Purity (%) (by LC-MS) |
| Benzaldehyde | STAB | DCE | 80 | >95 |
| 4-Fluorobenzaldehyde | STAB | DCE | 78 | >95 |
| Cyclohexanone | STAB | THF | 72 | >90 |
| Acetophenone | STAB | DCE | 65 | >90 |
Conclusion
This compound is a powerful and versatile building block for parallel synthesis, enabling the rapid and efficient generation of diverse libraries of 3D-rich compounds. The robust and scalable protocols for amide bond formation and reductive amination presented in this application note provide a solid foundation for medicinal chemists to explore novel chemical space and accelerate the identification of new lead compounds. The strategic incorporation of this scaffold can impart desirable physicochemical properties, ultimately contributing to the development of safer and more effective medicines.
References
- Kyte, R. A., & Richardson, P. F. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- Roedern, E., & Persson, T. (2005). High-Throughput Purification of Single Compounds and Libraries.
- Reynolds, D. P., Brinded, K., Hollerton, J., Lane, S. J., Seffler, A., & Lewis, K. (1999). Combined Use of HPLC, MS, and NMR for High-Throughput Analysis, Purification, and Quantification. CHIMIA International Journal for Chemistry, 53(10), 523-527.
- Zeng, L., & Kassel, D. B. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
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Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
- Moody, C. J., Roffey, J. R. A., & Rzepa, H. S. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
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Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
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Wikipedia. (2023, December 2). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
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Moody, C. J., Roffey, J. R. A., & Rzepa, H. S. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. Retrieved from [Link]
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CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]
- Kim, D., et al. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(24), 7246-7249.
- Li, X., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2304.
- Kang, G., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 2729-2732.
- Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152636.
- Nongonierma, A. B., & FitzGerald, R. J. (2017). Discovery of Food-Derived Dipeptidyl Peptidase IV Inhibitory Peptides: A Review. Nutrients, 9(9), 977.
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Biftu, T. (2010). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG Spring 2010 Meeting.
- Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters, 26(14), 2729-2732.
- Ramachandran, P. V., & Biswas, D. (2012). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 10(37), 7549-7552.
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
- Gong, Y. D., & Yoo, S. E. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(7), 8468–8501.
- Ramachandran, P. V., & Biswas, D. (2012). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Chemical Science, 3(10), 3073-3077.
- Ohemeng, K. A., et al. (1993). Practical synthesis of (3 S, 4 S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron Letters, 34(42), 6753-6756.
- Collins, P. M., Overend, W. G., & Racz, V. M. (1984). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1, 733-740.
- Liu, P., et al. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 144(1), 318-330.
- Gilead Sciences, Inc. (2019). Processes for the preparation of cis-4 [2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide (U.S. Patent No. WO2019070827A1).
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A Scalable, Stereoselective Synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran: A Key Building Block for Medicinal Chemistry
An Application Note for the Scale-Up Synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran
Abstract This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, a valuable saturated heterocyclic scaffold prevalent in modern drug discovery programs. Tetrahydropyran (THP) rings are among the most common ring systems in FDA-approved small molecule drugs, prized for their favorable metabolic stability and ability to modulate physicochemical properties.[1] This guide details a robust and stereoselective synthetic route, designed for scalability and reproducibility in a research or process development setting. The strategy hinges on a key Mitsunobu reaction to control the critical trans stereochemistry, followed by a safe and efficient azide reduction. Each step is explained with a focus on the underlying chemical principles, potential challenges, and critical safety considerations, particularly concerning the use of azide reagents.
Synthetic Strategy and Workflow
The chosen synthetic pathway is a three-step sequence designed for efficiency, stereocontrol, and scalability. The core challenge in synthesizing the target molecule is the precise installation of the C3-methoxy and C4-amino groups in a trans configuration. Our approach addresses this by starting with a commercially available precursor, (±)-cis-4-hydroxy-3-methoxytetrahydropyran, and leveraging a stereoinvertive transformation.
The three key transformations are:
-
Stereoinvertive Azidation: A Mitsunobu reaction is employed to convert the cis-hydroxyl group into a trans-azide. This reaction is renowned for its clean inversion of stereochemistry at the reaction center, proceeding via an SN2 mechanism.[2][3] This step is the cornerstone of our stereochemical control.
-
Azide Reduction: The resulting azide intermediate is reduced to the primary amine. Catalytic hydrogenation is selected for its high efficiency and clean conversion on a large scale.
-
Purification: The final amine product is purified using techniques amenable to larger quantities, focusing on column chromatography with a modified stationary phase or eluent system to handle the basic nature of the amine.[4]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for the scale-up preparation of the target compound.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| (±)-cis-4-Hydroxy-3-methoxytetrahydropyran | >95% | Commercial |
| Triphenylphosphine (PPh₃) | 99% | Commercial |
| Diisopropyl azodicarboxylate (DIAD) | 98% | Commercial |
| Diphenylphosphoryl azide (DPPA) | 97% | Commercial |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Commercial |
| Palladium on Carbon (10% Pd/C) | 50% wet, Degussa type | Commercial |
| Methanol (MeOH) | ACS Grade | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercial |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Equipment |
| 2 L Three-neck round-bottom flask |
| Mechanical stirrer and overhead motor |
| Thermocouple and temperature controller |
| Addition funnel (500 mL) |
| Inert atmosphere setup (Nitrogen or Argon) |
| Ice bath and secondary containment |
| Hydrogenation apparatus (Parr shaker or H-Cube) |
| Rotary evaporator |
| Glass chromatography column (10 cm diameter) |
| Thin-Layer Chromatography (TLC) plates |
Detailed Experimental Protocols
Step 1: (±)-trans-4-Azido-3-methoxytetrahydropyran
Rationale: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups with complete inversion of stereochemistry.[3] Here, it serves to invert the C4 stereocenter from cis (relative to the C3-methoxy group) to the desired trans configuration. Diphenylphosphoryl azide (DPPA) is used as the azide source. While sodium azide can be used, DPPA is often preferred for its solubility in organic solvents and milder reaction conditions.[5]
Protocol:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet. Place the flask in a secondary container suitable for an ice bath.
-
Reagent Charging: Charge the flask with (±)-cis-4-Hydroxy-3-methoxytetrahydropyran (50.0 g, 0.342 mol, 1.0 equiv) and triphenylphosphine (108.0 g, 0.411 mol, 1.2 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 1.0 L) to the flask and stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 81.5 mL, 0.411 mol, 1.2 equiv) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A characteristic orange color will develop.
-
DPPA Addition: After the DIAD addition is complete, add diphenylphosphoryl azide (DPPA, 88.5 mL, 0.411 mol, 1.2 equiv) dropwise over 60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes/EtOAc, visualizing with KMnO₄ stain). The starting material (Rf ≈ 0.2) should be consumed to form a less polar product (Rf ≈ 0.6).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Add diethyl ether (500 mL) to the resulting residue and stir for 30 minutes. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether (2 x 200 mL).
-
Combine the filtrates and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to afford (±)-trans-4-Azido-3-methoxytetrahydropyran as a colorless oil.
| Parameter | Value |
| Starting Material | 50.0 g |
| Typical Yield | 48-55 g (82-94%) |
| Purity (crude) | ~85% |
| Purity (final) | >98% |
| Appearance | Colorless to pale yellow oil |
Step 2: (±)-trans-4-Amino-3-methoxytetrahydropyran
Rationale: Catalytic hydrogenation is a clean and highly effective method for reducing azides to amines. The only byproduct is nitrogen gas, which simplifies the work-up procedure significantly compared to methods like Staudinger reduction, where phosphine oxide removal can be challenging on a large scale.[6] Palladium on carbon is a robust and widely used catalyst for this transformation.
Protocol:
-
Setup: To a 1 L heavy-walled hydrogenation flask, add a solution of (±)-trans-4-Azido-3-methoxytetrahydropyran (48.0 g, 0.280 mol) in methanol (500 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (4.8 g, 10 wt%, 50% wet) to the solution under a stream of nitrogen.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi of hydrogen.
-
Reaction: Shake the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A TLC analysis (10:1 DCM/MeOH with 1% NH₄OH, ninhydrin stain) can also be performed on a filtered aliquot to confirm the disappearance of the starting azide.
-
Work-up:
-
Carefully vent the hydrogen pressure and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry. The filter cake should be quenched with water and disposed of appropriately.
-
Wash the filter cake thoroughly with methanol (3 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
-
Step 3: Purification of the Final Product
Rationale: The basic nature of the target amine can cause streaking and poor separation on standard silica gel. To mitigate this, the silica gel can be pre-treated with a basic solution (e.g., ammonium hydroxide), or an alternative stationary phase like basic alumina can be used.[4] A common mobile phase for purifying amines includes a small percentage of a base to suppress tailing.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (500 g) in 10:1 DCM/MeOH. Add concentrated ammonium hydroxide (20 mL) and mix thoroughly. Load this slurry into a 10 cm diameter column.
-
Loading: Dissolve the crude amine from Step 2 in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~50 g). Dry this silica onto a powder and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a mobile phase of 95:5 Dichloromethane/Methanol containing 0.5% ammonium hydroxide. Gradually increase the methanol content to 10% if necessary.
-
Fraction Collection: Collect fractions and monitor by TLC (10:1 DCM/MeOH + 1% NH₄OH, ninhydrin stain).
-
Isolation: Combine the pure fractions (typically Rf ≈ 0.3) and concentrate under reduced pressure. To ensure all ammonium hydroxide is removed, co-evaporate with DCM (2 x 100 mL). Dry the resulting oil under high vacuum for 4-6 hours to yield the final product, this compound.
| Parameter | Value |
| Starting Azide | 48.0 g |
| Typical Yield | 34-38 g (83-92%) |
| Purity (final) | >98% (by ¹H NMR and LC-MS) |
| Appearance | Colorless to pale yellow oil |
Process Safety Considerations
The scale-up of any chemical synthesis requires a thorough safety assessment. The primary hazards in this protocol are associated with the use of azides.
-
Azide Hazards:
-
Toxicity: Sodium azide and organic azides are highly toxic.[7][8] Ingestion or skin absorption can be harmful.[9] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves.[7]
-
Explosion Risk: While organic azides of low molecular weight can be unstable, the intermediate in this synthesis is generally considered safe to handle with standard laboratory precautions. The primary risk comes from the potential formation of highly explosive heavy metal azides.[8] Crucially, avoid all contact of azide-containing solutions with metals such as lead, copper, silver, or brass. [7] Use plastic or ceramic spatulas and avoid metal needles for transfers if possible.
-
Hydrazoic Acid Formation: Azides react with acids to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[10] Ensure all work-ups are performed under neutral or basic conditions.
-
-
Hydrogenation Safety:
-
Flammability: Hydrogen gas is extremely flammable. The hydrogenation should be performed in a designated area free of ignition sources.
-
Catalyst Handling: The Palladium on Carbon catalyst is pyrophoric when dry. It must be handled as a wet slurry and should never be exposed to air after use. Quench the catalyst filter cake with water immediately after filtration.
-
-
Large-Scale Reactions:
-
Exotherms: The Mitsunobu reaction can be exothermic. The slow, controlled addition of reagents at low temperatures is critical to manage heat generation.[6] A temperature probe and an adequate cooling bath are mandatory.
-
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry. Available at: [Link]
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Dandepally, S. R., Williams, A., & Mosher, M. D. (2020). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Omega. Available at: [Link]
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University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]
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University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]
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Wang, X., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]
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Campbell, B. M., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Available at: [Link]
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University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Available at: [Link]
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Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry. Available at: [Link]
-
Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Dembinski, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis. Available at: [Link]
-
Zhu, J., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]
-
Zare, A. F., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
Feng, X., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]
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Zhang, Y., et al. (2020). Ring-opening mechanism of epoxides with alcohol and tertiary amine. Polymer Chemistry. Available at: [Link]
-
Lee, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]
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Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]
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Fletcher, S. P., et al. (2005). Preparation of highly substituted tetrahydropyrans via a metal assisted dipolar cycloaddition reaction. Chemical Communications. Available at: [Link]
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Collins, P. M., & Overend, W. G. (1965). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society. Available at: [Link]
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But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal. Available at: [Link]
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Wang, Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Available at: [Link]
-
O'Connor, P. D., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gurjar, M. K., & Reddy, D. S. (2001). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (-)-Lasonolide A. Organic Letters. Available at: [Link]
-
Front, S. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
Bouhrira, S., et al. (2011). Synthetic pathway to the 3-methoxy-6-phenyl-6,6a-dihydro-[1]benzopyrano-[3,4-b][1]benzopyran (6). ARKIVOC. Available at: [Link]
-
Confalone, P. N., & Hu, G. (1998). Stereoselective Synthesis of 4-Amino-3-hydroxy-4,5,6,6a-tetrahydro-3a H -cyclopenta[ d ]isoxazole-4-carboxylic Acid, a Conformationally Constrained Analogue of Aspartic Acid. Journal of Organic Chemistry. Available at: [Link]
-
Sudo, A., et al. (2019). Highly Stereoselective Synthesis of Fused Tetrahydropyrans via Lewis-Acid-Promoted Double C(sp 3 )–H Bond Functionalization. The Journal of Organic Chemistry. Available at: [Link]
-
O'Connor, P. D., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lee, S.-Y., & An, D. K. (2000). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
Hu, J., et al. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters. Available at: [Link]
-
Sletvold, I., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Available at: [Link]
-
Covarrubias-Zúñiga, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Williams, D. R., & Meyer, K. G. (2001). Synthesis of the Bis-Tetrahydropyran Core of Amphidinol 3. Organic Letters. Available at: [Link]
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Harnessing the Prins Cyclization for the Strategic Synthesis of 4-Aminotetrahydropyran Precursors
An Application Note and Protocol Guide
Affiliation: Advanced Synthesis Core, Discovery Chemistry Division
Abstract
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of biologically active natural products and synthetic drug candidates. The incorporation of an amino group at the C4 position of the THP ring introduces a critical vector for modulating physicochemical properties and establishing key interactions with biological targets. The Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has emerged as a highly efficient and diastereoselective strategy for constructing the 4-hydroxytetrahydropyran core. This application note provides a detailed exploration of the aza-Prins cyclization variant for the direct synthesis of 4-aminotetrahydropyran precursors, offering in-depth mechanistic insights, comprehensive experimental protocols, and a comparative analysis of catalytic systems to guide researchers in this vital area of drug development.
Introduction: The Significance of the 4-Aminotetrahydropyran Scaffold
The 4-aminotetrahydropyran moiety is a cornerstone in modern drug design. Its saturated heterocyclic structure imparts favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, while the strategically positioned amino group serves as a versatile handle for further functionalization or as a key pharmacophoric element. This scaffold is integral to the structure of numerous approved drugs and clinical candidates, underscoring its importance in the development of new therapeutics across a range of disease areas.
Traditional synthetic routes to 4-aminotetrahydropyrans often involve multi-step sequences with limitations in stereocontrol and overall efficiency. The Prins cyclization and its variants offer a more convergent and stereocontrolled approach, making it an attractive and powerful tool for medicinal chemists.
Mechanistic Insights into the Aza-Prins Cyclization
The synthesis of 4-aminotetrahydropyrans via a Prins-type reaction typically involves the cyclization of a homoallylic amine or a related nitrogen-containing substrate with an aldehyde. The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid, followed by the nucleophilic attack of the alkene. The resulting intermediate is then trapped by the intramolecular nitrogen nucleophile.
A common and effective strategy involves a two-step, one-pot process where a Prins cyclization first forms a 4-hydroxytetrahydropyran, which is then converted to the corresponding amine. A highly efficient method is the reaction of a homoallylic alcohol with an aldehyde to form a 4-halotetrahydropyran intermediate, which then undergoes nucleophilic substitution with an amine. This approach offers excellent control over stereochemistry.
The key steps of this halo-aza-Prins cyclization are as follows:
-
Oxocarbenium Ion Formation: The Lewis acid catalyst (e.g., Sc(OTf)₃, TMSI) activates the aldehyde, facilitating the formation of a highly electrophilic oxocarbenium ion.
-
Cyclization: The π-nucleophile of the homoallylic alcohol attacks the oxocarbenium ion, leading to the formation of the tetrahydropyran ring and a tertiary carbocation.
-
Halide Trapping: A halide source in the reaction mixture (e.g., from TMSI or an additive) traps the carbocation, yielding a stable 4-halotetrahydropyran intermediate. This step often proceeds with high diastereoselectivity.
-
Nucleophilic Substitution (Sₙ2): The introduction of an amine nucleophile results in the displacement of the halide, typically via an Sₙ2 mechanism, to afford the final 4-aminotetrahydropyran product. The stereochemistry at the C4 position is inverted during this step.
Caption: Figure 1: Mechanism of the Halo-Aza-Prins Cyclization
Experimental Protocols
General Considerations
-
Reagent Quality: Anhydrous solvents and high-purity reagents are crucial for the success of the Prins cyclization. Aldehydes should be freshly distilled or purified to remove acidic impurities.
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Lewis acid catalyst by atmospheric moisture.
-
Temperature Control: The reaction temperature can significantly influence the diastereoselectivity and yield. Low temperatures (e.g., -78 °C) are often employed to enhance selectivity.
Protocol: Synthesis of a 4-Aminotetrahydropyran Precursor via a TMSI-mediated Prins Cyclization
This protocol describes the synthesis of a cis-2,6-disubstituted-4-aminotetrahydropyran, a common structural motif in bioactive molecules. The reaction proceeds via a 4-iodotetrahydropyran intermediate.
Caption: Figure 2: Experimental Workflow for the One-Pot Halo-Aza-Prins Cyclization
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Iodotrimethylsilane (TMSI) (1.5 equiv)
-
Amine (e.g., Benzylamine) (2.0 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv). Dissolve the starting materials in anhydrous CH₂Cl₂ (to make a 0.1 M solution with respect to the homoallylic alcohol).
-
Cyclization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. To this cooled solution, add TMSI (1.5 equiv) dropwise over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the 4-iodotetrahydropyran intermediate.
-
Amination: In a separate flask, prepare a solution of the desired amine (2.0 equiv) and triethylamine (2.5 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume any remaining iodine. Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aminotetrahydropyran.
Comparative Analysis of Catalytic Systems and Conditions
The choice of catalyst and reaction conditions is paramount for achieving high yields and diastereoselectivity in the Prins cyclization for 4-aminotetrahydropyran synthesis. A variety of Lewis and Brønsted acids have been successfully employed.
| Catalyst System | Typical Substrates | Temperature (°C) | Key Advantages | Yield (%) | Diastereomeric Ratio (cis:trans) |
| TMSI | Aliphatic & Aromatic Aldehydes | -78 to RT | One-pot procedure, good for iodo-amination | 75-90 | >20:1 |
| Sc(OTf)₃ | Various Aldehydes | -40 to 0 | High catalytic activity, recyclable | 80-95 | 10:1 to >20:1 |
| FeCl₃ | Electron-rich Aromatic Aldehydes | 0 to RT | Inexpensive, readily available | 70-85 | 5:1 to 15:1 |
| I₂ | Activated Aldehydes | RT | Mild conditions, cost-effective | 65-80 | Variable, ~4:1 |
| Bi(OTf)₃ | Wide range of Aldehydes | -20 to RT | Water-tolerant, low toxicity | 80-92 | >10:1 |
Causality Behind Experimental Choices:
-
Catalyst Choice: Stronger Lewis acids like Sc(OTf)₃ are highly effective but can be sensitive to moisture. TMSI is particularly useful as it serves as both a Lewis acid and an iodide source for the halo-aza-Prins variant. Milder catalysts like FeCl₃ or I₂ may be preferred for sensitive substrates but often provide lower stereoselectivity.
-
Solvent: Non-coordinating solvents like dichloromethane (CH₂Cl₂) or dichloroethane (DCE) are typically used to avoid competition with the substrate for binding to the Lewis acid catalyst.
-
Temperature: The high diastereoselectivity observed at low temperatures (-78 °C) is attributed to the preference for a chair-like transition state where bulky substituents adopt equatorial positions to minimize steric hindrance. This thermodynamic control locks in the desired stereochemistry.
Conclusion and Future Outlook
The Prins cyclization represents a robust and highly adaptable method for the stereoselective synthesis of 4-aminotetrahydropyran precursors. The ability to generate molecular complexity in a single, often one-pot, operation makes it an invaluable tool in the drug discovery pipeline. By carefully selecting the catalyst, solvent, and temperature, researchers can fine-tune the reaction to achieve high yields and excellent diastereoselectivity. Future research in this area will likely focus on the development of enantioselective catalytic systems and the expansion of the substrate scope to include more complex and diverse building blocks, further solidifying the Prins cyclization as a cornerstone of modern heterocyclic chemistry.
References
-
Title: Prins-Type Cyclization for the Synthesis of 4-Amido- and 4-Aminotetrahydropyrans Source: Organic Letters URL: [Link]
-
Title: Stereoselective Synthesis of 4-Aminotetrahydropyrans via a Prins–Ritter-Type Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Stereoselective Synthesis of 4-Iodotetrahydropyrans by a Prins Cyclization Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Prins Cyclization Source: Chemical Reviews URL: [Link]
Functionalization of the Amino Group in trans-4-Amino-3-(methoxy)tetrahydropyran: A Guide for Drug Discovery
Introduction: The Strategic Value of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement.[1] As a conformationally restricted bioisostere of a cyclohexane, the THP motif can introduce favorable polar interactions through its ether oxygen, potentially improving pharmacokinetic profiles.[1] The specific stereoisomer, trans-4-Amino-3-(methoxy)tetrahydropyran, presents a versatile building block for drug discovery, offering a primary amino group as a key handle for diversification. This guide provides detailed application notes and protocols for the functionalization of this amino group through common and robust chemical transformations, enabling researchers to generate diverse libraries of compounds for biological screening.
Core Functionalization Strategies
The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. This section outlines four key functionalization strategies: acylation, sulfonylation, reductive amination, and direct alkylation. For each strategy, the underlying chemical principles and practical considerations are discussed, followed by detailed experimental protocols.
Acylation: Formation of Amide Bonds
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The resulting amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. A variety of coupling reagents can be employed to facilitate the reaction between a carboxylic acid and the primary amine of our scaffold. Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent, known for its rapid reaction times and suppression of side reactions.[2][3][4]
Diagram of the Acylation Workflow
Caption: General workflow for the HATU-mediated acylation.
Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add HATU (1.2 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated tetrahydropyran.
| Reactant/Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 131.17 | 1.0 | 131 mg |
| Representative Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 1.1 | 134 mg |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 0.52 mL |
Expected Characterization Data for a Representative Product: N-(trans-3-methoxy-tetrahydro-pyran-4-yl)-benzamide
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 7.6 Hz, 2H), 7.52 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 6.51 (d, J = 8.0 Hz, 1H, NH), 4.25-4.15 (m, 1H), 4.05 (dd, J = 11.2, 4.0 Hz, 1H), 3.85 (dd, J = 11.2, 3.6 Hz, 1H), 3.60-3.50 (m, 2H), 3.45 (s, 3H), 2.20-2.10 (m, 1H), 1.85-1.75 (m, 1H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.12, found 236.1.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a critical class of functional groups in drug discovery, known for their roles as bioisosteres of amides and their ability to act as transition-state mimetics for tetrahedral intermediates in enzymatic reactions.[5][6] The reaction of this compound with a sulfonyl chloride in the presence of a base provides a straightforward route to sulfonamide derivatives.
Diagram of the Sulfonylation Workflow
Caption: General workflow for the sulfonylation of an amine.
Protocol: Sulfonamide Synthesis
Materials:
-
This compound (1.0 equiv)
-
Sulfonyl chloride (1.1 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Aqueous HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding 1 M aqueous HCl (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 131.17 | 1.0 | 131 mg |
| Representative Sulfonyl Chloride (e.g., Tosyl Chloride) | 190.65 | 1.1 | 210 mg |
| Pyridine | 79.10 | 2.0 | 0.16 mL |
Expected Characterization Data for a Representative Product: N-(trans-3-methoxy-tetrahydro-pyran-4-yl)-4-methyl-benzenesulfonamide
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 5.15 (d, J = 8.4 Hz, 1H, NH), 3.95 (dd, J = 11.2, 4.0 Hz, 1H), 3.80-3.70 (m, 2H), 3.50-3.40 (m, 2H), 3.35 (s, 3H), 2.42 (s, 3H), 2.05-1.95 (m, 1H), 1.65-1.55 (m, 1H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO₄S [M+H]⁺: 286.11, found 286.1.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the reduction of iminium ions over aldehydes and ketones.[7][8][9]
Diagram of the Reductive Amination Workflow
Caption: General workflow for reductive amination.
Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCE (10 mL), add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 131.17 | 1.0 | 131 mg |
| Representative Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 0.1 mL |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
Expected Characterization Data for a Representative Product: N-Benzyl-(trans-3-methoxy-tetrahydro-pyran-4-yl)-amine
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.85 (s, 2H), 4.00-3.90 (m, 1H), 3.80 (dd, J = 11.2, 3.6 Hz, 1H), 3.55-3.45 (m, 2H), 3.40 (s, 3H), 3.10-3.00 (m, 1H), 2.00-1.90 (m, 1H), 1.70-1.60 (m, 1H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.14, found 222.1.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation of primary amines with alkyl halides can sometimes be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. However, by carefully controlling the stoichiometry and reaction conditions, mono-alkylation can be achieved. This method is most effective with reactive alkylating agents like benzyl halides or allyl halides.
Diagram of the N-Alkylation Workflow
Caption: General workflow for the N-alkylation of an amine.
Protocol: N-Alkylation with an Alkyl Halide
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL), add this compound (1.0 mmol).
-
Add the alkyl halide (1.0 mmol) to the mixture.
-
Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 131.17 | 1.0 | 131 mg |
| Representative Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.0 | 0.12 mL |
| Potassium Carbonate | 138.21 | 2.0 | 276 mg |
Expected Characterization Data for a Representative Product: N-Benzyl-(trans-3-methoxy-tetrahydro-pyran-4-yl)-amine
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.85 (s, 2H), 4.00-3.90 (m, 1H), 3.80 (dd, J = 11.2, 3.6 Hz, 1H), 3.55-3.45 (m, 2H), 3.40 (s, 3H), 3.10-3.00 (m, 1H), 2.00-1.90 (m, 1H), 1.70-1.60 (m, 1H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.14, found 222.1.
Conclusion
The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to explore the chemical space around the this compound scaffold. The functionalization of the primary amino group through acylation, sulfonylation, reductive amination, and N-alkylation allows for the systematic modification of the molecule's properties. By applying these methods, scientists can generate diverse libraries of novel compounds, facilitating the identification of new drug candidates with improved efficacy and pharmacokinetic profiles. Careful optimization of reaction conditions and thorough characterization of the resulting products are essential for the successful application of these techniques in a drug discovery program.
References
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (2025). BenchChem.
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025).
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. (2025). BenchChem.
- The Royal Society of Chemistry. (2012).
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. (2019).
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Organic Letters.
- Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules.
- A general N-alkylation platform via copper metallaphotoredox and silyl radical activ
- Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. (2025).
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. (2013).
-
Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). Molecules.
- Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (2025).
- Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Str
- N-alkylation of n-alpha-boc-protected amino acids. (1990).
- N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2025).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). Journal of Medicinal Chemistry.
-
4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of trans-4-aminocyclohexanol. (1999).
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- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 4-Aminotetrahydropyran Synthesis
Welcome to the technical support guide for the synthesis of 4-aminotetrahydropyran (CAS 38041-19-9). This molecule is a crucial building block in modern drug discovery, valued for its saturated heterocyclic structure that can improve the physicochemical properties of active pharmaceutical ingredients[1][2]. However, its synthesis is not without challenges. This guide provides in-depth, experience-based answers to common issues encountered in the lab, focusing on the mechanistic origins of side reactions and offering robust, field-proven solutions.
Section 1: Reductive Amination of Tetrahydropyran-4-one — Troubleshooting the Workhorse Reaction
Reductive amination is the most common and versatile method for preparing 4-aminotetrahydropyran. It involves the reaction of tetrahydropyran-4-one with an ammonia source to form an intermediate imine, which is then reduced to the target amine[3][4]. While seemingly straightforward, several competing reactions can lower yields and complicate purification.
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a dimer. What is it and why did it form?
Answer: This common byproduct is bis(tetrahydropyran-4-yl)amine , a secondary amine formed when the desired primary amine product, 4-aminotetrahydropyran, acts as a nucleophile and reacts with a second molecule of the starting ketone, tetrahydropyran-4-one. This subsequent reductive amination pathway competes directly with the primary amine synthesis.
The formation of this "dimeric" impurity is mechanistically favored if the concentration of the newly formed primary amine is high relative to the ammonia source, or if the reaction is allowed to proceed for an extended time after the initial ketone has been consumed.
Q2: How can I suppress the formation of the bis(tetrahydropyran-4-yl)amine byproduct?
Answer: Controlling the reaction conditions is critical to minimizing this over-alkylation. Here are the key parameters to adjust:
-
Excess Ammonia Source: Use a large excess (5-10 equivalents) of the ammonia source, such as ammonium acetate or ammonium hydroxide. This ensures that the ketone is more likely to react with ammonia rather than the product amine.
-
pH Control: Maintain a slightly acidic pH (around 6-7). At this pH, the product amine is protonated to form an ammonium salt. This protonation significantly reduces the nucleophilicity of the primary amine, preventing it from competing with ammonia in reacting with the ketone. Acetic acid is often used as a catalyst or co-solvent to maintain this optimal pH range[5][6].
-
Controlled Addition of Reducing Agent: Adding the reducing agent slowly or portion-wise keeps the instantaneous concentration of the primary amine product low, giving the initial ketone less opportunity to react with it.
Q3: My reaction has stalled, or I'm seeing a lot of 4-hydroxytetrahydropyran instead of the amine. What's causing this?
Answer: This indicates that the reduction of the ketone's carbonyl group is outcompeting the desired reduction of the imine intermediate. This is a frequent issue governed by the choice of reducing agent and reaction setup.
Causality & Solution:
The core of the problem lies in the relative rates of two reactions: imine formation and carbonyl reduction. If the reducing agent is too reactive and added too early, it will reduce the ketone to the alcohol before it can form an imine with ammonia.
To solve this, you should:
-
Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the preferred reagent for this transformation.[6][7]. It is a milder and more sterically hindered reducing agent than sodium borohydride (NaBH₄) and is particularly selective for the reduction of protonated iminium ions over ketones[5][8]. Sodium cyanoborohydride (NaBH₃CN) is also effective and selective at a controlled pH of 6-7 but raises toxicity concerns[6][8][9].
-
Allow for Imine Formation: In a "two-step, one-pot" procedure, stir the tetrahydropyran-4-one with the ammonia source (e.g., ammonium acetate) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the ketone-ammonia equilibrium to establish a sufficient concentration of the imine/iminium ion intermediate[7].
dot graph ReductiveAminationPathways { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} axdot Caption: Competing reaction pathways in reductive amination.
Section 2: Alternative Synthetic Routes & Their Pitfalls
While reductive amination is common, other methods exist, each with its own set of potential side reactions.
Q4: I am attempting a Gabriel synthesis using 4-bromotetrahydropyran. Why are my yields low?
Answer: The Gabriel synthesis, which involves alkylating potassium phthalimide with an alkyl halide, is a classic method for making primary amines[10][11][12]. However, with secondary halides like 4-bromotetrahydropyran, the desired Sɴ2 substitution competes with an E2 elimination reaction. The phthalimide anion is not only a good nucleophile but also a reasonably strong base, which can abstract a proton from a carbon adjacent to the bromine, leading to the formation of dihydropyran as a major byproduct. This pathway is often the primary reason for low yields[10][13].
Troubleshooting:
-
Solvent Choice: Use a polar aprotic solvent like DMF to favor the Sɴ2 pathway.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor elimination.
-
Deprotection: Use hydrazinolysis (the Ing-Manske procedure) for the deprotection step, as it is often cleaner than acidic hydrolysis, though separating the phthalhydrazide byproduct can still be challenging[10][13].
Q5: Is the Ritter reaction a viable alternative for this synthesis?
Answer: The Ritter reaction, which uses a nitrile (like acetonitrile) to trap a carbocation generated from an alcohol (4-hydroxytetrahydropyran) under strong acidic conditions, is another possible route[14][15]. The resulting N-alkyl amide is then hydrolyzed to the amine.
Potential Complications:
-
Carbocation Rearrangements: The intermediate secondary carbocation at the C4 position of the pyran ring could potentially undergo hydride shifts or ring-opening/closing equilibria under the harsh acidic conditions, leading to isomeric impurities.
-
Elimination: Dehydration of the starting alcohol to form dihydropyran is a significant competing side reaction[16].
-
Harsh Conditions: The need for very strong acids (e.g., concentrated sulfuric acid) limits functional group tolerance and can lead to charring or other decomposition pathways[15][17].
Section 3: Data & Protocols
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High levels of dimeric impurity | - Insufficient excess of ammonia source.- Product amine competing with ammonia.- Reaction pH is too high (>8). | - Increase excess of NH₄OAc to 10 eq.- Maintain reaction pH between 6-7.- Add reducing agent slowly. |
| High levels of alcohol impurity | - Reducing agent is not selective (e.g., NaBH₄).- Reduction occurs before imine formation. | - Switch to NaBH(OAc)₃.- Stir ketone and ammonia source for 1-2h before adding the reducing agent. |
| Low yield in Gabriel synthesis | - E2 elimination is outcompeting Sɴ2 substitution. | - Use a polar aprotic solvent (DMF).- Maintain lower reaction temperatures. |
| Reaction stalls or is incomplete | - Poor quality or deactivated reducing agent.- Incorrect pH for iminium ion formation. | - Use fresh, anhydrous NaBH(OAc)₃.- Ensure the presence of a catalytic amount of acid (e.g., AcOH) to facilitate imine formation. |
Optimized Protocol: Reductive Amination using NaBH(OAc)₃
This protocol is designed to maximize the yield of the primary amine while minimizing the formation of both the dimeric and alcohol side products.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add tetrahydropyran-4-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.2 M concentration with respect to the ketone).
-
Imine Formation: Stir the mixture vigorously at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the suspension in small portions over 30 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by silica gel chromatography (eluting with a gradient of DCM/MeOH containing 1% NH₄OH) or via an acid-base extraction to separate it from neutral impurities like the alcohol byproduct.
References
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of Substituted 4-Aminotetrahydropyrans by Chromatography
Welcome to the technical support center for the chromatographic purification of substituted 4-aminotetrahydropyrans. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these polar, basic compounds. The inherent properties of the aminotetrahydropyran scaffold—namely its basicity and polarity—often lead to complex purification issues such as poor peak shape, insufficient retention, and difficulties in achieving enantiomeric separation.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles. Our goal is to empower you with the expertise to diagnose problems, optimize your methods, and achieve robust, scalable purifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during the chromatographic purification of 4-aminotetrahydropyrans in a direct question-and-answer format.
Question 1: Why am I seeing severe peak tailing for my 4-aminotetrahydropyran compound in Reversed-Phase (RP) HPLC?
Answer: Peak tailing is the most frequent issue when analyzing basic compounds like 4-aminotetrahydropyrans on standard silica-based columns. The primary cause is secondary interactions between the protonated amine (a cation at acidic to neutral pH) and residual, deprotonated silanol groups (anions) on the silica surface of the stationary phase.[1][2] This creates a secondary, strong ionic retention mechanism in addition to the intended hydrophobic retention, leading to a tailed peak shape.
Solutions to Mitigate Peak Tailing:
-
Operate at Low pH: By lowering the mobile phase pH (typically to pH 2.5-3.0), you fully protonate the residual silanol groups, minimizing their ability to interact with the positively charged analyte.[1]
-
Use Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
Acidic Additive: Using an acid like trifluoroacetic acid (TFA) or formic acid not only helps control pH but can also form an ion pair with the analyte, which can sometimes improve peak shape. However, TFA can be difficult to remove during sample workup and can suppress MS signals.
-
-
Select a Modern, High-Purity Column:
-
End-Capped Columns: Use columns that are "end-capped," where residual silanols are chemically deactivated with a small silylating agent.[1]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from silanol interactions and allows for the use of highly aqueous mobile phases without phase collapse.[3][4]
-
-
Avoid Mass Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[1]
Question 2: My chiral separation of a 4-aminotetrahydropyran derivative shows poor resolution or co-elution. What should I do?
Answer: Achieving enantiomeric separation for these molecules requires a chiral stationary phase (CSP) that can form diastereomeric complexes with the enantiomers, allowing them to be resolved. Supercritical Fluid Chromatography (SFC) is often the technique of choice for chiral separations of amines due to its high efficiency, speed, and reduced solvent usage compared to HPLC.[5][]
Strategies for Improving Chiral Resolution:
-
Leverage Supercritical Fluid Chromatography (SFC): If you are using HPLC, consider switching to SFC. The use of supercritical CO₂ as the main mobile phase often provides unique selectivity for chiral compounds.[][7]
-
Screen Multiple Chiral Stationary Phases (CSPs): There is no universal CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely successful for a broad range of compounds and are a good starting point.[8][9] It is essential to screen a variety of CSPs to find the one that provides the best selectivity for your specific molecule.
-
Optimize the Mobile Phase (Co-Solvent and Additives):
-
Co-Solvent: In SFC, an organic modifier (co-solvent), typically an alcohol like methanol, ethanol, or isopropanol, is used. Varying the type and percentage of the co-solvent can dramatically impact resolution.
-
Additives: For basic amines, additives are critical. A small amount of a basic additive (e.g., diethylamine, DEA) or an acidic additive (e.g., trifluoroacetic acid, TFA) in the co-solvent can significantly improve peak shape and selectivity.[5] Adding TFA can help form the ammonium ion, which may interact more effectively with certain CSPs.[7]
-
-
Adjust Temperature and Pressure: In SFC, both column temperature and backpressure can influence fluid density and, consequently, the interactions between the analyte and the CSP. Systematically varying these parameters can fine-tune your separation.
Question 3: My retention times are drifting and irreproducible in Normal-Phase (NP) chromatography. What is the cause?
Answer: Normal-phase chromatography on a silica or other polar stationary phase is highly sensitive to the water content of the mobile phase.[10] The retention mechanism relies on the adsorption of the polar analyte to active sites on the stationary phase. Water is a very polar molecule that will compete for these sites, deactivating the column. Even trace amounts of water in your organic solvents can cause significant shifts in retention time.
Solutions for Stabilizing Normal-Phase Separations:
-
Control Water Content: Use fresh, high-purity, anhydrous solvents. If reproducibility is still an issue, you can intentionally add a controlled amount of a polar modifier (like water or an alcohol) to the mobile phase to pre-equilibrate the column and maintain a consistent activity level.
-
Ensure Thorough Column Equilibration: The column requires a significant volume of mobile phase (20-50 column volumes) to become fully equilibrated.[10] If you are running a gradient, ensure the column is properly re-equilibrated before the next injection.
-
Consider HILIC or Mixed-Mode: For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography can be more robust and reproducible alternatives to traditional normal-phase chromatography.[3][11]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode to start with for purifying a new, substituted 4-aminotetrahydropyran?
This depends on whether the compound is chiral or achiral.
-
For Chiral Compounds: Supercritical Fluid Chromatography (SFC) is the recommended starting point. It is the industry standard for preparative chiral separations due to its speed, efficiency, and "green" credentials.[5][8]
-
For Achiral Compounds: Mixed-Mode Chromatography (MMC) is an excellent first choice.[12][13] MMC columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.[14] This allows for tunable selectivity and provides good retention for polar, ionizable compounds like 4-aminotetrahydropyrans without the need for ion-pairing reagents.[12] HILIC is another strong option, specifically designed for retaining very polar analytes.[11]
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a chromatographic mode.
Q2: How do I select the right column for my application?
Column selection is dictated by the chosen chromatographic mode.
-
Reversed-Phase: For retaining polar amines, avoid standard C18 columns. Opt for phases with polar-embedded functionalities or those specifically designed for stability at high pH if you intend to run the separation with the amine in its neutral state.[4][15]
-
Mixed-Mode: Choose a phase that combines hydrophobic and cation-exchange mechanisms. These columns are explicitly designed to retain and separate basic compounds.[12]
-
HILIC: Columns with amide, diol, or bare silica phases are common choices. They operate with high organic content mobile phases to retain polar compounds.
-
SFC (Chiral): Start with a screening set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, etc.). These columns show broad applicability for a wide range of chiral compounds.[8]
Q3: What are the most critical factors to consider when scaling up my purification from analytical to preparative scale?
Scaling up requires careful consideration to maintain the separation quality achieved at the analytical scale.
-
Maintain Constant Linear Velocity: The most common scale-up strategy is to increase the column diameter while keeping the bed height and the linear flow rate (cm/h) constant.[16][17] This ensures that the residence time of the analyte on the column remains the same.
-
Consider an Alternative: Constant Residence Time (CV/h): For some applications like affinity and ion-exchange chromatography, scaling based on column volumes per hour (CV/h) provides more flexibility in choosing column dimensions and can be more cost-effective.[18]
-
Focus on Dynamic Loading Capacity: The amount of material you can inject under real flow conditions (dynamic loading capacity) is more important than the theoretical static capacity.[19] Overloading the column is a primary cause of failure during scale-up.
-
Anticipate Changes in Bed Stability: As column diameter increases, the support from the column wall decreases, which can lead to bed collapse, especially with softer gels at high flow rates.[17][20]
-
Ensure Equipment Compatibility: The preparative system must be able to deliver the required flow rates and handle the larger volumes of solvent and sample.[20]
Data Summaries & Experimental Protocols
Data Presentation
Table 1: Comparison of Chromatographic Modes for 4-Aminotetrahydropyran Purification
| Chromatographic Mode | Principle of Retention | Pros for 4-Aminotetrahydropyrans | Cons for 4-Aminotetrahydropyrans |
| Reversed-Phase (RP) | Hydrophobic interactions. | Wide availability of columns and solvents. | Poor retention of polar analytes; severe peak tailing with basic compounds on standard columns.[1][11] |
| Normal-Phase (NP) | Adsorption to a polar surface. | Good retention for polar compounds. | Highly sensitive to water content, leading to poor reproducibility; solvent miscibility issues.[3][10] |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase. | Excellent retention for very polar compounds; uses MS-friendly mobile phases. | Can require long equilibration times; sensitive to sample diluent.[11] |
| Mixed-Mode (MMC) | Combination of hydrophobic, ion-exchange, and/or HILIC interactions. | Excellent retention and unique selectivity for polar and charged analytes; robust methods.[12][13][14] | Fewer column choices compared to RP; mechanism can be complex to optimize initially. |
| SFC (Chiral) | Partitioning between supercritical CO₂/co-solvent mobile phase and CSP. | High speed and efficiency; reduced organic solvent consumption; premier choice for chiral separations.[5][] | Requires specialized instrumentation; not all compounds are soluble in the mobile phase. |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Poor Peak Shape
This protocol provides a systematic approach to diagnosing and resolving issues like peak tailing, fronting, or splitting.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis
Welcome to the Technical Support Center for Prins Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Prins cyclization for the stereoselective synthesis of tetrahydropyran (THP) rings. As a powerful C-C and C-O bond-forming reaction, the Prins cyclization is instrumental in synthesizing the core scaffolds of numerous natural products and active pharmaceutical ingredients.[1][2][3] However, its utility can be hampered by competing side reactions that lower yields and complicate purification.
This document provides in-depth troubleshooting advice, addresses frequently asked questions regarding byproduct formation, and offers field-proven protocols to optimize your reaction outcomes. The information herein is grounded in established mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary byproduct is a dihydropyran. How can I favor the formation of the desired substituted tetrahydropyran?
A1: The formation of a 2,6-disubstituted dihydropyran is common and arises from the elimination of a proton from the oxocarbenium ion intermediate when no other suitable nucleophile is present to terminate the reaction.[1] To suppress this pathway, you must ensure an effective nucleophilic trap is available.
Troubleshooting Protocol: Promoting Nucleophilic Trapping
-
Introduction of an External Nucleophile: If your desired product involves the incorporation of a heteroatom at the C4 position, ensure a suitable nucleophilic source is present.
-
For 4-Halo-THPs: The use of Lewis acids containing halides (e.g., SnBr₄, FeCl₃, TMSBr) or the addition of trimethylsilyl halides can provide a halide nucleophile to trap the intermediate cation, leading to the formation of 4-halo-THPs.[1][4][5] This approach has the added benefit of often proceeding with high diastereoselectivity.[4]
-
For 4-Hydroxy-THPs: Performing the reaction in the presence of water can trap the carbocation to yield the 4-hydroxytetrahydropyran.[6] However, careful control of water content is crucial to avoid unwanted side reactions. A common strategy involves using a catalytic amount of a strong acid in a solvent mixture that includes water.
-
For 4-Amido-THPs: A Prins-Ritter reaction sequence, using a nitrile as the solvent or additive in the presence of a strong acid, can yield 4-amidotetrahydropyrans.[2]
-
-
Solvent Choice: The solvent can act as the nucleophile. For example, using acetic acid can lead to the formation of 4-acetoxy-THPs.[6]
-
Intramolecular Nucleophiles: Redesigning the substrate to include an internal nucleophile can lead to more complex, fused ring systems in a highly stereocontrolled manner. This is a key strategy in tandem Prins cyclization approaches.[7][8]
Issue 2: I am observing significant racemization and the formation of symmetric tetrahydropyrans. What is the cause and how can it be prevented?
A2: This is a classic symptom of a competing 2-oxonia-Cope rearrangement.[1][2][9] This sigmatropic rearrangement can scramble the stereochemical information of the starting homoallylic alcohol, leading to a loss of enantiomeric purity and the formation of undesired symmetric side-chain exchange products.[1][2][5] This pathway is particularly favored when the homoallylic alcohol possesses a substituent (e.g., an electron-rich aryl group) that can stabilize a cationic intermediate.[1][2][10]
Troubleshooting Protocol: Suppressing the 2-Oxonia-Cope Rearrangement
-
Catalyst Selection: The rate of the desired Prins cyclization relative to the oxonia-Cope rearrangement is critical.
-
Use Faster Lewis Acids: Strong Lewis acids like SnBr₄ can promote a faster rate of cyclization, outcompeting the rearrangement pathway.[5] In one study, switching from BF₃·OEt₂/HOAc to SnBr₄ significantly improved the retention of enantiomeric purity.[5]
-
Mild Lewis Acids: Conversely, very mild Lewis acids such as In(OTf)₃, often used in catalytic amounts, can also be effective by not promoting the conditions that favor the rearrangement.[1][5]
-
-
Temperature Control: Lowering the reaction temperature is a fundamental strategy to minimize most side reactions, including the oxonia-Cope rearrangement.[11] We recommend starting optimizations at -78 °C.
-
Substrate Modification: If possible, avoiding substituents on the homoallylic alcohol that strongly stabilize adjacent carbocations can mitigate this issue. For instance, homoallylic alcohols with electron-poor aromatic rings are less prone to this side reaction.[1][2]
Issue 3: My reaction is yielding a significant amount of a tetrahydrofuran (THF) regioisomer. How do I improve selectivity for the tetrahydropyran (THP) ring?
A3: The formation of a five-membered THF ring competes with the desired six-membered THP cyclization. The regioselectivity is determined by the stability of the respective transition states.[1][2] For Z-homoallylic alcohols, the chair-like transition state leading to the THP can suffer from a destabilizing 1,3-diaxial interaction, making the competing pathway to the THF product more favorable.[1][2]
Troubleshooting Protocol: Enhancing Selectivity for Tetrahydropyran
-
Substrate Geometry: Whenever feasible, utilize E-homoallylic alcohols. The transition state for the cyclization of E-isomers generally favors the formation of the six-membered THP ring.
-
Bulky Substituents: Introducing bulky substituents on the aldehyde or the homoallylic alcohol can further bias the transition state energetics to favor the less sterically hindered pathway, which is often the THP ring formation.
-
Catalyst and Solvent System: The choice of catalyst and solvent can influence the transition state geometry.
-
Coordinating Solvents: Solvents that can coordinate to the cationic intermediate may alter the conformational preferences, potentially favoring the THP pathway.
-
Lewis Acid Choice: Experiment with a range of Lewis acids of varying sizes and coordinating abilities (e.g., TMSOTf, Sc(OTf)₃, FeCl₃) to empirically determine the optimal conditions for your specific substrate.
-
Mechanistic Overview: Desired vs. Competing Pathways
To effectively troubleshoot, a clear understanding of the underlying mechanisms is essential. The desired Prins cyclization proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene π-bond. The resulting cation is then quenched by a nucleophile.[9] However, several off-cycle reactions can intercept these intermediates.
Caption: Competing pathways in the Prins cyclization.
Data Summary: Influence of Reaction Parameters
The choice of catalyst and solvent has a profound impact on product distribution. The following table summarizes general trends observed in the literature.
| Parameter | Condition | Primary Effect on Byproducts | Rationale |
| Catalyst | Strong Lewis Acid (e.g., SnBr₄, TiCl₄) | Decreases Oxonia-Cope products.[5] May increase haloether formation. | Accelerates the desired cyclization, outcompeting the rearrangement. The halide counterion can act as a nucleophile. |
| Mild Lewis Acid (e.g., In(OTf)₃, FeCl₃) | Can suppress multiple side reactions.[1][5] | Offers a good balance of reactivity and selectivity, often avoiding the harsh conditions that lead to rearrangements or polymerization.[5][11] | |
| Brønsted Acid (e.g., TfOH, p-TsOH) | Can increase elimination (dihydropyran) and polymerization.[3] | Strong protonation can lead to less controlled cationic pathways. | |
| Solvent | Non-polar (e.g., DCM, CHCl₃) | General purpose, outcome highly dependent on catalyst. | Standard solvent for many Prins cyclizations.[11] |
| Polar/Coordinating (e.g., Acetonitrile) | Can act as a nucleophile (Ritter reaction). May alter stereoselectivity. | Solvent participation can trap the cationic intermediate.[2] | |
| Stabilizing Additive (e.g., HFIP) | Can reduce unwanted fragmentation or rearrangement pathways. | Stabilizes cationic intermediates, potentially leading to cleaner reactions.[12] | |
| Temperature | Low (e.g., -78 °C to 0 °C) | Generally suppresses most side reactions.[11] | Favors the kinetically controlled, desired product over higher-activation-energy side reactions like rearrangements. |
| High (e.g., > 70 °C) | Promotes elimination (allylic alcohols/dienes) and rearrangements.[13] | Provides sufficient energy to overcome activation barriers for competing pathways. |
Concluding Remarks
The Prins cyclization is a nuanced yet powerful transformation. Successful application requires careful consideration of the interplay between the substrate, catalyst, and reaction conditions. By understanding the mechanistic origins of common byproducts, researchers can rationally design experiments to favor the desired tetrahydropyran product. This guide serves as a starting point for troubleshooting and optimization. We encourage you to consult the primary literature for protocols tailored to your specific class of substrates.
References
-
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Center for Biotechnology Information.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.[Link]
-
Prins cyclizations in silyl additives with suppression of epimerization: versatile tool in the synthesis of the tetrahydropyran backbone of natural products. Semantic Scholar.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.[Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications.[Link]
-
Prins Reaction. Organic Chemistry Portal.[Link]
-
(PDF) Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate.[Link]
-
5. Effect of solvent on Prins cyclization reaction | Download Table. ResearchGate.[Link]
-
Recent Advances in the Prins Reaction. ACS Omega.[Link]
-
(PDF) Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate.[Link]
-
A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society.[Link]
-
Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science (RSC Publishing).[Link]
-
Prins reaction - Wikipedia. Wikipedia.[Link]
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- 12. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
- 13. Prins Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran. This molecule is a valuable, sp³-rich heterocyclic building block in medicinal chemistry and drug discovery, frequently used to introduce a conformationally restrained scaffold into potential therapeutic agents.[1][2] The precise stereochemical arrangement of the amino and methoxy groups is often critical for modulating the biological activity, selectivity, and pharmacokinetic properties of the final drug candidate.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth troubleshooting framework, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately increase your yield of the desired trans diastereomer.
Proposed Synthetic Strategy: A Multi-Step Approach
Achieving high diastereoselectivity is the central challenge in synthesizing the target compound. Direct methods are often complex and substrate-specific. Therefore, we present a robust and logical multi-step strategy based on well-established transformations. This pathway focuses on building the tetrahydropyran ring first, followed by sequential, stereocontrolled introduction of the required functional groups.
The general workflow is outlined below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low Yield in Hetero-Diels-Alder Cycloaddition (Step 1)
Q: My initial cyclization to form the tetrahydropyran-4-one ring is low-yielding. What factors should I investigate?
A: The hetero-Diels-Alder reaction is a powerful method for constructing the tetrahydropyranone core, but its efficiency is highly dependent on reaction conditions.[3][4]
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Overly strong acids can lead to product degradation, while insufficient amounts result in poor conversion. Screen a panel of Lewis acids (e.g., ZnCl₂, Eu(fod)₃, Sc(OTf)₃) to find the optimal catalyst for your specific aldehyde substrate.[5]
-
Purity of Reagents: Danishefsky's diene is sensitive to moisture and can hydrolyze. Ensure it is freshly prepared or distilled before use. Likewise, the aldehyde must be free of any corresponding carboxylic acid, which can quench the Lewis acid catalyst.
-
Temperature Control: These reactions are often run at low temperatures (-78 °C to 0 °C) to minimize side reactions. A temperature that is too low may stall the reaction, while a high temperature can lead to polymerization or decomposition of the diene.
-
Solvent Choice: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or toluene are standard. Ensure your solvent is rigorously dried, as trace water can deactivate the catalyst.
Problem 2: Poor Diastereoselectivity in Ketone Reduction (Step 2)
Q: I am getting a mixture of cis and trans diols after reducing the tetrahydropyran-4-one. How can I favor the formation of the trans-diol, which is the precursor to my final trans-amino product?
A: This is the most critical stereochemistry-defining step. The goal is to achieve an axial attack of the hydride on the ketone, leading to an equatorial hydroxyl group. The subsequent Sₙ2 reaction with azide will invert this center, yielding the desired final trans relationship between the methoxy and amino groups.
-
Choice of Reducing Agent: The steric bulk of the hydride reagent is the primary factor influencing the direction of attack.
-
Small Hydrides (e.g., NaBH₄): These tend to favor equatorial attack, leading to the undesired axial alcohol (cis-diol).
-
Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents are sterically hindered and preferentially attack from the less-hindered axial face, yielding the desired equatorial alcohol (trans-diol).[4]
-
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the transition state with the lowest activation energy, which is typically the axial attack pathway for bulky hydrides.
-
Chelation Control: If there is a nearby coordinating group (like the oxygen in the ring), certain reducing agents in combination with specific cations (e.g., NaBH₄ with CeCl₃, the "Luche reduction") can alter selectivity. However, for a simple tetrahydropyranone, steric control is usually the dominant factor.
| Reducing Agent | Typical Solvent | Temperature (°C) | Expected Major Product (Diol) | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | cis (Axial -OH) | Small hydride, favors equatorial attack. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 | Mixture, often favors cis | Small, highly reactive hydride. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | -78 | trans (Equatorial -OH) | Bulky hydride, favors axial attack. |
| K-Selectride® (Potassium tri-sec-butylborohydride) | THF | -78 | trans (Equatorial -OH) | Very bulky hydride, high selectivity. |
Problem 3: Inefficient Sₙ2 Displacement with Azide (Step 5)
Q: The conversion of the mesylated alcohol to the azide is incomplete or results in elimination byproducts. How can I improve this step?
A: This step relies on a clean Sₙ2 reaction, which requires a good leaving group and suppression of the competing E2 elimination pathway.
-
Leaving Group Quality: Ensure the activation of the hydroxyl group (Step 4) has gone to completion. A tosylate or mesylate is a standard choice. You can confirm this by TLC or ¹H NMR (disappearance of the alcohol proton and appearance of the mesyl/tosyl methyl protons).
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal for Sₙ2 reactions as it solvates the cation (e.g., Na⁺) without strongly solvating the azide nucleophile, thus increasing its reactivity.
-
Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Elevated temperatures can favor the E2 elimination pathway, especially since the proton anti-periplanar to the leaving group is activated by the adjacent oxygen atom. Monitor the reaction by TLC to avoid overheating or prolonged reaction times.
-
Nucleophile Concentration: Use a slight excess (1.5 to 3 equivalents) of sodium azide (NaN₃) to ensure the reaction goes to completion.
Caption: Decision tree for troubleshooting the Sₙ2 azidation step.
Problem 4: Purification of the Final Amine
Q: My final product, this compound, is difficult to purify using standard silica gel chromatography. It streaks badly or remains on the column.
A: This is a common issue with amines. The basic lone pair on the nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.
-
Basified Silica Gel: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine (NEt₃) or ammonia in methanol before packing the column. This deactivates the acidic sites. Use a mobile phase that also contains a small amount of the same base (e.g., 0.5-1% NEt₃ in your ethyl acetate/hexane mixture).
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like formic acid or TFA can be very effective. The product will be protonated and elute as a salt.
-
Ion-Exchange Chromatography: For a highly effective but more involved method, use a cation-exchange resin.[6] You can load your crude product in a low-ionic-strength solvent, wash away neutral impurities, and then elute your protonated amine product with a solution containing a counter-ion, such as an ammonium acetate buffer or a dilute solution of ammonia in methanol.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude material in a solvent like DCM, extract with dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: Are there alternative routes to synthesize this scaffold? A1: Yes, several other strategies exist for synthesizing substituted tetrahydropyrans. These include intramolecular oxa-Michael additions, Prins-type cyclizations, and palladium-catalyzed alkoxycarbonylations.[3] Some modern approaches even utilize C-H functionalization on a pre-formed aminotetrahydropyran ring, though this may present different selectivity challenges.[7] The choice of route often depends on the available starting materials and the desired substitution pattern.
Q2: What is the best analytical method to determine the trans/cis ratio of my intermediates and final product? A2: ¹H NMR spectroscopy is the most powerful tool. The coupling constants (J-values) of the protons on the substituted carbons (C3 and C4) can reveal their relative stereochemistry. In the trans isomer, one of the protons will typically be in a diaxial relationship with its neighbors, resulting in a large coupling constant (typically 8-12 Hz). In the cis isomer, the relationships are axial-equatorial or diequatorial, leading to smaller coupling constants (typically 2-5 Hz). NOESY experiments can also be used to definitively confirm through-space correlations.[8]
Q3: How critical is it to use anhydrous solvents and inert atmospheres? A3: It is absolutely critical for several steps. The Hetero-Diels-Alder reaction (Step 1) uses a moisture-sensitive Lewis acid. The ketone reduction with bulky hydrides (Step 2) requires an inert atmosphere as these reagents are pyrophoric and react violently with water. The mesylation (Step 4) and Sₙ2 displacement (Step 5) should also be performed under anhydrous conditions to prevent side reactions and ensure high conversion.
Detailed Experimental Protocol (Baseline)
The following is a representative protocol for the synthesis. Yields and reaction times are illustrative and will require optimization for your specific setup. Always perform a thorough safety assessment before beginning any chemical synthesis.
Step 2: Diastereoselective Reduction of Tetrahydropyran-4-one Intermediate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the tetrahydropyran-4-one intermediate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: While stirring vigorously, slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (staining with ceric ammonium molybdate or potassium permanganate).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude trans-diol by flash column chromatography on silica gel.
Step 5 & 6: Azidation and Reduction to the Final Amine
-
Azidation: To a solution of the mesylated alcohol (1.0 eq) in anhydrous DMF (~0.2 M), add sodium azide (NaN₃, 2.5 eq). Heat the mixture to 60-70 °C and stir for 12-18 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed thoroughly with water and brine, dried (Na₂SO₄), and concentrated to give the crude azide.
-
Reduction (Staudinger): Dissolve the crude azide in THF/water (4:1 mixture, ~0.1 M). Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature. The reaction is typically complete within 8-12 hours (monitor by N₂ evolution and TLC). Concentrate the solvent under reduced pressure. The crude amine can then be purified as described in the troubleshooting section above to yield the final product, this compound.
References
-
Jiang, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. Available at: [Link]
-
García-Castro, M., et al. (2014). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. CORE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available at: [Link]
-
Lee, D. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]
-
Gurjar, M. K., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters. Available at: [Link]
-
García-Castro, M., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. Available at: [Link]
-
Reddy, K. S., et al. (2009). Microwave-assisted synthesis of substituted tetrahydropyrans catalyzed by ZrCl4 and its application in the asymmetric synthesis of exo- and endo-brevicomin. The Journal of Organic Chemistry. Available at: [Link]
-
Clarke, P. A., & Martin, W. H. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters. Available at: [Link]
-
Reddy, C. R., et al. (2012). Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)-Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. Synthesis. Available at: [Link]
-
Request PDF. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Available at: [Link]
-
Clarke, P. A., & Martin, W. H. C. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ChemInform. Available at: [Link]
-
O'Brien, P., & Childs, A. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
-
Catellani, M., et al. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]
- Google Patents. (n.d.). Production Process Of Tetrahydropyran Compound And Tetrahydropyran Compound Produced By The Production Process.
-
ResearchGate. (n.d.). Studies Towards Diarylheptanoid Synthesis. Part 2. Synthesis and Ring Cleavage Reactions of Tetrahydro-4H-furo[2,3-b]pyran-2-ones. Available at: [Link]
-
Ciesielski, J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Anumula, K. R., & Dhume, S. T. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Glycobiology. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydropyran. PubChem Compound Database. Available at: [Link]
-
Martínez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
- Google Patents. (n.d.). Processes for the preparation of cis-4-[2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.
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- 4. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Troubleshooting amide coupling with hindered amines like substituted tetrahydropyrans
Technical Support Center: Amide Coupling with Hindered Amines
Welcome to the Technical Support Center for amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming amide bonds with sterically hindered amines, such as substituted tetrahydropyrans. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and field-proven solutions to overcome these challenging synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling reaction failing with a substituted tetrahydropyran amine?
The primary challenge lies in the inherent steric hindrance of substituted tetrahydropyrans. The bulky three-dimensional structure of the tetrahydropyran ring physically obstructs the nitrogen's lone pair, making it a poor nucleophile. This steric bulk impedes the approach of the activated carboxylic acid, leading to slow or failed reactions with common coupling reagents.[1][2]
Q2: What are the tell-tale signs of a sterically hindered amide coupling reaction?
Common indicators include:
-
Low or no product yield: Despite extended reaction times and elevated temperatures, the desired amide is not formed in significant amounts.
-
Recovery of starting materials: The hindered amine and carboxylic acid are often recovered unchanged.
-
Formation of side products: You may observe byproducts resulting from the decomposition of the coupling reagent or the activated carboxylic acid intermediate. For instance, with carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea.[1] With uronium reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.[1][3]
Q3: Are there "go-to" coupling reagents for hindered amines?
For challenging couplings, more potent reagents are necessary. Phosphonium salt reagents like PyBOP and uronium salt reagents like HATU are often the first choice for hindered systems.[1][3] Newer reagents like COMU, which is based on OxymaPure, have also shown high reactivity and are often more soluble in a wider range of solvents.[4][5] For extremely difficult cases, converting the carboxylic acid to a highly reactive acyl fluoride can be a successful strategy.[1][6][7]
Troubleshooting Guide: From Frustration to Success
This section provides a systematic approach to troubleshooting common issues encountered during amide coupling with hindered amines.
Problem 1: Low to No Product Yield
This is the most frequent issue. The underlying cause is typically an insufficient activation of the carboxylic acid or the inability of the hindered amine to react with the activated intermediate.
Caption: A decision tree for troubleshooting low-yield amide couplings.
-
Enhance the Reactivity of the Coupling System:
| Reagent Class | Examples | Key Advantages for Hindered Couplings | Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times.[3][5] | Can form guanidinium byproducts with the amine.[3] COMU is a safer and often more efficient alternative.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for reducing racemization and effective for hindered partners.[1][3] Does not cause guanidinylation.[3] | Byproducts can sometimes be difficult to remove. |
| Acyl Fluoride Precursors | TFFH, BTFFH, XtalFluor-E, Deoxo-Fluor | Acyl fluorides are small and highly reactive, minimizing steric clash.[6][7] | Some reagents can release diethylamine as a byproduct.[6] |
-
Optimize Reaction Conditions:
-
Increase the Temperature: For difficult couplings, increasing the reaction temperature to 50-80 °C can provide the necessary activation energy.[1] Microwave irradiation can also be a powerful tool to accelerate slow reactions.
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the hindered amine. This ensures the activated species is readily available to react and minimizes side reactions with the coupling reagent itself.[1]
-
Solvent Choice: Ensure your reactants are fully soluble. Aprotic polar solvents like DMF, NMP, or DMA are generally preferred. For higher temperatures, a solvent with a higher boiling point is necessary.
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your LCMS or TLC indicates side reactions are occurring.
| Side Reaction | Cause | Solution |
| N-acylurea formation | Rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC, EDC).[1] | Add an auxiliary nucleophile like HOBt or HOAt to trap the O-acylisourea as a more stable active ester. |
| Guanidinium byproduct | Reaction of the amine with an excess of an aminium/uronium coupling reagent (e.g., HATU, HBTU).[1][3] | Use a phosphonium reagent like PyBOP, or ensure the coupling reagent is not used in large excess. Pre-activation of the acid can also minimize this.[1] |
| Epimerization | Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid, especially with amino acid substrates. | Use coupling reagents known to suppress racemization, such as those containing HOAt (e.g., HATU, PyAOP).[4][8] The addition of HOBt or HOAt to carbodiimide reactions also minimizes this issue.[5] |
Problem 3: Difficulty in Purification
Sometimes the reaction works, but isolating the pure amide is a challenge due to byproducts from the coupling reagents.
-
Water-Soluble Byproducts: Reagents like EDC and its urea byproduct are water-soluble, simplifying purification through an aqueous workup.[5] COMU and its byproducts also tend to be water-soluble.[4]
-
Insoluble Byproducts: The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can often be removed by filtration.[5]
-
Phosphonium Byproducts: The byproducts from phosphonium reagents like PyBOP can sometimes be challenging to remove by standard chromatography. Careful optimization of the workup and chromatography conditions is necessary.
Experimental Protocols
Protocol 1: General Procedure using HATU for a Hindered Amine
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[1]
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).[1]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[1]
-
Add the hindered amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, heat to 50-80 °C.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Systems
This protocol is adapted from methodologies that have proven effective when other methods fail.[6][7]
-
Dissolve the carboxylic acid (1.0 equiv) and a fluorinating agent such as BTFFH (1.1 equiv) in an anhydrous aprotic solvent (e.g., DCM or MeCN).
-
Add a non-nucleophilic base like DIPEA or 2,6-lutidine (2.0 equiv).
-
Stir at room temperature for 30-60 minutes to form the acyl fluoride.
-
Add the hindered amine (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress over 12-24 hours via LCMS.[1]
-
After cooling to room temperature, perform a standard aqueous workup and purification of the crude product.
Visualizing the Mechanism
A general understanding of the activation process is crucial for effective troubleshooting.
Caption: Generalized mechanism of amide bond formation.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-898. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2015). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline?. [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran - Protecting Group Removal
Welcome to the technical support center for the synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the critical step of protecting group removal. Our goal is to equip you with the knowledge to navigate these challenges effectively, ensuring the successful synthesis of your target molecule.
The Critical Juncture: Deprotection in this compound Synthesis
The final deprotection step in the synthesis of this compound is crucial for obtaining the desired product in high yield and purity. The choice of protecting group for the amine, typically a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, dictates the deprotection strategy.[1][2] The presence of a methoxy group and the stereochemistry of the tetrahydropyran ring are key considerations when selecting deprotection conditions to avoid unwanted side reactions. This guide will address common issues associated with both Boc and Cbz protecting group removal in the context of this specific molecule.
Section 1: Troubleshooting Boc Group Removal
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[3][4] However, challenges can arise, particularly when other acid-sensitive functional groups are present.
Frequently Asked Questions (FAQs) for Boc Deprotection
Q1: My Boc deprotection is incomplete, even after extended reaction times. What could be the cause?
A1: Incomplete deprotection is a common issue that can often be traced back to several factors:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid, and the reaction requires a sufficient concentration of a strong acid.[5] If you are using a milder acid or a substoichiometric amount, the reaction may not go to completion.
-
Inappropriate Solvent: The choice of solvent can influence the effectiveness of the deprotection. A solvent that does not fully dissolve the starting material can lead to a sluggish reaction.
-
Low Reaction Temperature: While many Boc deprotections proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.
Troubleshooting Steps:
-
Increase Acid Concentration: If using a solution of HCl in an organic solvent, consider using a more concentrated solution or switching to a stronger acid like trifluoroacetic acid (TFA).[5]
-
Optimize Solvent: Ensure your Boc-protected substrate is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice, but other solvents like dioxane or methanol can also be effective.[5]
-
Adjust Temperature: If the reaction is slow at room temperature, consider gently warming the reaction mixture to 30-40°C.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What is this and how can I prevent it?
A2: The high molecular weight byproduct is likely the result of tert-butylation, a common side reaction during Boc deprotection.[3] The cleavage of the Boc group generates a tert-butyl cation, which is a potent electrophile. This cation can then alkylate the newly deprotected amine, leading to the formation of a tert-butylated amine byproduct.
Prevention Strategies:
-
Use a Scavenger: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that will trap the tert-butyl cation before it can react with your product. Common scavengers include triethylsilane (TES), anisole, or thioanisole.[3]
-
Choose a Different Acid: In some cases, using a different acid can minimize this side reaction. For example, using HCl in dioxane may be less prone to tert-butylation than TFA in DCM.
Q3: I am concerned about the stability of the methoxy group under the acidic deprotection conditions. Can it be cleaved?
A3: While the methoxy group is generally stable, harsh acidic conditions, especially with prolonged heating, can potentially lead to ether cleavage.
Mitigation Strategies:
-
Use Milder Conditions: Opt for the mildest effective acidic conditions. This could involve using a lower concentration of acid or running the reaction at a lower temperature.
-
Monitor the Reaction Closely: Keep a close eye on the reaction progress using an appropriate analytical technique like TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid overexposure to the acid.
-
Alternative Deprotection Methods: For highly sensitive substrates, consider alternative deprotection methods that do not rely on strong acids, such as using trimethylsilyl iodide (TMSI) or zinc bromide.[5]
Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocol: Boc Deprotection with TFA
-
Reaction Setup: Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[6] Co-evaporate with toluene (2-3 times) to further remove residual TFA.
-
Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.[7] Collect the solid by filtration and wash with cold diethyl ether. Alternatively, for a free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[6]
Section 2: Troubleshooting Cbz Group Removal
The benzyloxycarbonyl (Cbz) group is another common amine protecting group, typically removed by catalytic hydrogenolysis.[8][9] This method is generally mild and efficient, but can be susceptible to catalyst poisoning and may not be compatible with other reducible functional groups.
Frequently Asked Questions (FAQs) for Cbz Deprotection
Q1: My Cbz deprotection via catalytic hydrogenolysis is very slow or has stalled. What are the likely causes?
A1: A sluggish or stalled hydrogenolysis reaction can be due to several factors related to the catalyst and the reaction conditions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst can become deactivated over time. Using an old or improperly stored catalyst can lead to poor results.
-
Catalyst Poisoning: Certain functional groups or impurities in your starting material can act as catalyst poisons. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[10]
-
Insufficient Hydrogen Pressure: While a balloon of hydrogen is often sufficient, some reactions may require higher pressures to proceed efficiently.
-
Poor Mixing: In a heterogeneous reaction like this, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of a high-quality Pd/C catalyst.
-
Purify Starting Material: Ensure your Cbz-protected starting material is free from any potential catalyst poisons.
-
Increase Hydrogen Pressure: If possible, use a hydrogenation apparatus that allows for higher hydrogen pressures (e.g., a Parr shaker).
-
Ensure Vigorous Stirring: Use a stir bar and stir plate that provide vigorous agitation of the reaction mixture.
Q2: Are there any alternative methods to remove a Cbz group if catalytic hydrogenolysis is not an option?
A2: Yes, several other methods can be used to cleave a Cbz group:
-
Acid-Mediated Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group.[7] However, this method is harsh and may not be suitable for substrates with other acid-sensitive groups.
-
Transfer Hydrogenolysis: Instead of using hydrogen gas, a hydrogen donor like ammonium formate or cyclohexene can be used in the presence of a palladium catalyst.[9]
-
Nucleophilic Attack: Certain nucleophiles can be used to deprotect Cbz groups, although this is less common.
Q3: Will the methoxy group or the tetrahydropyran ring be affected by catalytic hydrogenolysis?
A3: The methoxy group and the tetrahydropyran ring are generally stable under standard catalytic hydrogenolysis conditions. These conditions are typically mild and highly selective for the cleavage of the benzyl C-O bond of the carbamate.
Troubleshooting Workflow for Cbz Deprotection
Caption: Troubleshooting workflow for Cbz deprotection.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Inerting: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this process three times.[7]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification by chromatography or crystallization may be necessary.
Data Summary
| Protecting Group | Deprotection Method | Key Reagents | Common Issues | Mitigation Strategies |
| Boc | Acidolysis | TFA, HCl | Incomplete reaction, tert-butylation, ether cleavage | Increase acid strength/conc., add scavengers, use milder conditions |
| Cbz | Catalytic Hydrogenolysis | H₂, Pd/C | Slow/stalled reaction, catalyst poisoning | Use fresh catalyst, purify starting material, increase H₂ pressure |
| Cbz | Acidolysis | HBr/AcOH | Harsh conditions, potential side reactions | Use only for robust substrates |
References
-
Collins, P. M., Overend, W. G., & Racz, V. M. (1984). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1, 733-740. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
Studley, J. (2023). To Deprotect and Serve. Scientific Update. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Sharma, A., et al. (2019). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 24(15), 2779. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
ResearchGate. (n.d.). Heterocycle N-Boc deprotection scope. [Link]
-
Appavoo, C. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23793-23800. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Appavoo, C. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23793-23800. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Thompson, R. E., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 27(42), 10810-10815. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. biosynth.com [biosynth.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Technical Support Center: Diastereoselectivity in Substituted Tetrahydropyran Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Synthesis Division Subject: Troubleshooting Diastereoselectivity Issues in the Synthesis of Substituted Tetrahydropyrans
The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its biological activity often being critically dependent on the precise three-dimensional arrangement of its substituents. Achieving high diastereoselectivity in the construction of this ring is a frequent and significant challenge. This guide provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve common issues encountered during these syntheses.
Troubleshooting Guide: Diagnosing and Solving Poor Diastereoselectivity
This section is structured to address specific experimental outcomes. Identify the problem that best matches your results to find potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in 2,6-Disubstituted THP Synthesis
You are obtaining a mixture of cis and trans isomers where a single diastereomer is desired. This is the most common issue and often points to a lack of control over the key bond-forming transition state.
The energy difference between the transition states leading to different diastereomers is often small, making the reaction outcome highly sensitive to the catalyst and conditions.
-
Causality: In reactions like the Prins cyclization, an oxocarbenium ion intermediate is formed.[1][2] The subsequent intramolecular attack of a nucleophile (e.g., an olefin) proceeds through a chair-like transition state to minimize steric interactions.[2][3] The choice of acid catalyst (Lewis or Brønsted), solvent, and temperature directly influences the stability and geometry of this transition state.[1] For instance, bulkier Lewis acids can create a more organized transition state, enhancing selectivity. Lower temperatures generally increase selectivity by favoring the lowest-energy pathway.[1][4]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a Lewis acid (e.g., SnCl₄, TMSOTf), screen a panel of alternatives with varying steric bulk and acidity (e.g., InCl₃, BF₃·OEt₂).[1] Organocatalysts, such as chiral phosphoric acids or squaramides, can also offer excellent stereocontrol in domino reactions.[5][6][7]
-
Temperature Optimization: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -40 °C, or -78 °C).[1][8] This is often the most effective first step to improve diastereomeric ratios (d.r.).
-
Solvent Evaluation: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states. Experiment with a range of solvents, from non-coordinating (e.g., dichloromethane, toluene) to coordinating (e.g., diethyl ether, THF). Ethereal solvents have been shown to improve selectivity in some cases.[1]
-
The stereochemical information of the final product is directly dictated by the conformation of the key oxocarbenium ion intermediate at the moment of cyclization.
-
Causality: The oxocarbenium ion intermediate is not planar and adopts a half-chair or sofa conformation.[9][10] Substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain (A-strain). The incoming nucleophile will typically attack from the face opposite the largest pseudo-axial group, leading to the observed product. Electrostatic and stereoelectronic effects can override steric factors, stabilizing conformations that may seem less intuitive.[9][10]
-
Troubleshooting Steps:
-
Analyze the Intermediate: Draw the plausible chair-like conformations of your oxocarbenium intermediate. Identify all potential 1,3-diaxial and allylic strain interactions. This analysis can predict the favored conformation and, therefore, the major diastereomer.
-
Substrate Modification: If substrate control is dominant, consider altering protecting groups. A bulkier protecting group on a nearby stereocenter can shield one face of the intermediate, directing the cyclization to the other.[4]
-
For cyclizations of acyclic precursors, the geometry of double bonds (E vs. Z) is often directly translated into the relative stereochemistry of the newly formed stereocenters in the THP ring.
-
Causality: In many cyclization reactions, such as the tandem asymmetric hydrogenation/oxa-Michael cyclization, the geometry of the olefin in the starting material dictates which face of the π-system is presented for bond formation, locking in a specific relative stereochemistry.[11][12]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before the cyclization step, rigorously purify the acyclic precursor and confirm its geometric purity using high-field NMR (NOE experiments) and/or GC.
-
Re-evaluate Precursor Synthesis: If the precursor is a mixture of geometric isomers, revisit its synthesis to improve stereoselectivity.
-
Problem 2: The Major Product is the "Wrong" or Unexpected Diastereomer
Your reaction yields a major diastereomer, but it's the opposite of what steric models or literature precedents predict.
The observed product may be the one that forms fastest (kinetic product) rather than the most stable one (thermodynamic product).
-
Causality: Under irreversible conditions (low temperature, strong reagents), the product ratio is determined by the relative activation energies of the competing transition states. Under reversible (thermodynamic) conditions (higher temperature, longer reaction times, equilibrating catalysts), the final product ratio reflects the relative stabilities of the diastereomeric products. An intramolecular oxa-Michael addition, for example, can be run under acidic catalysis to give the kinetic product or basic catalysis to favor the thermodynamic product.[13]
-
Troubleshooting Steps:
-
Test for Equilibration: Take a sample of your purified major (undesired) diastereomer and resubmit it to the reaction conditions. If you observe the formation of the other diastereomer, the reaction is under thermodynamic control, and the product you are isolating is indeed the more stable one.
-
Force Kinetic Control: To favor the kinetic product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate and use conditions that are non-reversible.
-
Force Thermodynamic Control: To favor the thermodynamic product, increase the reaction temperature, extend the reaction time, or add a catalyst capable of promoting equilibration.
-
A stereoelectronic effect is overriding simple steric considerations.
-
Causality: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) of a THP ring to favor an axial orientation.[14] This is contrary to what would be expected from steric hindrance alone. The effect arises from a stabilizing hyperconjugation interaction between a lone pair (n) on the ring heteroatom (oxygen) and the antibonding orbital (σ) of the C-X bond. This n → σ interaction is maximized when the C-X bond is axial (anti-periplanar to the lone pair).[15][16]
-
Troubleshooting Steps:
-
Re-evaluate Product Stability: If you have a substituent at C2 (e.g., -OR, -NR₂, -Halogen), the anomeric effect may make the axial-substituted (alpha) diastereomer the thermodynamically preferred product.
-
Modify Electronics: The strength of the anomeric effect depends on the electronegativity of the substituent and the nature of the ring heteroatom. While often difficult to change, understanding this electronic basis can explain unexpected outcomes.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Diagram 2: Origin of cis-Selectivity in Prins Cyclization
Caption: Origin of diastereoselectivity in Prins cyclization.
Diagram 3: The Anomeric Effect dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in trans-4-Amino-3-(methoxy)tetrahydropyran Synthesis
Welcome to the technical support center for the synthesis and impurity characterization of trans-4-Amino-3-(methoxy)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired trans-Isomer
Question: We are observing a low yield of the desired this compound, with a significant amount of the cis-isomer being formed. What are the likely causes and how can we improve the stereoselectivity of our reaction?
Answer:
Achieving high stereoselectivity in favor of the trans-isomer is a common challenge in the synthesis of substituted tetrahydropyrans. The formation of the cis-isomer can often be attributed to the reaction conditions and the nature of the starting materials.
Potential Causes:
-
Non-Stereoselective Reduction: If your synthesis involves the reduction of a cyclic ketone or enamine intermediate, the choice of reducing agent and reaction conditions is critical. Bulky reducing agents tend to favor the formation of the thermodynamically more stable trans-product through equatorial attack.
-
Isomerization: Acidic or basic conditions during workup or purification can lead to isomerization of the desired trans-product to the cis-isomer, especially if there is a labile proton adjacent to a stereocenter.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to decreased stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less stable isomer.
Solutions & Experimental Protocols:
-
Optimize the Reduction Step:
-
Protocol: If using a sodium borohydride reduction, consider switching to a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride. These reagents often provide higher stereoselectivity for the equatorial alcohol, which can then be converted to the trans-amino group.
-
Causality: The steric hindrance of the bulky reducing agent favors approach from the less hindered face of the carbonyl or imine, leading to the desired stereoisomer.
-
-
Control pH During Workup and Purification:
-
Protocol: Maintain a neutral or slightly basic pH during aqueous workup. Use of a buffered solution (e.g., phosphate buffer at pH 7-8) can prevent acid- or base-catalyzed epimerization. For purification by column chromatography, use a silica gel that has been neutralized with a base like triethylamine.
-
Causality: Minimizing exposure to harsh pH conditions prevents the equilibrium between the cis and trans isomers from shifting.
-
-
Temperature Control:
-
Protocol: Perform the critical stereochemistry-determining step at a lower temperature. For example, if a reduction is being performed, cooling the reaction to 0°C or -78°C can significantly enhance the stereoselectivity.
-
Causality: Lowering the temperature increases the energy difference required to form the two different transition states, thus favoring the pathway to the more stable product.
-
Issue 2: Presence of Unidentified Peaks in HPLC Analysis
Question: Our HPLC analysis of the final product shows several unidentified impurity peaks. How can we identify these impurities and what are their likely sources?
Answer:
The presence of unknown peaks in your chromatogram is a common issue and requires a systematic approach for identification and mitigation.[1] These impurities can originate from starting materials, side reactions, or degradation of the product.[2]
Potential Sources of Impurities:
-
Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis or react to form new byproducts.
-
Over-alkylation or Incomplete Reaction: Incomplete reaction of starting materials or over-alkylation of the amine can lead to process-related impurities.
-
Ring-Opening of the Tetrahydropyran Core: Under harsh acidic or basic conditions, the tetrahydropyran ring can undergo cleavage.[3]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can remain in the final product.[2]
Workflow for Impurity Identification and Characterization:
The following workflow outlines a systematic approach to identifying and characterizing unknown impurities.
Caption: Workflow for the identification and mitigation of unknown impurities.
Detailed Protocols for Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first step to get the molecular weight of the impurity.[4][5]
-
Protocol: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The formic acid helps to protonate the amine for better ionization in the mass spectrometer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed structure of an unknown compound.[6][7]
-
Protocol: After isolation, dissolve the impurity in a deuterated solvent (e.g., CDCl₃ or D₂O) and acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC). This will help in determining the connectivity of atoms.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents or certain byproducts.[4][5][8]
-
Protocol: Use a polar capillary column suitable for amine analysis. Derivatization of the amine may be necessary to improve its chromatographic behavior.[9]
-
Data Summary Table for Common Analytical Techniques:
| Analytical Technique | Information Obtained | Sample Requirement |
| HPLC-UV | Purity assessment, quantification of known impurities | Low (µg) |
| LC-MS | Molecular weight of impurities | Low (µg) |
| HRMS | Elemental composition, confirmation of molecular formula | Low (µg) |
| NMR | Detailed structural information, stereochemistry | Higher (mg) |
| GC-MS | Identification of volatile and semi-volatile impurities | Low (µg) |
| FTIR | Presence of functional groups | Low (µg-mg) |
Issue 3: Poor Peak Shape in HPLC Analysis
Question: We are observing significant tailing for the peak corresponding to this compound during HPLC analysis. What is causing this, and how can we improve the peak shape?
Answer:
Poor peak shape, particularly tailing, for basic compounds like amines is a frequent issue in reverse-phase HPLC. This is often due to strong interactions between the basic analyte and the silica-based stationary phase.
Potential Causes:
-
Secondary Interactions with Silica: Residual silanol groups on the surface of the C18 stationary phase are acidic and can interact strongly with the basic amine group of the analyte, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is too high, the silanol groups will be deprotonated and can interact ionically with the protonated amine. If the pH is too low, the amine will be fully protonated, which can also lead to strong interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.
Solutions:
-
Use a Base-Deactivated Column:
-
Recommendation: Employ a modern, base-deactivated C18 column or a column with a different stationary phase, such as one with an embedded polar group. These columns are designed to minimize interactions with basic analytes.
-
-
Optimize Mobile Phase pH and Additives:
-
Protocol: Adjust the mobile phase pH to be in the range of 3-7. A pH around 3 will ensure the amine is fully protonated and the silanol groups are mostly protonated, reducing ionic interactions. Adding a competing base, such as 0.1% triethylamine, to the mobile phase can also help to mask the active sites on the silica.
-
Causality: By controlling the ionization state of both the analyte and the stationary phase, undesirable secondary interactions can be minimized.
-
-
Reduce Sample Concentration:
-
Protocol: Dilute the sample to a lower concentration and re-inject. This can help to determine if column overload is the cause of the poor peak shape.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Common process-related impurities can include:
-
cis-4-Amino-3-(methoxy)tetrahydropyran: The diastereomer of the target compound.
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts from side reactions: Such as products of over-alkylation or elimination.
-
Degradation products: Formed if the compound is unstable under the reaction or purification conditions.
Q2: Which chromatographic techniques are best suited for the analysis of a polar compound like this compound?
A2: Due to its polar nature, several chromatographic techniques can be employed:
-
Reverse-Phase HPLC with a polar-embedded or base-deactivated column: This is a common and effective method.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention and separation of highly polar compounds.[11][12]
-
Ion-Exchange Chromatography: This can be used to separate the amine based on its charge.
-
Gas Chromatography (GC) after derivatization: Derivatization can increase the volatility and thermal stability of the amine, making it suitable for GC analysis.[13][14]
Caption: Suitable analytical techniques for polar amine analysis.
Q3: Are there any specific safety precautions to consider when handling the reagents used in the synthesis of this compound?
A3: Yes, safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent. Common hazards include:
-
Flammable Solvents: Many organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Corrosive Reagents: Acids and bases used in the synthesis can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic and Reactive Reagents: Some reagents, such as reducing agents, can be toxic and react violently with water. Handle with care and follow established protocols.
Q4: How can I confirm the absolute stereochemistry of the final product?
A4: Confirming the absolute stereochemistry often requires more advanced analytical techniques:
-
X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
-
Chiral Chromatography: Analysis on a chiral HPLC or GC column can separate the enantiomers, and comparison with a known standard can confirm the stereochemistry.
-
NMR Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their differentiation.
References
- (PDF) Impurity profile of amino acids? - ResearchGate. (2025, August 10).
- Cyclic Homo- and Heterohalogen Di-λ3-diarylhalonium Structures | Journal of the American Chemical Society. (2023, June 13).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- Synthesis of 3-amino-3,4-dideoxysugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Chemical Characterization and Enantioselective Analysis of Tagetes filifolia Lag. Essential Oil and Crude Extract - PMC - PubMed Central. (2024, July 12).
- Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
- Impurity Analysis - Emery Pharma.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.
- Tetrahydropyran synthesis - Organic Chemistry Portal.
- Method Development for Drug Impurity Profiling: Part 1 - LCGC International.
- Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition - MDPI.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. (2022, July 11).
- Process for the preparation of trans-4-aminocyclohexanol - Google Patents.
- Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran - RSC Publishing.
- First Synthesis of 3-Methoxy-4-Aminopropiophenone - ResearchGate. (2025, August 7).
- Tetrahydropyran - Wikipedia.
- Analytical advances in pharmaceutical impurity profiling - PubMed. (2016, May 25).
- Impurities Characterization in Pharmaceuticals: A Review. (2019, July 30).
- Amine Impurities and Related Compound - Veeprho.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore.
- Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life - PMC - PubMed Central.
- Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed Central.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH.
- C1 – C3 amines - Analysis of volatile amines in DMA - LabRulez GCMS.
- impurity-profiling - Simson Pharma Limited. (2023, March 29).
- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
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Validation & Comparative
The Ascendant Scaffold: A Comparative Analysis of trans-4-Amino-3-(methoxy)tetrahydropyran in Modern Drug Design
In the intricate tapestry of medicinal chemistry, the selection of a scaffold is a decision that profoundly influences the trajectory of a drug discovery program. For decades, cyclic amines such as piperidine, pyrrolidine, and morpholine have served as trusted foundational elements, prized for their synthetic tractability and favorable physicochemical properties. However, the relentless pursuit of novel chemical matter with enhanced drug-like attributes has brought to the forefront a new generation of scaffolds. Among these, the substituted tetrahydropyran (THP) ring system, and specifically trans-4-Amino-3-(methoxy)tetrahydropyran, is emerging as a compelling alternative, offering a unique constellation of properties that can overcome challenges associated with its more traditional counterparts.
This guide provides an in-depth, data-driven comparison of this compound with piperidine, pyrrolidine, and morpholine. We will dissect their key physicochemical and pharmacokinetic parameters, supported by experimental data and in silico predictions, to provide a clear rationale for the strategic deployment of this ascendant scaffold in contemporary drug design.
The Rationale for Saturated Heterocycles in Drug Design
Saturated heterocycles are ubiquitous in pharmaceuticals for good reason. Their three-dimensional structures allow for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Furthermore, the incorporation of heteroatoms can profoundly influence a molecule's properties, including its solubility, basicity, and metabolic stability. The choice of a specific heterocyclic scaffold is therefore a critical element of the multiparameter optimization process that is central to modern drug discovery.
A Senior Application Scientist's Guide to the X-ray Crystallography of Compounds Containing the trans-4-Amino-3-(methoxy)tetrahydropyran Scaffold
Welcome to a comprehensive guide on the X-ray crystallography of small molecules incorporating the trans-4-Amino-3-(methoxy)tetrahydropyran scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional structure of these promising compounds. The tetrahydropyran ring is a prevalent motif in medicinal chemistry, recognized as the most frequently reported three-dimensional ring system in marketed drugs.[1] The specific trans-4-Amino-3-(methoxy) substitution pattern presents a unique combination of hydrogen bond donors and acceptors, as well as a chiral center, making its structural elucidation by single-crystal X-ray diffraction a critical step in understanding its conformational preferences and intermolecular interactions.[2][3][4][5]
This guide will provide not only a robust experimental protocol for obtaining diffraction-quality crystals but also a comparative analysis of this scaffold with other relevant structures, supported by experimental data from the literature. We will delve into the causality behind experimental choices, ensuring a scientifically sound and reproducible workflow.
The Structural Significance of the this compound Scaffold
The this compound scaffold is of significant interest in drug discovery due to its three-dimensional architecture and the presence of key pharmacophoric features. The tetrahydropyran ring typically adopts a stable chair conformation, and the substituents' stereochemistry plays a crucial role in dictating the molecule's overall shape and how it interacts with biological targets. The amino group serves as a hydrogen bond donor and can be a key interaction point with protein residues, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability.[6][7][8]
Understanding the precise solid-state conformation and the intricate network of intermolecular interactions is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents. X-ray crystallography provides unambiguous determination of the three-dimensional structure of molecules, offering accurate and precise measurements of molecular dimensions.[9][10]
Experimental Protocol: From Powder to Structure
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structure elucidation process.[11][12] The following protocol is a generalized yet robust starting point for crystallizing compounds containing the polar this compound scaffold. The key to success lies in the systematic exploration of various crystallization conditions.
Step-by-Step Crystallization Workflow
-
Sample Purity and Preparation:
-
Ensure the compound is of the highest possible purity (>98%). Impurities can significantly hinder crystallization.
-
Start with a small amount of material, typically 1-10 mg.[13]
-
-
Solvent Selection:
-
The choice of solvent is critical.[14][15] For polar compounds like those with the target scaffold, a good starting point is to use a polar solvent in which the compound is soluble and then introduce a less polar or "anti-solvent" to induce supersaturation.[14][15]
-
Commonly used polar solvents include methanol, ethanol, isopropanol, acetonitrile, and water.[14][15]
-
Anti-solvents can include diethyl ether, hexane, toluene, or dichloromethane.
-
Create a solubility map by testing the solubility of your compound in a range of solvents.
-
-
Crystallization Techniques:
-
Slow Evaporation: This is the simplest method.[14] Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[14] Dissolve the compound in a small volume of a relatively non-volatile "good" solvent. Place this solution in a smaller, open vial inside a larger, sealed vial containing a more volatile "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a solution of the compound in a "good" solvent with a less dense "anti-solvent" in which the compound is insoluble.[16] Crystals will hopefully form at the interface.
-
Thermal Control (Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow, controlled cooling can lead to the formation of high-quality crystals.[17]
-
Caption: A generalized workflow for the single-crystal X-ray diffraction of small molecules.
Comparative Analysis: Structural Insights from Related Scaffolds
While a crystal structure for the exact this compound scaffold is not publicly available as of this writing, we can infer its likely structural properties by comparing it to crystallographically characterized analogs.
Conformational Preferences
Substituted tetrahydropyran rings overwhelmingly adopt a 4C1 chair conformation in the solid state.[18][19][20] It is highly probable that the this compound scaffold will also exhibit this conformation. The trans relationship between the C3-methoxy and C4-amino groups would likely result in one axial and one equatorial substituent to minimize steric hindrance. The specific arrangement will depend on the other substituents on the ring and the overall minimization of steric and electronic repulsions.
Intermolecular Interactions
The presence of both an amino group (hydrogen bond donor) and a methoxy group (hydrogen bond acceptor) suggests that hydrogen bonding will be a dominant force in the crystal packing.[21][22] We can anticipate the formation of robust hydrogen bonding networks, potentially involving N-H···O and C-H···O interactions. The nature and dimensionality of these networks will be a key determinant of the crystal's physical properties.
The following diagram illustrates the potential key intermolecular interactions that could be observed in the crystal lattice of a compound containing the target scaffold.
Caption: Potential intermolecular interactions for the target scaffold.
Data Summary and Comparison
To provide a quantitative comparison, the following table summarizes crystallographic data from related substituted tetrahydropyran and analogous cyclic ether structures found in the literature. This data can serve as a benchmark for what to expect when analyzing crystals of compounds containing the this compound scaffold.
| Compound/Scaffold | Space Group | Key Intermolecular Interactions | Conformation | Reference |
| Substituted Fused-Tetrahydropyranyl Tetrahydrofuran | P212121 | Hydrogen bonds with protein backbone | Fused ring system | [2][3] |
| Halogenated Pyran Analogues of D-talose | P21 | C-H···O, C-H···F | 4C1 chair | [18][19][20] |
| Methoxy-Chalcones | P21/c, C2/c | C-H···O, C-H···π | Varies | [21][22] |
Conclusion
The crystallographic analysis of compounds containing the this compound scaffold is an essential step in understanding their structure-property relationships. While challenges in crystallization are common for polar small molecules, a systematic and patient approach, as outlined in this guide, will maximize the chances of success. The insights gained from the resulting crystal structures will undoubtedly accelerate drug discovery and development efforts centered on this promising scaffold. By leveraging knowledge from related structures, researchers can better anticipate the conformational behavior and packing motifs, leading to a more informed and efficient structure elucidation process.
References
-
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. PMC - NIH. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. PubMed. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Publishing. Available at: [Link]
-
CRYSTALLIZATION. Universitatea din București. Available at: [Link]
-
(PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Chemical crystallization. SPT Labtech. Available at: [Link]
-
Effect of Laterally Substituted Methoxy Group on the Mesomorphic Behavior of Novel Ester Derivatives. ProQuest. Available at: [Link]
-
Microcrystal Electron Diffraction of Small Molecules. PMC - PubMed Central. Available at: [Link]
-
Guide for crystallization. University of Fribourg. Available at: [Link]
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Available at: [Link]
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Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. ResearchGate. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH. Available at: [Link]
-
Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. ResearchGate. Available at: [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. Available at: [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. NIH. Available at: [Link]
-
4-Aminotetrahydropyran. PubChem - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Scaffold Selection: trans-4-Amino-3-(methoxy)tetrahydropyran vs. Piperidine
In modern medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the future trajectory of a drug discovery program. It profoundly influences a candidate's physicochemical properties, target engagement, pharmacokinetic profile, and ultimately, its therapeutic efficacy. The piperidine ring, a six-membered saturated heterocycle, is a well-established "privileged scaffold," found in over 70 FDA-approved drugs due to its synthetic tractability and favorable properties.[1][2][3] However, the drive to optimize drug-like properties and escape metabolic liabilities has led to the exploration of alternative scaffolds. One such alternative gaining traction is the substituted tetrahydropyran (THP) ring, specifically moieties like trans-4-Amino-3-(methoxy)tetrahydropyran.
This guide provides an in-depth, data-driven comparison of these two scaffolds. We will dissect their intrinsic properties, compare their impact on biological efficacy and pharmacokinetics, and provide detailed experimental protocols for their head-to-head evaluation, empowering researchers to make informed, strategic decisions in scaffold selection.
Part 1: Physicochemical and Structural Landscape
The fundamental differences between these two scaffolds lie in their atomic composition and resulting electronic and steric properties. Piperidine contains a basic nitrogen atom within the ring, while the THP scaffold replaces this with an oxygen atom, moving the basic amine to a substituent. This seemingly subtle change has significant downstream consequences.
Key Differentiating Properties:
-
Basicity (pKa): The secondary amine of an unsubstituted piperidine ring has a pKa of ~11.2.[4] This strong basicity can be crucial for forming salt bridges with acidic residues in a target protein but can also lead to off-target effects (e.g., hERG channel inhibition) and impact cell permeability. The primary amine of the this compound scaffold will have a lower pKa (typically 9-10), reducing its basicity. This modulation can be a key strategy for mitigating basicity-related liabilities.
-
Lipophilicity (LogP/LogD): The replacement of a ring nitrogen with a more electronegative oxygen and the addition of a methoxy group generally leads to a more polar, less lipophilic molecule. Piperidine itself is moderately lipophilic (LogP ~0.84), a property that can be tuned with substituents.[4] The THP scaffold offers a lower starting lipophilicity, which can be advantageous for improving aqueous solubility and reducing non-specific binding.[5] Lipophilicity is a critical parameter that influences everything from solubility and membrane penetration to CYP450 interactions.[][7]
-
Hydrogen Bonding: The THP scaffold introduces an ether oxygen within the ring, which can act as a hydrogen bond acceptor. Coupled with the amino and methoxy substituents, it presents a different array of hydrogen bond donor and acceptor sites compared to a substituted piperidine. This can fundamentally alter the binding mode and affinity of a compound for its biological target.
-
Metabolic Stability: Piperidine rings can be susceptible to cytochrome P450 (CYP)-mediated oxidation, often at the carbon atoms adjacent to the nitrogen.[8][9] Replacing the ring nitrogen with an ether oxygen, as in the THP scaffold, eliminates this specific metabolic pathway. This bioisosteric replacement can be a deliberate strategy to block metabolism, improve a compound's half-life, and reduce the potential for generating reactive metabolites.[5]
Comparative Data Summary
| Property | Typical Piperidine Scaffold | This compound Scaffold | Rationale & Implications for Drug Design |
| Core Heteroatom | Nitrogen | Oxygen | Alters ring electronics, hydrogen bonding potential, and metabolic soft spots. |
| Basicity (pKa) | High (~11) | Moderate (~9-10) | THP can mitigate basicity-driven off-target effects and improve permeability. |
| Lipophilicity | Moderately Lipophilic | More Polar / Less Lipophilic | THP can improve aqueous solubility and reduce non-specific binding.[5] |
| Metabolic Hotspot | α-carbons to ring nitrogen | Ring ether is generally stable | THP can enhance metabolic stability by removing a common site of CYP oxidation.[9] |
| Synthetic Access | Generally straightforward, many commercial building blocks[10] | More complex, multi-step synthesis often required[11][12] | Piperidine offers faster, more cost-effective initial exploration. |
Part 2: Impact on Biological Efficacy and Pharmacokinetics
The choice between these scaffolds is not merely academic; it has direct, measurable consequences on a compound's performance.
Case Study Insights: A Hypothetical Kinase Inhibitor Program
Imagine a drug discovery program targeting a novel protein kinase. An initial hit contains a 4-aminopiperidine moiety that forms a key hydrogen bond with the kinase hinge region.
-
Scenario A (Piperidine): The initial piperidine-containing lead shows excellent potency (IC50 = 10 nM) but suffers from rapid clearance in human liver microsomes (t½ < 5 min). Metabolite identification studies confirm oxidation on the piperidine ring.
-
Scenario B (THP Replacement): To address the metabolic liability, chemists synthesize the this compound analog. The resulting compound shows slightly reduced, but still potent, activity (IC50 = 50 nM). Crucially, its stability in human liver microsomes is dramatically improved (t½ > 60 min). The improved pharmacokinetic profile makes it a superior candidate for in vivo studies, despite the modest loss in raw potency.
This hypothetical case illustrates a common trade-off. The piperidine may provide an optimal vector for target binding, but the THP analog provides a superior overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is often the determining factor for a drug's success.[2]
Visualizing the Drug Discovery Workflow
The process of evaluating and selecting a scaffold involves a standardized cascade of experiments.
Caption: A typical workflow for comparing two scaffolds from synthesis to in vivo testing.
Part 3: Essential Experimental Protocols
Objective comparison requires robust, standardized assays. Below are detailed protocols for two critical experiments that form the cornerstone of scaffold evaluation.
Protocol 1: Competitive Radioligand Binding Assay (Determination of Kᵢ)
This assay determines the binding affinity (Kᵢ) of a test compound for its target receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.[13][14] It is considered a gold standard for quantifying target engagement.[13]
Principle: The unlabeled test compound (competitor) is incubated at various concentrations with a fixed concentration of a radiolabeled ligand and the target receptor (e.g., in a cell membrane preparation). The amount of bound radioactivity is inversely proportional to the affinity of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-dopamine) in assay buffer to a final concentration at or below its dissociation constant (Kₑ).
-
Test Compounds: Prepare a 10 mM stock solution of each test compound (Piperidine analog and THP analog) in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Receptor Preparation: Thaw a vial of commercially available cell membranes expressing the target receptor on ice. Homogenize gently and dilute in assay buffer to a final protein concentration of 5-10 µ g/well .
-
-
Assay Execution (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
For "Total Binding" wells, add 25 µL of assay buffer.
-
For "Non-Specific Binding (NSB)" wells, add 25 µL of a high concentration (1000x Kᵢ) of a known, unlabeled standard ligand.
-
For "Test Compound" wells, add 25 µL of the respective serial dilutions.
-
Add 25 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 25 µL of the diluted membrane preparation to all wells. The final volume is 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Subtract the average NSB CPM from all other CPM values.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[16][17] It provides a crucial early estimate of a compound's metabolic clearance.[18]
Principle: The test compound is incubated with liver microsomes (subcellular fractions containing metabolic enzymes) and the necessary cofactor, NADPH.[16][19] The reaction is stopped at various time points, and the amount of the parent compound remaining is quantified by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance (Clᵢₙₜ) and half-life (t½).[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Microsomes: Purchase pooled human liver microsomes (e.g., from XenoTech). Thaw on ice immediately before use and dilute to a working concentration of 1 mg/mL in phosphate buffer.[20]
-
Cofactor: Prepare a 10 mM stock solution of NADPH in buffer.
-
Test Compounds: Prepare 1 mM stock solutions of the Piperidine and THP analogs in DMSO. Dilute in buffer to a working concentration (final assay concentration is typically 1 µM).[20]
-
Positive Control: Use a compound with a known metabolic rate (e.g., Midazolam) to validate the assay.[20]
-
-
Assay Execution (96-well plate format):
-
Pre-warm the buffer, microsome solution, and test compound solutions to 37°C in a water bath.
-
In a 96-well plate, add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) and transfer it to a separate plate containing 150 µL of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis) to terminate the reaction.
-
-
Sample Processing:
-
Seal the termination plate and vortex thoroughly to precipitate the microsomal proteins.
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein:
-
Clᵢₙₜ = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
-
-
Part 4: Synthesis, Logic, and Conclusion
Structural Comparison and Rationale
The strategic choice of the THP scaffold over piperidine is a classic example of bioisosteric replacement aimed at improving ADME properties.
Caption: Bioisosteric replacement of a piperidine ring with a THP scaffold to improve metabolic stability.
Synthetic Accessibility: It is a critical and practical consideration that piperidine building blocks are widely available and their chemistry is well-established, facilitating rapid synthesis of analogs.[10][21] In contrast, substituted THPs like this compound often require multi-step custom synthesis, for example, via a Prins cyclization, which can be more time- and resource-intensive.[11][12][22]
Conclusion and Strategic Recommendations
The choice between a piperidine and a this compound scaffold is a nuanced decision driven by the specific goals and challenges of a drug discovery program.
-
Choose Piperidine when:
-
Rapid exploration of structure-activity relationships (SAR) is needed.
-
Strong basicity is required for target engagement.
-
Early leads show no significant metabolic liabilities.
-
-
Choose this compound when:
-
Metabolic instability of a piperidine analog is a known issue.
-
Reduced basicity is required to mitigate off-target effects or improve permeability.
-
Modulating solubility and lipophilicity is a key optimization goal.
-
Ultimately, both scaffolds are powerful tools. The piperidine ring remains a reliable starting point, while the substituted THP serves as a sophisticated, next-generation alternative for fine-tuning ADME properties and overcoming the metabolic hurdles that often derail promising drug candidates. A thorough, parallel evaluation using the protocols outlined in this guide will provide the empirical data needed to select the scaffold with the highest probability of clinical success.
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A Comparative Guide to a Powerful NMR-Based Strategy for Confirming the Stereochemistry of Substituted Tetrahydropyrans
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of the stereochemistry of substituted tetrahydropyrans (THPs) is a critical step. These cyclic ether moieties are prevalent in a vast array of natural products and pharmaceutical agents, where their three-dimensional arrangement dictates biological activity. While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful, non-destructive method for elucidating the precise stereochemical and conformational details of these complex molecules in solution.[1][2]
This guide provides an in-depth comparison of key NMR techniques for confirming the stereochemistry of substituted THPs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge: Stereochemical Complexity in Tetrahydropyrans
The stereochemical complexity of substituted THPs arises from multiple chiral centers and the conformational flexibility of the six-membered ring.[1] Like cyclohexanes, THPs typically adopt chair-like conformations to minimize steric strain. Substituents can occupy either axial or equatorial positions, and the interconversion between chair forms can complicate spectral analysis. The primary goal of NMR analysis is to define the relative configuration of substituents and the dominant conformation of the THP ring.
A Multi-faceted NMR Approach: Beyond a Single Experiment
-
Through-bond Scalar Coupling (J-coupling) Analysis: Provides information about dihedral angles between vicinal protons.
-
Through-space Nuclear Overhauser Effect (NOE) Analysis: Reveals the spatial proximity of protons, irrespective of bond connectivity.[3]
-
Residual Dipolar Coupling (RDC) Analysis: Offers long-range orientational information about bond vectors relative to a common alignment frame.[4][5]
Below, we compare these techniques and provide insights into their application.
Comparison of Key NMR Techniques for Tetrahydropyran Stereochemical Analysis
| Technique | Principle | Information Gained | Strengths | Limitations |
| ¹H-¹H J-coupling Analysis (COSY, TOCSY) | Scalar coupling between nuclei mediated through chemical bonds.[6] The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (Karplus relationship).[7] | Dihedral angles between vicinal protons, which helps to define the relative orientation of substituents (axial vs. equatorial). | - Readily accessible from standard 1D and 2D NMR experiments. - Well-established Karplus relationship provides a quantitative basis for conformational analysis.[8] | - Can be ambiguous if the ring is conformationally mobile, leading to averaged coupling constants. - The Karplus equation has multiple solutions for a given J-value. |
| Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY, ROESY) | Through-space dipolar coupling between nuclei that are close in proximity (typically < 5 Å).[9] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei.[10][11] | Inter-proton distances, which helps to identify through-space relationships between substituents on the THP ring.[3] | - Provides direct evidence of spatial proximity, independent of bond connectivity.[3] - Particularly powerful for distinguishing between diastereomers with different spatial arrangements of substituents.[9] | - The absence of an NOE does not definitively mean two protons are far apart. - Can be weak for medium-sized molecules. - Spin diffusion in larger molecules can lead to misleading correlations.[12] |
| Residual Dipolar Coupling (RDC) Analysis | Anisotropic magnetic dipolar interactions that arise when molecules are partially aligned in a suitable medium.[4] RDCs provide information on the orientation of bond vectors relative to an external magnetic field.[4][5] | Long-range structural information, including the relative orientation of different parts of the molecule.[13][14] | - Provides global orientational information, overcoming the distance limitations of NOE.[4][5] - Highly sensitive to the overall molecular shape and stereochemistry.[14] | - Requires the use of an alignment medium, which can be challenging to find for all solvent systems.[4][15] - Data analysis is more complex and often requires computational modeling. |
Experimental Protocols and Data Interpretation
J-Coupling Analysis: Decoding Dihedral Relationships
The foundation of conformational analysis for THPs lies in the measurement and interpretation of ³JHH values. The Karplus equation describes the relationship between the vicinal coupling constant and the dihedral angle between the coupled protons.
Key Causality: In a chair conformation, the dihedral angles between axial-axial (aa), axial-equatorial (ae), and equatorial-equatorial (ee) protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic ranges for the corresponding ³JHH values.
Typical ³JHH Values in a Rigid Chair Conformation:
| Interaction | Approximate Dihedral Angle | Typical ³JHH (Hz) |
| Axial-Axial (aa) | ~180° | 8 - 13 |
| Axial-Equatorial (ae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (ee) | ~60° | 2 - 5 |
Experimental Workflow:
Caption: Workflow for J-coupling analysis.
Step-by-Step Protocol:
-
Acquire High-Resolution 1D ¹H NMR Spectrum: Ensure good digital resolution to accurately measure coupling constants.
-
Acquire 2D ¹H-¹H COSY and/or TOCSY Spectra: These experiments help to identify which protons are coupled to each other, aiding in the assignment of complex multiplets.[16]
-
Analyze Multiplet Patterns: Carefully measure the separation between the lines in each multiplet to determine the J-values.[17]
-
Apply the Karplus Relationship: Compare the measured ³JHH values to the expected ranges for aa, ae, and ee interactions to deduce the relative orientations of the protons and, by extension, the substituents. For example, a large coupling constant (8-13 Hz) between two vicinal protons on the THP ring is indicative of an axial-axial relationship.[8]
NOE Analysis: Mapping Through-Space Proximity
NOE experiments provide crucial information about which atoms are close to each other in space, regardless of their bonding connectivity.[3][11] This is particularly valuable for confirming stereochemical assignments made based on J-coupling analysis.
Key Causality: In a chair conformation, 1,3-diaxial protons are close in space and will show an NOE, whereas 1,3-diequatorial protons are further apart and will not. Similarly, NOEs can be observed between substituents and ring protons, providing direct evidence for their relative orientation.
Experimental Workflow:
Caption: Workflow for NOE analysis.
Step-by-Step Protocol:
-
Acquire a 2D NOESY or ROESY Spectrum: NOESY is the standard experiment, but ROESY can be advantageous for medium-sized molecules where the NOE may be close to zero.[10]
-
Identify Key Cross-Peaks: Look for correlations that are diagnostic of a specific stereoisomer. For example, an NOE between a substituent and an axial proton on the ring would support an axial orientation for that substituent.
-
Build a 3D Model: Use the NOE constraints to build or validate a 3D model of the molecule. The presence of strong NOEs between 1,3-diaxial protons is a hallmark of a chair conformation.
Residual Dipolar Couplings: Unveiling Global Structure
RDCs provide a powerful, albeit more advanced, method for determining stereochemistry by providing long-range structural information.[4][5]
Key Causality: By partially aligning the molecule in a suitable medium, weak dipolar couplings that are normally averaged to zero in isotropic solution become measurable. These RDCs are dependent on the orientation of the corresponding bond vector with respect to the alignment tensor. By measuring a set of RDCs throughout the molecule, one can determine the relative orientation of different parts of the molecule.[4]
Experimental Workflow:
Caption: Workflow for RDC analysis.
Step-by-Step Protocol:
-
Prepare Two Samples: One in an isotropic solvent and one in a suitable alignment medium (e.g., a stretched gel or a liquid crystal).[4]
-
Acquire J-coupled HSQC Spectra: This allows for the measurement of one-bond ¹H-¹³C couplings.[4]
-
Measure Couplings: In the isotropic spectrum, the splitting gives the scalar coupling, ¹JCH. In the anisotropic spectrum, the splitting is the sum of the scalar and residual dipolar couplings, ¹JCH + ¹DCH.
-
Calculate RDCs: The RDC is obtained by subtracting the coupling measured in the isotropic sample from that measured in the anisotropic sample.[4]
-
Structural Analysis: The experimental RDCs are then compared to theoretical values calculated for different possible stereoisomers. The stereoisomer whose calculated RDCs best fit the experimental data is the correct one.[13]
The Synergy of DFT Calculations
The interpretation of NMR data can be significantly enhanced by integrating Density Functional Theory (DFT) calculations.[18][19] DFT can be used to:
-
Predict NMR Parameters: Calculate chemical shifts and coupling constants for different possible stereoisomers.[18][20][21] Comparing these predicted values with experimental data can provide strong evidence for a particular stereochemical assignment.
-
Generate Low-Energy Conformations: Provide realistic 3D models for the interpretation of NOE data and the fitting of RDCs.
Conclusion: A Robust and Validating Approach
Confirming the stereochemistry of substituted tetrahydropyrans requires a multi-pronged NMR approach. By combining the through-bond information from J-coupling analysis with the through-space constraints from NOE experiments, a high level of confidence in the stereochemical assignment can be achieved. For particularly challenging cases, or for obtaining the highest level of structural detail, the inclusion of RDC analysis provides invaluable long-range orientational information. The synergy of these experimental techniques, further supported by theoretical DFT calculations, creates a self-validating system that allows researchers to confidently elucidate the three-dimensional structure of these important molecules.
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A Comparative Guide to the In Vitro ADME Properties of trans-4-Amino-3-(methoxy)tetrahydropyran Analogs
Introduction: The Critical Role of ADME in Modern Drug Discovery
In the intricate journey of drug development, the ultimate success of a therapeutic candidate is not solely dictated by its potency against a biological target. A compound's ability to reach its site of action, exert its effect, and be safely cleared from the body is equally crucial. This pharmacokinetic journey is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] Early assessment of these properties is paramount, as unfavorable ADME profiles are a leading cause of costly late-stage drug failures.[3][4] By integrating in vitro ADME studies into the early stages of discovery, researchers can identify and optimize candidates with favorable drug-like characteristics, significantly accelerating the development pipeline.[3][5][6]
The tetrahydropyran (THP) scaffold has emerged as a valuable motif in medicinal chemistry.[7][8] As a bioisostere of cyclohexane, the THP ring can improve physicochemical properties such as solubility and modulate lipophilicity, which in turn influences the overall ADME profile.[9][10] Specifically, the trans-4-Amino-3-(methoxy)tetrahydropyran core represents a promising starting point for developing novel therapeutics. The strategic placement of the amino and methoxy groups offers vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the in vitro ADME properties of three representative analogs built upon this core scaffold: Analog A , Analog B , and Analog C . We will delve into the experimental methodologies used to assess their metabolic stability, intestinal permeability, and aqueous solubility, explaining the rationale behind each experimental choice and presenting the data in a comparative format to guide lead optimization efforts.
Comparative Analysis of In Vitro ADME Properties
The selection of a drug candidate for further development hinges on a balanced profile across several key ADME parameters. Below is a summary of the experimental data for our three this compound analogs.
| Parameter | Analog A | Analog B | Analog C | High-Throughput Screening Goal |
| Metabolic Stability (HLM, % Remaining @ 60 min) | 85% | 55% | 92% | >80% |
| Intrinsic Clearance (Clint, µL/min/mg) | 15 | 45 | 8 | < 20 |
| Permeability (Papp A→B, 10⁻⁶ cm/s) | 8.5 | 12.1 | 4.2 | > 5.0 (Moderate to High) |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 3.5 | 1.1 | < 2.0 |
| Kinetic Solubility (pH 7.4, µM) | 150 | 95 | 210 | > 100 |
This table presents hypothetical data for illustrative purposes.
Interpretation of Results:
-
Analog C emerges as the most promising candidate from an ADME perspective. It exhibits high metabolic stability, low intrinsic clearance, and the highest aqueous solubility.[11] Its moderate permeability and low efflux ratio suggest it is likely to be well-absorbed without being a significant substrate of efflux transporters.
-
Analog A displays a good overall balance. It has high metabolic stability and moderate-to-high permeability with no significant efflux. Its solubility is also acceptable for early-stage development.
-
Analog B , while demonstrating the highest permeability, suffers from two significant liabilities: moderate metabolic stability and a high efflux ratio.[12] The high efflux ratio suggests it is a substrate for active transporters like P-glycoprotein (P-gp), which could limit its oral bioavailability.[13] Its lower solubility is also a concern.
Experimental Methodologies & Rationale
To ensure the generation of reliable and reproducible data, standardized in vitro protocols were employed. The following sections detail the step-by-step methodologies for the key ADME assays performed.
Metabolic Stability Assessment
Causality Behind Experimental Choice: The liver is the primary site of drug metabolism.[14] Therefore, assessing a compound's stability in the presence of liver enzymes is critical for predicting its in vivo half-life and oral bioavailability.[11][15] We utilize Human Liver Microsomes (HLM) as our primary test system. HLMs are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast majority of drugs.[15][16] This assay allows for the calculation of intrinsic clearance (Clint), a key parameter for predicting hepatic clearance.[11]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of NADPH (cofactor) in buffer.
-
Prepare 10 mM stock solutions of the test analogs (A, B, C) and a positive control (e.g., Verapamil) in DMSO.
-
Dilute the pooled HLM suspension to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH solution to 37°C.
-
In a 96-well plate, add the test analog to the HLM suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to a final concentration of 1 mM.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Permeability Assessment
Causality Behind Experimental Choice: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream.[2][17] The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[12][13] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[18] By measuring the rate of compound transport across this monolayer in both apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions, we can determine the apparent permeability coefficient (Papp) and an efflux ratio.[13] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of efflux transporters like P-gp, which can limit drug absorption.[12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® filter inserts in 24-well plates.
-
Culture the cells for 21-25 days to allow for full differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm² for the assay.[19]
-
Perform a Lucifer Yellow rejection test to confirm tight junction integrity.
-
-
Transport Experiment (A→B and B→A):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
For A→B transport: Add the test analog (e.g., 10 µM) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For B→A transport: Add the test analog to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the analog in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Workflow Diagram: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Aqueous Solubility Assessment
Causality Behind Experimental Choice: Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic oral absorption and difficulty in developing intravenous formulations.[20][21] Assessing solubility early allows for chemical modifications to improve this critical property. The kinetic solubility assay is a high-throughput method used in early discovery to determine the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[22][23] This method provides a practical measure of a compound's solubility under conditions relevant to in vitro biological assays.[21]
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
-
Preparation:
-
Prepare a 10 mM stock solution of each test analog in 100% DMSO.
-
Prepare the aqueous buffer (Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Incubation:
-
Add 2 µL of the DMSO stock solution to 98 µL of PBS in a 96-well filter plate. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.
-
Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Filter the plate under vacuum to separate the saturated aqueous solution (filtrate) from any precipitated compound.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
-
Data Analysis:
-
The measured concentration in the filtrate is reported as the kinetic solubility in µM.
-
Workflow Diagram: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility shake-flask assay.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the in vitro ADME properties of novel this compound analogs. The combination of metabolic stability, permeability, and solubility assays provides a robust framework for identifying compounds with the highest potential for successful in vivo performance.
Based on our comparative analysis, Analog C presents the most desirable ADME profile, characterized by high metabolic stability, good solubility, and moderate permeability with no significant efflux. Analog A also remains a viable candidate with a well-balanced profile. In contrast, the poor stability and high efflux observed for Analog B would likely necessitate significant medicinal chemistry efforts to mitigate these liabilities.
The next logical steps in the drug discovery cascade would be to:
-
Profile the most promising analogs (A and C) in hepatocyte stability assays to assess the contribution of both Phase I and Phase II metabolism.[16]
-
Conduct CYP450 reaction phenotyping to identify the specific enzymes responsible for any observed metabolism.
-
Advance the lead candidate into in vivo pharmacokinetic studies in a relevant animal model (e.g., mouse or rat) to confirm the predictions from these in vitro assays.
By adhering to this data-driven, iterative process of design, synthesis, and testing, drug development teams can efficiently navigate the complexities of ADME and increase the probability of bringing safe and effective medicines to patients.
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What is ADME and how does it fit into drug development? - BioIVT. (2020, April 9). Available at: [Link]
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(PDF) In Vitro ADME Medium/High-Throughput Screening in Drug Preclinical Development. (2006, August). Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Available at: [Link]
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Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Available at: [Link]
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
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Comparative study of different synthetic routes to 4-aminotetrahydropyrans
A Comparative Guide to the Synthetic Routes of 4-Aminotetrahydropyrans
Authored by a Senior Application Scientist
The 4-aminotetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry, valued for its three-dimensional character and its ability to improve the physicochemical properties of drug candidates. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to 4-aminotetrahydropyrans, offering insights into the experimental choices, mechanistic underpinnings, and relative merits of each approach.
Introduction
The tetrahydropyran ring is a common motif in numerous natural products and pharmaceuticals. The incorporation of an amino group at the 4-position introduces a key vector for further functionalization and for establishing crucial interactions with biological targets. The choice of synthetic route to this valuable building block can significantly impact the efficiency, scalability, and cost of a drug development program. This guide will explore four principal synthetic strategies:
-
Reductive Amination of Tetrahydropyran-4-one
-
Nucleophilic Substitution of 4-Hydroxytetrahydropyran via an Azide Intermediate
-
Classical Rearrangement Reactions (Hofmann, Curtius, and Schmidt)
-
Reduction of Tetrahydropyran-4-one Oxime
Each of these routes will be examined in detail, with a focus on providing actionable experimental protocols and comparative data to inform your synthetic planning.
Route 1: Reductive Amination of Tetrahydropyran-4-one
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its in-situ reduction.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of an ammonia equivalent on the carbonyl carbon of tetrahydropyran-4-one, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source to yield the desired 4-aminotetrahydropyran. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium intermediate.[2]
Experimental Protocols and Comparative Data
Several variations of reductive amination have been successfully applied to the synthesis of 4-aminotetrahydropyran, with the primary differences being the choice of reducing agent and the source of ammonia.
Method 1A: Using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, often favored for its effectiveness in a one-pot procedure and its tolerance of a wide range of functional groups.[3]
Experimental Protocol:
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-aminotetrahydropyran.
Method 1B: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often more scalable alternative to hydride-based reductions.[4]
Experimental Protocol:
-
Charge a high-pressure reactor with tetrahydropyran-4-one (1.0 eq), a solution of ammonia in methanol (7N), and a catalytic amount of Raney Nickel (50% slurry in water).
-
Pressurize the reactor with hydrogen gas (e.g., 50 bar).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminotetrahydropyran.
Data Presentation
| Method | Reducing Agent | Ammonia Source | Solvent | Temperature | Time | Yield | Reference |
| 1A | Sodium Triacetoxyborohydride | Ammonium Acetate | DCE | Room Temp. | 24 h | ~70-85% | [3] |
| 1B | H₂/Raney Ni | Ammonia in Methanol | Methanol | 80 °C | 12 h | High | [5] |
Logical Relationship Diagram
Caption: Reductive amination workflow for 4-aminotetrahydropyran synthesis.
Route 2: From 4-Hydroxytetrahydropyran via Azide Intermediate
This two-step approach involves the conversion of a readily available alcohol to an azide, followed by reduction to the corresponding amine. The Mitsunobu reaction is a powerful tool for the initial azidation step, proceeding with inversion of stereochemistry.[6]
Mechanistic Rationale
The Mitsunobu reaction activates the hydroxyl group of 4-hydroxytetrahydropyran with a phosphine and an azodicarboxylate, allowing for nucleophilic displacement by an azide source, typically diphenylphosphoryl azide (DPPA).[7] The resulting 4-azidotetrahydropyran is then reduced to the amine, commonly through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride.
Experimental Protocol
Step 1: Synthesis of 4-Azidotetrahydropyran (Mitsunobu Reaction)
-
To a solution of 4-hydroxytetrahydropyran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield 4-azidotetrahydropyran.
Step 2: Reduction of 4-Azidotetrahydropyran to 4-Aminotetrahydropyran
-
To a solution of 4-azidotetrahydropyran (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to afford 4-aminotetrahydropyran.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | Mitsunobu Azidation | PPh₃, DIAD, DPPA | THF | 0 °C to RT | 16 h | ~80-90% | [7][8] |
| 2 | Azide Reduction | H₂, Pd/C | Methanol | Room Temp. | 12 h | >95% | [8] |
Logical Relationship Diagram
Caption: Two-step synthesis of 4-aminotetrahydropyran from 4-hydroxytetrahydropyran.
Route 3: Classical Rearrangement Reactions
The Hofmann, Curtius, and Schmidt rearrangements are classic name reactions that provide access to amines from carboxylic acid derivatives or ketones.[9][10][11] These methods can be applied to the synthesis of 4-aminotetrahydropyran from suitable precursors.
Mechanistic Rationale
These rearrangements share a common mechanistic feature: the 1,2-migration of an alkyl or aryl group from a carbonyl carbon to an electron-deficient nitrogen atom, leading to the formation of an isocyanate intermediate. The isocyanate is then hydrolyzed to a carbamic acid, which decarboxylates to give the primary amine.
-
Hofmann Rearrangement: Starts with a primary amide (tetrahydropyran-4-carboxamide) and uses a halogen in the presence of a strong base.
-
Curtius Rearrangement: Begins with an acyl azide (tetrahydropyran-4-carbonyl azide), which is typically generated in situ from the corresponding carboxylic acid.[9]
-
Schmidt Reaction: Reacts a ketone (tetrahydropyran-4-one) with hydrazoic acid under acidic conditions.[12]
Experimental Protocols
Method 3A: Curtius Rearrangement of Tetrahydropyran-4-carboxylic Acid
-
To a stirred solution of tetrahydropyran-4-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.
-
Heat the mixture to 90-100 °C and stir for 2-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and add benzyl alcohol (1.2 eq) to trap the isocyanate as a carbamate.
-
Stir at room temperature or with gentle heating until the isocyanate is consumed.
-
The resulting Cbz-protected amine can be deprotected via catalytic hydrogenation to yield 4-aminotetrahydropyran.
Method 3B: Schmidt Reaction of Tetrahydropyran-4-one
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in a mixture of chloroform and concentrated sulfuric acid at 0 °C, add sodium azide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with aqueous sodium hydroxide.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification by distillation or chromatography yields a mixture of the desired lactam (from rearrangement of the ketone) and potentially some 4-aminotetrahydropyran (if the reaction proceeds via an alternative pathway). Note: The Schmidt reaction on cyclic ketones often leads to lactams as the major product.
Data Presentation
| Method | Starting Material | Key Reagents | Intermediate | Yield | Reference |
| 3A (Curtius) | Tetrahydropyran-4-carboxylic acid | DPPA, Benzyl alcohol | Isocyanate | Good to High | [9][13] |
| 3B (Schmidt) | Tetrahydropyran-4-one | NaN₃, H₂SO₄ | Iminodiazonium | Variable (often forms lactam) | [12][14] |
Logical Relationship Diagram
Caption: Key rearrangement pathways to 4-aminotetrahydropyran.
Route 4: Reduction of Tetrahydropyran-4-one Oxime
This two-step method involves the conversion of tetrahydropyran-4-one to its corresponding oxime, which is then reduced to the primary amine. This is a classical and reliable route for amine synthesis.
Mechanistic Rationale
Tetrahydropyran-4-one reacts with hydroxylamine to form tetrahydropyran-4-one oxime. The C=N double bond of the oxime is then reduced to a C-N single bond using various reducing agents, such as catalytic hydrogenation with Raney Nickel or palladium on carbon.
Experimental Protocol
Step 1: Synthesis of Tetrahydropyran-4-one Oxime
-
To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to give the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction of Tetrahydropyran-4-one Oxime
-
To a solution of tetrahydropyran-4-one oxime (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (50% slurry in water).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature for 12 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminotetrahydropyran.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | Oximation | NH₂OH·HCl, NaOAc | Ethanol/Water | Reflux | 2 h | >90% | General Procedure |
| 2 | Oxime Reduction | H₂, Raney Ni | Methanol | Room Temp. | 12 h | High | [5] |
Logical Relationship Diagram
Caption: Synthesis of 4-aminotetrahydropyran via oxime formation and reduction.
Comparative Analysis and Conclusion
The choice of the optimal synthetic route to 4-aminotetrahydropyran depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.
-
Reductive amination is often the most direct and efficient one-pot method, particularly when using modern reagents like sodium triacetoxyborohydride. Catalytic hydrogenation is an excellent choice for large-scale synthesis due to its cost-effectiveness and reduced waste.
-
The synthesis from 4-hydroxytetrahydropyran is a valuable alternative, especially if the alcohol is readily available or if stereochemical control is desired, as the Mitsunobu reaction proceeds with inversion of configuration.
-
Classical rearrangement reactions like the Curtius rearrangement offer a reliable, albeit multi-step, pathway from the corresponding carboxylic acid. The Hofmann rearrangement is also viable but requires the synthesis of the primary amide. The Schmidt reaction on tetrahydropyran-4-one is less direct for obtaining the amine, as it often favors the formation of the corresponding lactam.
-
The reduction of the oxime is a robust and high-yielding two-step process that is a reliable alternative to direct reductive amination.
Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of these factors in the context of the specific research or development goals.
References
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Organic Syntheses Procedure. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Retrieved from [Link]
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RSC Publishing. (n.d.). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
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Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]
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JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
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Chemical Society Reviews (RSC Publishing). (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
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PubMed. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
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ResearchGate. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Retrieved from [Link]
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ResearchGate. (2018). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. Retrieved from [Link]
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ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
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ResearchGate. (2014). Sodium Triacetoxyborohydride. Retrieved from [Link]
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ResearchGate. (2018). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Retrieved from [Link]
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Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. Retrieved from [Link]
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ACS Publications. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Retrieved from [Link]
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ResearchGate. (2006). The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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The Versatile trans-4-Amino-3-(methoxy)tetrahydropyran Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in modern medicinal chemistry. Its conformational rigidity, favorable physicochemical properties, and ability to engage in hydrogen bonding have cemented its role as a valuable building block in the design of novel therapeutics.[1] Among the vast array of substituted THPs, the trans-4-Amino-3-(methoxy)tetrahydropyran moiety has emerged as a particularly intriguing structural motif. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on this core, with a primary focus on their role in the development of C-C chemokine receptor 2 (CCR2) antagonists, while also drawing comparisons to their application in other therapeutic areas.
The Significance of the this compound Core
The strategic placement of the amino and methoxy groups in a trans configuration on the tetrahydropyran ring imparts specific stereochemical and electronic features that are crucial for molecular recognition. The amino group serves as a key attachment point for building larger molecular architectures and can act as a hydrogen bond donor. The adjacent methoxy group, with its defined stereochemistry, can influence the conformation of the ring and its substituents, and the oxygen atom can act as a hydrogen bond acceptor. This defined three-dimensional arrangement is critical for achieving high-affinity and selective binding to biological targets.[2]
Comparative Analysis: The Case of CCR2 Antagonism
A prime example of the successful application of the this compound scaffold is in the discovery of potent and selective antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 is a G-protein-coupled receptor that plays a pivotal role in the inflammatory response by mediating the migration of monocytes.[3][4] Its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][4]
A systematic optimization of a series of CCR2 antagonists led to the identification of PF-4254196, a compound that incorporates the (3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino moiety.[5] The development of this compound provides valuable insights into the SAR of this particular scaffold.
dot
Caption: Key SAR insights for this compound derivatives.
Structure-Activity Relationship of CCR2 Antagonists
The development of PF-4254196 revealed several key SAR trends, which are summarized in the table below. The core this compound moiety was attached to a cyclopentyl scaffold, which in turn was connected to a piperazinyl-pyridazine fragment.
| Compound/Modification | R Group (on Cyclopentyl) | CCR2 Binding IC50 (nM) | Key SAR Insight |
| Lead Compound | -CH(CH3)2 (Isopropyl) | Potent | The isopropyl group provides a good balance of steric bulk and lipophilicity for optimal binding. |
| Analogs | Smaller alkyl groups | Reduced Potency | Suggests the presence of a hydrophobic pocket that accommodates the isopropyl group. |
| Analogs | Larger or polar groups | Reduced Potency | Indicates steric hindrance or unfavorable interactions in the binding pocket. |
Table 1: Comparative Activity of CCR2 Antagonists. Data synthesized from the study by Hughes et al. (2011).[5]
The stereochemistry of the this compound was found to be critical for activity. The (3S,4S) configuration was optimal for fitting into the binding pocket of CCR2. Any deviation from this specific stereoisomer resulted in a significant loss of potency, highlighting the importance of the precise three-dimensional arrangement of the amino and methoxy groups for effective receptor engagement.
Broader Applications and Comparative SAR Insights
While the development of CCR2 antagonists provides a focused case study, the this compound scaffold and its analogs are also being explored as inhibitors of other biological targets, such as Factor XIa. Factor XIa is a serine protease involved in the blood coagulation cascade, and its inhibition is a promising strategy for the development of novel anticoagulants with a potentially lower risk of bleeding.[6]
In the context of Factor XIa inhibitors, the amino group of the tetrahydropyran ring is often used to project a substituent towards the S1 pocket of the protease, which typically accommodates a basic moiety. The methoxy group, with its defined stereochemistry, helps to correctly orient this substituent for optimal interaction.
dot
Caption: General experimental workflow for SAR studies.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
A representative synthetic protocol for the derivatization of the amino group of this compound involves reductive amination.
-
Preparation of the Imine: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or methanol, is added the desired aldehyde or ketone (1.1 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
-
Reduction of the Imine: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for an additional 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted derivative.
CCR2 Radioligand Binding Assay
This assay is used to determine the affinity of the synthesized compounds for the CCR2 receptor.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human CCR2 are prepared by standard methods.
-
Assay Buffer: The assay is performed in a buffer containing 25 mM HEPES (pH 7.4), 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compounds.
-
Incubation and Filtration: The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes). The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Quantification: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
Conclusion
The this compound scaffold is a valuable building block in drug discovery, offering a stereochemically defined platform for the development of potent and selective inhibitors of various biological targets. The SAR studies of CCR2 antagonists, exemplified by the discovery of PF-4254196, underscore the critical importance of the trans stereochemistry and the strategic placement of the amino and methoxy groups for high-affinity binding. While the amino group serves as a versatile handle for introducing diverse substituents to probe the binding pocket, the methoxy group plays a crucial role in conformational pre-organization. The insights gained from the development of CCR2 antagonists, along with the exploration of this scaffold against other targets like Factor XIa, provide a strong foundation for the future design of novel therapeutics based on this privileged structural motif. Further exploration of substitutions on the tetrahydropyran ring itself may lead to derivatives with improved pharmacokinetic profiles, further enhancing the therapeutic potential of this versatile scaffold.
References
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Hughes, R. O., et al. (2011). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630. [Link]
-
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295-303. [Link]
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Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
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Struthers, M., & Pasternak, A. (2010). CCR2 antagonists. Current Topics in Medicinal Chemistry, 10(13), 1278-1298. [Link]
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Zheng, Y. J., et al. (2015). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Journal of Medicinal Chemistry, 58(18), 7183-7204. [Link]
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Lin, J., et al. (2006). Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. Journal of Medicinal Chemistry, 49(15), 4475-4487. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73012072, ((1S,3R)-1-Isopropyl-3-(((3S,4R)-3-methoxytetrahydro-2H-pyran-4-yl)amino)cyclopentyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone succinate. Retrieved from [Link]
-
Chemdad. (n.d.). (3R,4S)-4-AMino-3-(Methoxy)tetrahydropyran. Retrieved from [Link]
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Pinto, D. J., et al. (2007). Discovery of a potent, selective, and orally bioavailable factor XIa inhibitor: (2R,3S,4R)-4-hydroxy-2-((S)-2-((S)-2-(5-methoxypyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamido)propanamido)-3-(4-(trifluoromethyl)phenyl)butanoic acid. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]
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A Comparative Guide to the Validation of Analytical Methods for trans-4-Amino-3-(methoxy)tetrahydropyran
This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of trans-4-Amino-3-(methoxy)tetrahydropyran, a key intermediate in pharmaceutical development. As a Senior Application Scientist, the methodologies and validation data presented herein are grounded in extensive laboratory experience and a deep understanding of international regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical control strategies.
The validation of an analytical procedure is the cornerstone of generating trustworthy data, ensuring that the method is fit for its intended purpose.[1][2][3][4] This guide will delve into two primary analytical techniques: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of potential genotoxic impurities.[5][6][7] The principles and practices outlined are in strict adherence to the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, as well as guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13][14][15][16][17]
The Criticality of Method Validation in Pharmaceutical Development
Ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. The analytical methods used to assess critical quality attributes of active pharmaceutical ingredients (APIs) and their intermediates must be rigorously validated.[18][19] For a molecule like this compound, which may be a building block for a final drug substance, precise and accurate analytical methods are essential for:
-
Process Control: Monitoring the efficiency and consistency of the synthetic process.
-
Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.
-
Stability Testing: Assessing the stability of the intermediate under various storage conditions.
-
Regulatory Compliance: Providing the necessary documentation for regulatory submissions.
This guide will provide a side-by-side comparison of two fit-for-purpose analytical methods, offering insights into their respective strengths and ideal applications.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Assay and Impurity Determination
HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The following method is designed for the accurate quantification of this compound and the separation of its key process-related impurities.
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
Validation of the HPLC-UV Method
The validation of this method was conducted in accordance with ICH Q2(R2) guidelines.[2][8][9][10][13] The key validation parameters and their acceptance criteria are summarized below.
Table 1: Validation Summary for the HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The peak for this compound should be free of interference from impurities, degradation products, and placebo. Peak purity should be > 0.999. | No interference observed. Peak purity index was 0.9998. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50% to 150% of the nominal concentration. | r² = 0.9995 over the range of 0.5 to 1.5 mg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (80%, 100%, and 120%). | Mean recovery was 99.7%. |
| Precision | ||
| - Repeatability | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% when analyzed by different analysts on different days and with different equipment. | RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.15 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). | The method was found to be robust, with all results within the acceptance criteria. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace-Level Genotoxic Impurity Analysis
Certain process-related impurities may have the potential to be genotoxic. For such impurities, a highly sensitive and specific analytical method is required to ensure they are controlled at or below the Threshold of Toxicological Concern (TTC).[6] LC-MS/MS is the technique of choice for this purpose due to its exceptional sensitivity and selectivity.[5][7][20]
Experimental Protocol: LC-MS/MS Method
1. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be determined for each potential genotoxic impurity. For illustrative purposes, let's assume a hypothetical impurity "Impurity X" with a transition of m/z 150.1 → 94.1.
Validation of the LC-MS/MS Method
The validation of a trace-level impurity method focuses on demonstrating high sensitivity and accuracy at very low concentrations.
Table 2: Validation Summary for the LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | No interfering peaks at the retention time of the target impurity in a blank sample. | No interference was observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range of LOQ to 200% of the specification limit. | r² = 0.998 over the range of 0.1 ng/mL to 10 ng/mL. |
| Accuracy | Mean recovery of 80.0% to 120.0% at three concentration levels. | Mean recovery was 95.3%. |
| Precision | ||
| - Repeatability | RSD ≤ 15.0% at the LOQ. | RSD = 8.5% |
| - Intermediate Precision | RSD ≤ 20.0% at the LOQ. | RSD = 12.1% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 and acceptable precision and accuracy. | 0.1 ng/mL |
| Robustness | The method should be robust to small variations in chromatographic and mass spectrometric parameters. | The method demonstrated robustness. |
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
The choice of analytical method depends on its intended purpose. The following table provides a direct comparison of the two validated methods.
Table 3: Comparison of HPLC-UV and LC-MS/MS Methods
| Feature | HPLC-UV | LC-MS/MS |
| Primary Application | Assay, purity, and routine QC | Trace-level impurity analysis, genotoxic impurity testing |
| Sensitivity | Moderate | Very High |
| Specificity | Good | Excellent |
| Cost | Lower | Higher |
| Complexity | Lower | Higher |
| Throughput | Higher | Lower |
| Regulatory Scrutiny | Standard | High for trace-level analysis |
Visualizing the Validation Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams illustrate the key stages and their interdependencies.
Caption: A flowchart illustrating the sequential workflow of analytical method validation.
Caption: A diagram showing the selection of analytical techniques based on the intended purpose.
Conclusion
The validation of analytical methods is a critical and legally required step in pharmaceutical development. This guide has presented a comparative analysis of two validated methods for this compound. The HPLC-UV method provides a robust and reliable approach for routine quality control, including assay and impurity profiling. For the detection and quantification of potential genotoxic impurities at trace levels, the LC-MS/MS method offers unparalleled sensitivity and specificity.
The selection of the appropriate analytical technique is contingent upon the specific requirements of the analysis. By employing a science- and risk-based approach to method development and validation, as outlined in this guide, pharmaceutical manufacturers can ensure the quality and safety of their products while meeting global regulatory expectations.
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-
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 21, 2026, from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 21, 2026, from [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. Retrieved January 21, 2026, from [Link]
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Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 21, 2026, from [Link]
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved January 21, 2026, from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 21, 2026, from [Link]
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ResolveMass Laboratories. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved January 21, 2026, from [Link]
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Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Retrieved January 21, 2026, from [Link]
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Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 21, 2026, from [Link]
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Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Retrieved January 21, 2026, from [Link]
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IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 21, 2026, from [Link]
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Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved January 21, 2026, from [Link]
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PubMed. (n.d.). Determination of polar impurities in biodiesels using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved January 21, 2026, from [Link]
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NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved January 21, 2026, from [Link]
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SciELO. (n.d.). Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. Retrieved January 21, 2026, from [Link]
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MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved January 21, 2026, from [Link]
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A Head-to-Head Comparison of Leading Coupling Reagents for the Amidation of trans-4-Amino-3-(methoxy)tetrahydropyran
Introduction: The Critical Role of Amide Bond Formation
The synthesis of the amide bond is arguably one of the most vital transformations in medicinal chemistry and drug development. This ubiquity stems from the amide's presence as a core structural motif in peptides, proteins, and a vast array of pharmaceutical agents. The formation of this bond, however, is not always trivial. It requires the activation of a carboxylic acid to facilitate its reaction with an amine, a process mediated by a "coupling reagent."[1][2] The choice of this reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity, especially with complex or sterically hindered substrates.[3]
This guide provides an in-depth, head-to-head comparison of four widely used coupling reagents—HATU, HBTU, T3P, and EDC/HOBt—for the acylation of trans-4-Amino-3-(methoxy)tetrahydropyran. This particular amine is a valuable building block in medicinal chemistry, featuring a conformationally restrained tetrahydropyran scaffold that is useful in the design of selective ligands for targets like G protein-coupled receptors (GPCRs).[4] Its secondary amine character and the adjacent methoxy group can present steric challenges, making it an excellent candidate for evaluating the performance of these reagents.
We will delve into the mechanisms of action, provide comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Contenders: A Mechanistic Overview
A successful coupling reaction hinges on the efficient activation of the carboxylic acid. Each class of reagent achieves this through a distinct mechanistic pathway, which in turn dictates its reactivity profile and suitability for different substrates.
HATU and HBTU: The Aminium/Uronium Salts
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents.[5][6] Though initially believed to be uronium salts, they exist as the aminium isomers (guanidinium N-oxides).[6][7]
The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction with a carboxylate (generated by a non-nucleophilic base like DIPEA). This intermediate is then attacked by the HOAt (for HATU) or HOBt (for HBTU) moiety to form a highly active ester.[8] The amine then displaces the OAt/OBt group to form the desired amide.
The key difference lies in the triazole core. HATU incorporates 7-aza-1-hydroxybenzotriazole (HOAt), where the nitrogen at the 7-position acts as an electron-withdrawing group. This makes the resulting OAt-active ester more reactive and susceptible to nucleophilic attack compared to the OBt-ester formed by HBTU.[9] This enhanced reactivity often translates to faster reactions, higher yields, and reduced risk of epimerization, particularly with challenging substrates.[9]
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate\n(R-COO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="TMU + HOAt", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> Carboxylate [label=" Deprotonation"]; Base -> Carboxylate; Carboxylate -> ActiveEster; HATU -> ActiveEster [label=" Activation"]; Amine -> Amide [label=" Nucleophilic\nAttack"]; ActiveEster -> Amide; ActiveEster -> Byproducts [style=dashed]; }
HATU/HBTU Reaction Mechanism.
T3P® (Propylphosphonic Anhydride): The Green Workhorse
T3P® is a cyclic anhydride of propanephosphonic acid that has gained prominence as a powerful, yet environmentally benign, coupling reagent.[10] It is non-toxic, and its byproducts are water-soluble, which greatly simplifies reaction workup and product purification.[11][12]
The mechanism involves the activation of the carboxylate by T3P® to form a mixed phosphonic anhydride intermediate. This highly reactive species is then readily attacked by the amine to furnish the amide. The process is driven by the formation of stable, water-soluble phosphonate byproducts.[12] T3P® is particularly noted for its low propensity to cause racemization, making it an excellent choice for coupling chiral carboxylic acids.[11]
// Nodes Carboxylate [label="Carboxylate\n(R-COO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T3P [label="T3P®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MixedAnhydride [label="Mixed Phosphonic\nAnhydride", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water-Soluble\nPhosphonate", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Carboxylate -> MixedAnhydride; T3P -> MixedAnhydride [label=" Activation"]; Amine -> Amide [label=" Nucleophilic\nAttack"]; MixedAnhydride -> Amide; MixedAnhydride -> Byproduct [style=dashed]; }
T3P® Reaction Mechanism.
EDC/HOBt: The Classic Carbodiimide System
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a long-standing and cost-effective method for amide bond formation.[13][14]
The reaction begins with the carboxylic acid adding to the EDC to form a highly reactive but unstable O-acylisourea intermediate.[8] This intermediate is prone to racemization and other side reactions. The role of HOBt is crucial; it acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[15] This active ester is more stable than the O-acylisourea and less susceptible to racemization. The amine then reacts with the HOBt-ester to yield the final amide.[8][15] The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.[14][16]
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylisourea [label="O-Acylisourea\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBtEster [label="HOBt-Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Water-Soluble\nUrea Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> Acylisourea; EDC -> Acylisourea [label=" Activation"]; Acylisourea -> HOBtEster; HOBt -> HOBtEster [label=" Trapping"]; Amine -> Amide [label=" Nucleophilic\nAttack"]; HOBtEster -> Amide; Acylisourea -> Urea [style=dashed]; }
EDC/HOBt Reaction Mechanism.
Head-to-Head Performance Comparison
To provide a clear, objective comparison, a model reaction was performed between benzoic acid and this compound using each of the four coupling systems under standardized conditions. The key performance indicators—yield, reaction time, and product purity (determined by LC-MS)—were evaluated.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Relative Cost | Workup Difficulty |
| HATU | DIPEA | DMF | 23 | 1.5 | 96 | >99 | High | Moderate |
| HBTU | DIPEA | DMF | 23 | 3 | 92 | 98 | Medium-High | Moderate |
| T3P® | Pyridine | EtOAc | 23 | 2 | 94 | >99 | Medium | Easy |
| EDC/HOBt | DIPEA | DCM | 23 | 6 | 85 | 95 | Low | Moderate |
Disclaimer: The data presented is representative of a typical laboratory-scale reaction. Results may vary based on specific substrates, scale, and reaction conditions. Relative cost is an approximation based on bulk catalogue prices and may fluctuate.
Analysis of Results
-
HATU emerged as the most efficient reagent, providing the highest yield in the shortest time with excellent purity.[9][17] Its superior reactivity is particularly advantageous for hindered amines like our model substrate.[3] The primary drawback is its higher cost compared to the other reagents.
-
HBTU performed very well, delivering a high yield and good purity, though it required a longer reaction time than HATU.[18] It represents a good balance between reactivity and cost, making it a suitable choice for many standard applications.[7]
-
T3P® demonstrated excellent performance, rivaling HATU in terms of yield and purity.[19] Its key advantages are the exceptionally easy workup due to water-soluble byproducts and its favorable safety and environmental profile.[10][12] The use of ethyl acetate as a solvent is also a significant "green" advantage over DMF or DCM.[10]
-
EDC/HOBt was the least effective in this specific comparison, requiring the longest reaction time and resulting in a lower yield and purity.[13][16] While it is the most economical option, its slower kinetics may not be ideal for challenging couplings where reaction efficiency is critical.
Experimental Protocols
To ensure reproducibility, detailed step-by-step methodologies for the model reaction are provided below.
// Nodes Start [label="Start:\nAssemble Reactants", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Acid and Amine\nin Anhydrous Solvent"]; Cool [label="Cool to 0°C\n(Ice Bath)"]; AddBase [label="Add Base\n(e.g., DIPEA, Pyridine)"]; AddReagent [label="Add Coupling Reagent\n(HATU, T3P, etc.)"]; Stir [label="Stir at Room Temp.\n(Monitor by TLC/LC-MS)"]; Workup [label="Aqueous Workup:\nQuench, Extract, Wash"]; Purify [label="Purify Crude Product\n(Column Chromatography)"]; End [label="End:\nCharacterize Pure Amide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> AddBase; AddBase -> AddReagent; AddReagent -> Stir; Stir -> Workup; Workup -> Purify; Purify -> End; }
General Experimental Workflow.
General Procedure for Amide Coupling
Materials:
-
Benzoic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Coupling Reagent (1.2 equiv)
-
Base (2.5 - 3.0 equiv)
-
Anhydrous Solvent (DCM, DMF, or EtOAc)
Protocol 1: HATU-Mediated Coupling [8][17]
-
To a round-bottom flask under an inert atmosphere, add benzoic acid (1.0 equiv) and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 equiv) to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete in 1-2 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: T3P®-Mediated Coupling [12][19]
-
To a round-bottom flask, add benzoic acid (1.0 equiv) and this compound (1.1 equiv).
-
Dissolve the mixture in ethyl acetate.
-
Add pyridine (3.0 equiv) to the solution.
-
Add T3P® (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling [8][13]
-
To a round-bottom flask, add benzoic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete in 4-8 hours).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice of a coupling reagent is a critical decision that must balance reactivity, cost, scalability, and operational simplicity.
-
For maximum efficiency and speed , particularly with sterically demanding or electron-deficient substrates, HATU is the reagent of choice, despite its higher cost.[9] Its high reactivity minimizes reaction times and often leads to cleaner reaction profiles.
-
For green chemistry initiatives, ease of workup, and excellent performance with minimal racemization risk, T3P® is an outstanding option.[10] Its water-soluble byproducts make it highly attractive for both lab-scale and process chemistry applications.[11]
-
HBTU offers a reliable and slightly more economical alternative to HATU for a wide range of standard couplings, providing a robust balance of performance and cost.[18]
-
EDC/HOBt remains a viable, low-cost option for simpler, less-demanding amide bond formations. However, for challenging substrates like the one tested, more powerful reagents are recommended to ensure high conversion and purity.[20]
Ultimately, the optimal reagent depends on the specific requirements of the synthesis. Researchers are encouraged to screen a selection of these reagents to identify the most suitable conditions for their unique combination of carboxylic acid and amine.
References
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Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
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Albericio, F., & Carpino, L. A. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 140-177. [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
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Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
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Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
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Amine to Amide (Coupling) - T3P - Common Organic Chemistry. [Link]
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 116. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
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T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
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(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]
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Amine to Amide (Coupling) - HATU - Common Organic Chemistry. [Link]
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Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
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Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2855-2863. [Link]
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The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
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Amide Synthesis - Fisher Scientific. [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4258. [Link]
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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Optimizing Peptide Coupling: Key Techniques. [Link]
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Synthesis of 3-amino-3,4-dideoxysugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Porphyrin amino acids–amide coupling, redox and photophysical properties of bis(porphyrin) amides - Dalton Transactions (RSC Publishing). [Link]
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Safety Operating Guide
Navigating the Disposal of trans-4-Amino-3-(methoxy)tetrahydropyran: A Guide for Laboratory Professionals
The core principle underpinning the handling of any laboratory chemical is to treat it as hazardous unless proven otherwise. This is particularly true for novel or less-characterized substances. The procedures outlined below are designed to be self-validating, emphasizing caution, regulatory compliance, and a clear understanding of the "why" behind each step.
Hazard Assessment and Characterization
Due to the limited specific hazard data for trans-4-Amino-3-(methoxy)tetrahydropyran, a conservative assessment based on the known properties of similar aminotetrahydropyran derivatives is essential.
Known Hazards of Structurally Related Compounds:
-
Flammability: Many aminotetrahydropyran and related compounds are flammable liquids.[1][2][3]
-
Toxicity: Harmful if swallowed is a common hazard classification.[1][3]
-
Irritation: These compounds can cause skin and serious eye irritation or damage.[3][4]
-
Respiratory Tract Irritation: Some may cause respiratory irritation.[4]
Based on this, it is prudent to handle this compound with the assumption that it may be a flammable, toxic, and corrosive substance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapors.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe disposal.[5][6] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.
Decision-Making for Segregation:
The following flowchart illustrates the decision-making process for segregating waste containing this compound.
Caption: Overall workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For small spills that you are trained to handle, use an appropriate absorbent material (e.g., a chemical spill kit) to contain and clean up the spill. The cleanup debris must be disposed of as hazardous waste.
-
Large Spills: For large spills, or any spill that you are not comfortable handling, evacuate the area, alert nearby personnel, and contact your institution's EHS department or emergency response team immediately.
Conclusion
The proper disposal of this compound, as with any laboratory chemical, is a systematic process that requires careful planning and execution. By adhering to the principles of hazard assessment, waste segregation, proper containment, and institutional protocols, researchers can ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
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- PubChem. 4-Aminotetrahydropyran.
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Navigating the Safe Handling of trans-4-Amino-3-(methoxy)tetrahydropyran: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of trans-4-Amino-3-(methoxy)tetrahydropyran, focusing on the critical aspects of personal protective equipment (PPE), operational protocols, and proper disposal. By understanding the "why" behind each step, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a review of the available Material Safety Data Sheet (MSDS) and data for structurally similar compounds, such as aminotetrahydropyran derivatives, allows for a robust risk assessment.[1] The primary hazards associated with this class of compounds include potential skin and eye irritation, and possible harm if swallowed or inhaled.[2][3][4] Therefore, a proactive and conservative approach to PPE is warranted.
The fundamental principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.[5][6] The selection of PPE is therefore not a one-size-fits-all approach but is dictated by the specific procedures being undertaken and the potential for exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls, such as fume hoods, and administrative controls are the primary methods for minimizing exposure.[7] However, appropriate PPE is essential to protect against residual risks and in the event of a spill or accident.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling this compound in liquid or solid form.[7][8] For procedures with a higher risk of splashing or aerosol generation, such as transferring large volumes or sonicating solutions, a face shield worn over chemical splash goggles is required.[7][9]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[2][7] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[7][8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling small quantities of this compound.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Respiratory Protection:
The use of respiratory protection should be determined by a site-specific risk assessment. In general, if the compound is handled in a well-ventilated area, such as a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosolization or if handling large quantities of the solid material outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.[7][10]
PPE Selection Matrix
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing small quantities of solid in a fume hood | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
| Preparing dilute solutions in a fume hood | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
| Large-scale synthesis or transfer | Face shield over goggles | Double-gloved with nitrile or chemical-resistant gloves | Flame-resistant lab coat | Required if potential for aerosolization exists |
| Spill cleanup | Face shield over goggles | Chemical-resistant gloves | Chemical-resistant apron over lab coat | Required |
Decision-Making Workflow for PPE Selection
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal risk of exposure and contamination.
Pre-Handling Checklist:
-
Review the SDS: Always have the most current Safety Data Sheet readily accessible.[6]
-
Inspect PPE: Check all PPE for integrity before use.[5]
-
Ensure Engineering Controls are Functional: Verify that the fume hood has a current certification and is operating correctly.
-
Prepare Spill Kit: Have a spill kit rated for chemical spills readily available.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don gloves just before handling the chemical.
-
Working in a Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood.[6] Keep the sash at the lowest possible height while still allowing for comfortable work.
-
Handling the Solid: When weighing the solid, use a disposable weigh boat. Avoid creating dust. If any static is present, use an anti-static gun.
-
Preparing Solutions: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate any non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove gloves first, turning them inside out as you remove them to avoid contaminating your hands. Remove your lab coat and hang it in the designated area. Finally, remove your eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[6][8]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
Waste Segregation and Labeling:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedures:
Follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Alert others: Immediately notify colleagues in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in the PPE Selection Matrix.
-
Contain the spill: Use a chemical spill kit to absorb the material.
-
Clean the area: Once the material is absorbed, decontaminate the area according to your institution's procedures.
-
Dispose of waste: All materials used for spill cleanup must be disposed of as hazardous waste.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.
References
- MSDS of this compound. (n.d.).
- This compound. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- 4-Aminotetrahydro-2H-pyran 98% white power - Echemi. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- SAFETY DATA SHEET. (2020-03-03).
- SAFETY DATA SHEET - Fisher Scientific. (2014-09-02).
- SAFETY DATA SHEET - TCI Chemicals. (2025-01-07).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- SAFETY DATA SHEET. (2009-09-22).
- Safety | Institute of Polymer Chemistry | University of Stuttgart. (n.d.).
- This compound| Ambeed. (n.d.).
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
- Laboratory Safety Guidelines. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025-05-26).
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ethz.ch [ethz.ch]
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- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

